Rutin hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H36O17 |
|---|---|
Poids moléculaire |
644.6 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;methane;hydrate |
InChI |
InChI=1S/C27H30O16.CH4.H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;1H4;1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;/m0../s1 |
Clé InChI |
RQCFSYHIBCOZQR-VBXOIZFTSA-N |
SMILES isomérique |
C.C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O |
SMILES canonique |
C.CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O |
Origine du produit |
United States |
Foundational & Exploratory
Rutin Hydrate: A Multifaceted Neuroprotective Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases present a formidable challenge to modern medicine, characterized by a progressive loss of neuronal structure and function. Emerging evidence highlights the therapeutic potential of natural flavonoids, with rutin hydrate (a glycoside of quercetin) gaining significant attention for its neuroprotective properties.[1][2][3] This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its neuroprotective effects. We delve into its potent antioxidant, anti-inflammatory, and anti-apoptotic activities, detailing the modulation of critical signaling pathways. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for assessing its efficacy, and provides visual representations of its mechanisms of action to support further research and drug development in the field of neuroprotection.
Introduction
This compound is a flavonoid glycoside ubiquitously found in a variety of plants, including buckwheat, citrus fruits, and apples.[1][2] Its established pharmacological activities, including antioxidant and anti-inflammatory properties, have positioned it as a promising candidate for mitigating the complex pathology of neurodegenerative disorders. The neuroprotective effects of rutin are attributed to its ability to cross the blood-brain barrier and influence a cascade of cellular and molecular events that are dysregulated in neurological diseases. This guide will systematically dissect the key mechanisms of action of this compound in neuroprotection.
Core Mechanisms of Neuroprotection
This compound's neuroprotective efficacy stems from its pleiotropic effects on multiple pathological processes implicated in neurodegeneration. These can be broadly categorized into antioxidant, anti-inflammatory, and anti-apoptotic mechanisms, which are often interconnected and synergistically contribute to neuronal survival.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in various neurodegenerative diseases. This compound combats oxidative stress through several mechanisms:
-
Direct ROS Scavenging: Rutin's chemical structure enables it to directly scavenge free radicals, thereby neutralizing their damaging effects on cellular components.
-
Enhancement of Endogenous Antioxidant Enzymes: Rutin has been shown to augment the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This bolstering of the cell's natural defense system helps to mitigate the deleterious effects of oxidative stress.
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes) and the subsequent release of pro-inflammatory mediators, plays a pivotal role in the progression of neurodegenerative diseases. This compound modulates neuroinflammatory responses through the following actions:
-
Inhibition of Glial Cell Activation: Rutin has been observed to suppress the activation of microglia and astrocytes, key players in the neuroinflammatory cascade.
-
Downregulation of Pro-inflammatory Cytokines: Rutin treatment has been demonstrated to reduce the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).
-
Modulation of Inflammatory Signaling Pathways: A primary mechanism of rutin's anti-inflammatory action is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. By inhibiting NF-κB activation, rutin effectively dampens the expression of numerous pro-inflammatory genes.
Anti-Apoptotic Mechanisms
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative conditions, leading to excessive neuronal loss. This compound promotes neuronal survival by interfering with the apoptotic cascade:
-
Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for cell fate. Rutin has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby shifting the balance towards cell survival.
-
Inhibition of Caspase Activation: Caspases are a family of proteases that execute the final stages of apoptosis. Rutin treatment has been found to inhibit the activation of key executioner caspases, such as caspase-3 and caspase-9, thereby preventing the dismantling of the cell.
Modulation of Key Signaling Pathways
The neuroprotective effects of this compound are mediated by its influence on several critical intracellular signaling pathways that regulate neuronal survival, plasticity, and inflammation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway in neurons. Activation of this pathway promotes cell growth, proliferation, and survival while inhibiting apoptosis. Rutin has been demonstrated to activate the PI3K/Akt pathway, contributing to its neuroprotective effects.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. Rutin has been shown to modulate the MAPK/ERK pathway, which can have context-dependent effects but often contributes to its neuroprotective actions.
BDNF/TrkB/CREB Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a vital role in neuronal survival, growth, and synaptic plasticity. The downstream transcription factor, cAMP response element-binding protein (CREB), is essential for learning and memory. Rutin has been found to upregulate the expression of BDNF, TrkB, and CREB, suggesting a role in promoting neuronal health and cognitive function.
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies investigating the neuroprotective effects of this compound.
Table 1: Effect of this compound on Antioxidant Enzyme Activity
| Model System | Treatment | SOD Activity | CAT Activity | GPx Activity | Reference |
| 6-OHDA-induced rats | Rutin (10, 25, 50 mg/kg) | Significant increase | Significant increase | Significant increase | |
| Rat erythrocytes | Catechin (20 mg/kg) | Elevated | Elevated | Elevated | |
| Streptozotocin-induced diabetic rats | Quercetin | Increased | Increased | Increased |
Table 2: Effect of this compound on Inflammatory Cytokine Levels
| Model System | Treatment | TNF-α Level | IL-1β Level | IL-6 Level | Reference |
| LPS-stimulated BV-2 microglia | Rutin (12.5, 25, 50 µg/mL) | Significantly reduced | Significantly reduced | Significantly reduced | |
| Adjuvant-induced arthritic rats | Rutin (15 mg/kg) | Dose-dependent lowering | Dose-dependent lowering | Not specified | |
| LPS-induced mastitis in mice | Rutin (25, 50, 100 mg/kg) | Significantly lower | Significantly lower | Significantly lower |
Table 3: Effect of this compound on Apoptotic Protein Expression
| Model System | Treatment | Bcl-2 Expression | Bax Expression | Bax/Bcl-2 Ratio | Reference |
| Human neuroblastoma LAN-5 cells | Rutin (25, 50, 100 µM) | Decreased | Not specified | Downregulated | |
| Oral cancer cells (HN5) | Nanorutin | Significant decrease | No significant change | Increased | |
| Mice | Rutin | Increased | Decreased | Decreased |
Detailed Experimental Protocols
Primary Glial Cell Culture
This protocol describes the preparation of primary mixed glial cultures from neonatal rat brains, a common in vitro model to study neuroinflammation.
-
Tissue Preparation: Euthanize neonatal rat pups (P1-P3) and decapitate. Dissect the cerebral cortices in ice-cold Hanks' Balanced Salt Solution (HBSS). Carefully remove the meninges.
-
Cell Dissociation: Mince the cortical tissue and incubate in a solution of trypsin and DNase I at 37°C for 15 minutes.
-
Trituration and Plating: Stop the enzymatic digestion with Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS). Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Culturing: Plate the cells in poly-D-lysine-coated T75 flasks. Culture the cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Microglia Isolation (if required): After 10-14 days, when a confluent astrocyte monolayer has formed, shake the flasks on an orbital shaker to detach the microglia growing on top. Collect the supernatant containing the microglia.
Western Blot Analysis
This protocol outlines the steps for detecting and quantifying protein expression levels.
-
Protein Extraction: Lyse cells or homogenized brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water (using non-toxic paint or milk powder) maintained at 22-25°C. A hidden escape platform is submerged just below the water surface.
-
Acquisition Phase: For 4-5 consecutive days, each animal undergoes several trials per day. The animal is released from different starting positions and allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, a hallmark of apoptosis.
-
Tissue/Cell Preparation: Prepare paraffin-embedded tissue sections or cultured cells on slides.
-
Permeabilization: Deparaffinize and rehydrate tissue sections. Permeabilize the cells with proteinase K or a similar enzyme to allow entry of the labeling reagents.
-
Labeling: Incubate the samples with a mixture of terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdU-labeled or fluorescently labeled). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using an indirect method (e.g., BrdU), incubate with an anti-BrdU antibody conjugated to an enzyme (like HRP) or a fluorophore. For HRP, add a substrate to generate a colored precipitate.
-
Visualization: Visualize the labeled cells using light or fluorescence microscopy. TUNEL-positive cells are indicative of apoptosis.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow.
References
A Comprehensive Technical Guide to the Biological Activities of Rutin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin hydrate, a flavonoid glycoside also known as rutoside or vitamin P, is a polyphenolic compound abundantly found in a variety of plants, including buckwheat, citrus fruits, apples, and tea.[1][2][3] Chemically, it is the glycoside formed between the flavonol quercetin and the disaccharide rutinose.[4] Exhibiting a wide spectrum of pharmacological activities, rutin has garnered significant attention in the scientific community for its potential therapeutic applications.[1] Its diverse biological effects are largely attributed to its potent antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer properties. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.
Antioxidant Activity
Rutin's primary mechanism of action is linked to its powerful antioxidant properties. It effectively neutralizes harmful free radicals and reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous chronic diseases. This antioxidant capacity is achieved through direct scavenging of free radicals and by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.
Quantitative Data: Antioxidant Assays
The antioxidant potential of rutin has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) or scavenging concentration (SC50) values from several key studies are summarized below.
| Assay Type | Rutin Concentration/IC50/SC50 | Control/Comparator | Reference |
| DPPH Radical Scavenging | 90.4% inhibition at 0.05 mg/mL | Ascorbic Acid (92.8%), BHT (58.8%) | |
| DPPH Radical Scavenging | SC50: 60.25 ± 0.09 μM | Rutin Glycoside (29.13 ± 0.15 μM) | |
| ABTS Radical Scavenging | SC50: 105.43 ± 0.16 μM | Rutin Glycoside (63.21 ± 0.09 μM) | |
| ABTS Radical Scavenging | 1.1 ± 0.02 µg/mL (IC50) | - | |
| Hydroxyl Radical Scavenging | 1440 μg/mL (IC50) | Ascorbic Acid (238 μg/mL) | |
| Nitric Oxide Radical Scavenging | - | Ascorbic Acid (455 µg/mL) | |
| Iron (Fe2+) Chelating Activity | ~98% at 50 mg/mL | - |
Signaling Pathway: Nrf2 Activation
Rutin exerts part of its antioxidant effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, rutin can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging activity of this compound.
-
Reagent Preparation :
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL) in methanol.
-
Prepare a standard antioxidant solution (e.g., Ascorbic Acid) at the same concentrations.
-
-
Assay Procedure :
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound solution, standard, or methanol (as a control).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement :
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation :
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the rutin or standard.
-
-
Data Analysis :
-
Plot the percentage of inhibition against the concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Anti-inflammatory Activity
Rutin demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
Signaling Pathway: NF-κB Inhibition
A central mechanism of rutin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This frees NF-κB to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. Rutin can interfere with this cascade, preventing IκBα degradation and subsequent NF-κB activation.
Quantitative Data: Anti-inflammatory Effects
| Model System | Rutin Concentration | Effect | Reference |
| LPS-induced RAW 264.7 cells | - | Reduced NO production and COX-2 levels | |
| Adjuvant-induced arthritic rats | 15 mg/kg | Reduced TNF-α and IL-1β levels | |
| LPS-induced mouse mastitis model | 100 mg/kg | Decreased nuclear quantity of p65 | |
| Zebrafish neuroinflammation model | 100 mg/L | Reduced neutrophil mobility | |
| Histamine-induced ZFL cells | 10 µM | Down-regulated IL-1β protein levels |
Experimental Protocol: Measurement of Nitric Oxide (NO) in Macrophages
This protocol describes the Griess assay to quantify NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture and Treatment :
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
-
Griess Reagent Preparation :
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Assay Procedure :
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the prepared Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement and Analysis :
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples, which reflects NO production.
-
Anticancer Activity
Rutin has demonstrated significant anticancer properties across various cancer cell lines. Its multifaceted mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cancer cell proliferation, adhesion, and migration.
Signaling Pathway: Intrinsic Apoptosis Induction
One of the key anticancer mechanisms of rutin is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. Rutin has been shown to upregulate the tumor suppressor protein p53. Activated p53 can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.
Quantitative Data: Anticancer Effects
| Cell Line | Activity | Rutin Concentration/Effect | Reference |
| Human glioma CHME cells | Cytotoxicity | Induced maximum cytotoxicity | |
| Human neuroblastoma LAN-5 | Cell Cycle Arrest | Caused G2/M arrest | |
| Human colon cancer HT-29 | Apoptosis | Upregulated cleaved caspase-3, -8, -9 | |
| Human breast cancer MCF-7 | Cytotoxicity | Exhibited cytotoxicity | |
| Pancreatic carcinoma PANC-1 | Apoptosis | Promoted apoptosis |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol details the MTT assay to assess the cytotoxic effect of rutin on cancer cells.
-
Cell Seeding :
-
Seed cancer cells (e.g., human glioma CHME cells) into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).
-
Allow cells to attach by incubating for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment :
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition :
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
-
Formazan Solubilization :
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Measurement :
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis :
-
Calculate cell viability as a percentage of the vehicle control. This data can be used to determine the IC50 of rutin for the specific cell line.
-
Neuroprotective and Cardioprotective Activities
Rutin has shown considerable promise in protecting against neuronal and cardiac damage, primarily through its antioxidant and anti-inflammatory mechanisms.
Neuroprotection
Rutin exerts neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's. It can protect neurons from oxidative stress, inhibit neuronal apoptosis, and reduce neuroinflammation. A key mechanism is its ability to modulate neural signaling pathways, such as upregulating brain-derived neurotrophic factor (BDNF), which is crucial for neuron survival and growth.
Cardioprotection
In the cardiovascular system, rutin helps protect against injuries induced by ischemia-reperfusion and cardiotoxic drugs like cisplatin. It can improve cardiac function, reduce oxidative stress in cardiac tissue by increasing glutathione levels, and suppress inflammation. Studies have shown it can restore the levels of cardiac marker enzymes that are typically elevated during cardiac damage.
Experimental Workflow: Evaluating Cardioprotective Effects
The following workflow illustrates a typical experimental design to assess the cardioprotective effects of rutin against drug-induced toxicity in an ex vivo model.
Conclusion
This compound is a biologically active flavonoid with a remarkable range of therapeutic properties. Its potent antioxidant and anti-inflammatory activities, primarily through the modulation of the Nrf2 and NF-κB signaling pathways, form the basis for its protective effects across various biological systems. The ability to induce apoptosis in cancer cells and protect neuronal and cardiac tissues highlights its potential as a lead compound in drug development for a variety of chronic and degenerative diseases. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and harness the pharmacological potential of this compound.
References
Rutin Hydrate: A Technical Guide to its Antioxidant Properties in Cell-Free Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin hydrate, a flavonoid glycoside found abundantly in various plants, is a subject of extensive research due to its wide array of biological activities, including potent antioxidant effects. As a glycoside of quercetin, this compound's chemical structure lends itself to the effective scavenging of free radicals, making it a compound of significant interest in the development of pharmaceuticals and nutraceuticals aimed at mitigating oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic and degenerative diseases.
This technical guide provides an in-depth overview of the antioxidant properties of this compound as evaluated by common cell-free assays. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data for comparative analysis, detailed experimental protocols for reproducibility, and visual representations of experimental workflows and antioxidant mechanisms.
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound has been quantified using various spectrophotometric assays. The following tables summarize the 50% inhibitory concentration (IC50) or other quantitative measures, providing a basis for comparing its efficacy across different radical scavenging and reducing power assays.
Table 1: Radical Scavenging Activity of this compound
| Assay | Radical Species | IC50 / EC50 of this compound | Reference(s) |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 4.81 µM | [1] |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 4.68 ± 1.24 µg/mL | [2] |
| Superoxide Radical Scavenging | Superoxide Anion (O₂⁻) | 29.27 µg/mL (for Rutin) | [3] |
| Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | 1440 µg/mL | [4] |
Note: Some studies use the aglycone form, rutin, which may have slightly different solubility and activity profiles. EC50 is the effective concentration required to obtain a 50% antioxidant effect.
Table 2: Reducing Power of this compound
| Assay | Principle | Result for Rutin | Reference(s) |
| FRAP | Ferric Reducing Antioxidant Power | IC0.5 value determined | [5] |
Note: The FRAP assay for rutin did not show significant changes after irradiation with a 25 kGy dose, indicating its stability.
Experimental Protocols for Cell-Free Antioxidant Assays
Detailed and standardized protocols are crucial for the accurate assessment and comparison of antioxidant activity. The following sections provide methodologies for the key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Serially dilute the stock solution to obtain a range of concentrations.
-
Reaction Mixture: Add a specific volume of the DPPH working solution to an equal volume of each this compound concentration in a microplate well or cuvette.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound solution.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is proportional to the antioxidant's concentration.
Materials and Reagents:
-
This compound
-
ABTS
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and serially dilute it to obtain various concentrations.
-
Reaction Mixture: Add a small volume of the this compound solution to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage scavenging against the concentration of this compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Materials and Reagents:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄) for standard curve
-
Spectrophotometer
-
Water bath
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare different concentrations of this compound and a standard (e.g., FeSO₄ or Trolox).
-
Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation of Reducing Power: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard. Results are often expressed as Trolox equivalents (TE).
Superoxide Radical (O₂⁻) Scavenging Assay
This assay is often based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a system (e.g., riboflavin-light-NBT system). The presence of antioxidants inhibits the reduction of NBT, and the decrease in color formation is measured.
Materials and Reagents:
-
This compound
-
Riboflavin
-
Nitroblue tetrazolium (NBT)
-
EDTA
-
Phosphate buffer
-
Light source (e.g., fluorescent lamp)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, riboflavin, EDTA, and NBT.
-
Sample Addition: Add different concentrations of this compound to the reaction mixture.
-
Initiation of Radical Generation: Expose the reaction mixture to a light source for a specific duration to initiate the generation of superoxide radicals. A control group without the sample is also prepared.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm), which corresponds to the formation of formazan from NBT reduction.
-
Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing mixture with the control.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)
This assay is based on the degradation of 2-deoxyribose by hydroxyl radicals generated via a Fenton-type reaction. The degradation products react with thiobarbituric acid (TBA) to form a pink chromogen, which is measured spectrophotometrically. Antioxidants compete with deoxyribose for hydroxyl radicals, thus reducing the color formation.
Materials and Reagents:
-
This compound
-
2-deoxyribose
-
Phosphate buffer (pH 7.4)
-
Ferric chloride (FeCl₃)
-
EDTA
-
Hydrogen peroxide (H₂O₂)
-
Ascorbic acid
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a test tube, mix phosphate buffer, 2-deoxyribose, FeCl₃, EDTA, H₂O₂, and different concentrations of this compound.
-
Initiation of Reaction: Add ascorbic acid to initiate the Fenton reaction, which generates hydroxyl radicals.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Color Development: Add TCA and TBA to the mixture and heat in a boiling water bath (e.g., at 95°C for 30 minutes) to develop the pink color.
-
Absorbance Measurement: After cooling, measure the absorbance of the solution at 532 nm.
-
Calculation of Scavenging Activity: The scavenging activity is calculated based on the reduction in absorbance in the presence of this compound compared to the control.
-
IC50 Determination: The IC50 value is determined from the concentration-response curve.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow Diagrams
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation scavenging assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Antioxidant Mechanism of this compound
This compound, like other flavonoids, exerts its antioxidant effects primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SETPT).
Caption: General mechanisms of free radical scavenging by this compound.
Conclusion
The data and protocols presented in this technical guide underscore the significant antioxidant potential of this compound in various cell-free assay systems. Its ability to effectively scavenge a range of free radicals and reduce oxidative species highlights its promise as a natural antioxidant for applications in the pharmaceutical and nutraceutical industries. The provided methodologies offer a standardized framework for researchers to conduct further investigations into the antioxidant properties of this compound and its derivatives. The visualization of both experimental workflows and the underlying antioxidant mechanisms aims to facilitate a deeper understanding and guide future research in the development of novel therapeutic strategies against oxidative stress-related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Structure–Antioxidant Activity Relationship of Water–Based Enzymatic Polymerized Rutin and Its Wound Healing Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Do Rutin and Quercetin Retain Their Structure and Radical Scavenging Activity after Exposure to Radiation? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Anti-inflammatory Effects of Rutin Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rutin hydrate, a flavonoid glycoside found in numerous plants like buckwheat, citrus fruits, and asparagus, has garnered significant scientific interest for its wide array of pharmacological activities.[1] Among its many studied properties, its potent anti-inflammatory effects, demonstrated in various preclinical in vivo models, stand out.[1][2] Chronic inflammation is a key pathological component of numerous diseases, and the modulation of inflammatory pathways by compounds like rutin presents a promising therapeutic avenue.[2] This technical guide provides a comprehensive overview of the in vivo anti-inflammatory effects of this compound, focusing on its mechanisms of action, quantitative efficacy data from preclinical models, and detailed experimental protocols.
Core Mechanism of Action: Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways that are central to the inflammatory response.[1] Preclinical evidence consistently points to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways as the primary mechanisms.
1. Inhibition of the NF-κB Pathway:
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Rutin has been shown to suppress the activation of NF-κB. This inhibitory action prevents the production of a cascade of inflammatory mediators, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). For instance, in a zebrafish model of neuroinflammation, this compound was found to regulate the expression of NF-κB pathway-related targets, leading to reduced inflammation.
2. Attenuation of the MAPK Pathway:
The MAPK signaling cascade is another critical pathway involved in cellular responses to inflammatory stimuli. Rutin has been demonstrated to suppress the phosphorylation of MAPK, thereby inhibiting this pathway. By doing so, it further curtails the expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In studies on lipopolysaccharide (LPS)-induced acute lung injury, rutin's protective effects were linked to its inhibition of MAPK-NF-κB activation.
3. Modulation of the cGAS-STING-NLRP3 Pathway:
Recent research has also elucidated rutin's role in inhibiting the cGAS-STING pathway and NLRP3 inflammasome activation. In a mouse model of LPS-induced acute lung injury, rutin administration led to a dual suppression: it inhibited cGAS-STING activation and attenuated NLRP3-mediated pyroptosis.
Below is a diagram illustrating the principal anti-inflammatory mechanisms of this compound.
Quantitative Data on In Vivo Anti-inflammatory Efficacy
The anti-inflammatory effects of rutin have been quantified in several animal models. The carrageenan-induced paw edema model in rats is a classic and widely used assay for evaluating acute inflammation.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Time Point (hours post-carrageenan) | Paw Edema Inhibition (%) | Reference |
| Rutin | 100 | Oral | 2 | Significant reduction | |
| Rutin | 100 | Intramuscular | Not Specified | Significant reduction | |
| Ruta graveolens extract (Rutin is a major component) | 20 | Intraperitoneal | 3 | 90.9 | |
| Rutin and Quercetin Combination | Not Specified | Oral | 24 | Significant reduction (comparable to Diclofenac) |
Table 2: Effects of this compound on Pro-inflammatory Markers in LPS-Induced Acute Lung Injury in Mice
| Marker | Treatment | Result | Reference |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Rutin Pretreatment | Significant reduction in levels | |
| Polymorphonuclear Granulocyte Infiltration | Rutin Pretreatment | Inhibition of infiltration into bronchoalveolar lavage fluid | |
| Oxidative Stress Markers | Rutin Pretreatment | Reversal of decreased antioxidative enzyme activities (SOD, CAT, GPx) | |
| Lung Pathology | Rutin Pretreatment | Significant amelioration of lung pathology, including reduced inflammatory cell infiltration and attenuated alveolar septal thickening |
Detailed Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of in vivo studies. Below are methodologies for two common models used to assess the anti-inflammatory properties of rutin.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to screen for the anti-inflammatory activity of novel compounds.
Objective: To induce acute, localized inflammation and to quantify the anti-edematous effects of this compound.
Materials:
-
Male Wistar rats (150-200g)
-
This compound
-
Vehicle (e.g., Dimethyl sulfoxide - DMSO)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Positive control: Diclofenac sodium or Indomethacin
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the rats into several groups (n=6 per group): Vehicle Control, Carrageenan Control, Positive Control, and Rutin-treated groups (at various doses).
-
Compound Administration: Administer this compound (e.g., orally or intraperitoneally) to the treatment groups one hour before the induction of inflammation. The control groups receive the vehicle or the standard anti-inflammatory drug.
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
The following diagram outlines the workflow for the carrageenan-induced paw edema experiment.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model mimics the features of acute respiratory distress syndrome (ARDS) and is used to study the effects of therapeutic agents on lung inflammation.
Objective: To induce acute lung inflammation and to evaluate the protective effects of this compound.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., saline)
-
Anesthetics
Procedure:
-
Animal Model and Drug Treatment: Randomly divide mice into experimental groups: Vehicle control, LPS induction, LPS + Rutin co-treatment, and Rutin monotherapy.
-
Rutin Administration: Administer Rutin (e.g., 200 mg/kg/day) via oral gavage for a set period (e.g., 5 consecutive days) before LPS challenge.
-
Induction of ALI: Anesthetize the mice and induce lung injury via intratracheal instillation of LPS.
-
Sample Collection: At a predetermined time point after LPS challenge (e.g., 24 hours), euthanize the mice.
-
Bronchoalveolar Lavage (BAL) Fluid Collection: Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.
-
Lung Tissue Collection: Harvest lung tissue for histopathological analysis (H&E staining), measurement of wet/dry weight ratio (for edema), and biochemical assays.
-
Analysis:
-
Histopathology: Evaluate lung tissue sections for inflammatory cell infiltration, alveolar septal thickening, and edema.
-
Cytokine Analysis: Measure levels of TNF-α, IL-6, and IL-1β in BAL fluid or lung homogenates using ELISA kits.
-
Oxidative Stress Markers: Assess the activity of antioxidant enzymes (e.g., SOD, catalase) and levels of lipid peroxidation products in lung tissue.
-
Western Blot/RT-qPCR: Analyze the expression and phosphorylation of proteins in the NF-κB and MAPK pathways.
-
Conclusion
The collective evidence from in vivo studies strongly supports the anti-inflammatory potential of this compound. Its ability to modulate multiple critical inflammatory signaling pathways, including NF-κB, MAPK, and cGAS-STING, translates into significant reductions in inflammatory markers and tissue damage in various preclinical models. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore this compound as a therapeutic candidate for inflammatory diseases. Future clinical investigations are warranted to translate these promising preclinical findings into effective treatments for human inflammatory conditions.
References
Physicochemical Properties of Rutin Hydrate: A Technical Guide
Introduction
Rutin (3,3′,4′,5,7-pentahydroxyflavone-3-rhamnoglucoside), a flavonoid glycoside found abundantly in plants such as buckwheat, citrus fruits, and asparagus, is a subject of extensive research due to its wide array of pharmacological activities.[1] Marketed typically as a hydrate powder, its efficacy in pharmaceutical and nutraceutical applications is intrinsically linked to its physicochemical properties. These characteristics, including solubility, melting point, and crystalline structure, govern its bioavailability, stability, and formulation development.
This technical guide provides an in-depth overview of the core physicochemical properties of Rutin hydrate powder. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of analytical workflows to support further research and application.
General Physicochemical Properties
This compound is a yellow to greenish-yellow crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a foundational understanding of the compound.
| Property | Value | Reference |
| Synonyms | Quercetin-3-rutinoside hydrate, Vitamin P, Rutoside, Sophorin | [1] |
| Appearance | Yellow to greenish-yellow fine crystalline powder | |
| Molecular Formula | C₂₇H₃₀O₁₆ · 3H₂O (as trihydrate) | |
| Molecular Weight | 664.56 g/mol (as trihydrate) | |
| Melting Point | ~195 °C (with decomposition) | |
| pKa (Predicted) | 7.1 |
Solubility Profile
The solubility of this compound is a critical parameter influencing its absorption and bioavailability. It exhibits poor solubility in aqueous solutions at neutral pH and non-polar organic solvents, but its solubility increases in alkaline solutions and specific organic solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | |
| Dimethyl Formamide (DMF) | ~30 mg/mL | |
| Methanol | ~143 mg/mL (1 g in 7 mL) | |
| Boiling Ethanol | ~43.5 mg/mL (1 g in 23 mL) | |
| Cold Ethanol | ~3.45 mg/mL (1 g in 290 mL) | |
| Boiling Water | ~5 mg/mL (1 g in 200 mL) | |
| Cold Water | ~0.125 mg/mL (1 g in 8000 mL) | |
| Chloroform, Benzene, Ether | Insoluble |
Spectroscopic and Structural Characterization
UV-Visible Spectroscopy
In solution, this compound exhibits distinct absorption maxima (λmax) in the ultraviolet-visible spectrum, which are characteristic of its flavonol structure. These peaks are essential for its quantitative analysis.
| Solvent | λmax (nm) | Reference |
| Methanol | 257, 359 | |
| Methanol | 204, 256, 355 | |
| Methanol : Water (9:1 v/v) | 260, 360 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. Key vibrational bands include:
-
~3400 cm⁻¹ (broad): O-H stretching from the multiple hydroxyl groups and water of hydration.
-
~1670 cm⁻¹ (strong): C=O stretching of the γ-pyrone ring.
-
~1620-1470 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1032 cm⁻¹ (strong): C-O stretching, characteristic of phenolic compounds.
Powder X-ray Diffraction (PXRD)
PXRD analysis confirms the crystalline nature of this compound powder. The diffractogram displays a series of sharp, well-defined peaks, indicating a highly ordered molecular arrangement within the crystal lattice. The absence of a broad halo signifies a lack of significant amorphous content. The crystalline state is a key factor influencing the powder's handling, stability, and dissolution properties.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of this compound powder.
Melting Point Determination (Capillary Method)
This protocol follows the standard pharmacopeial capillary method for determining the melting range of a solid.
Methodology:
-
Sample Preparation: Ensure the this compound powder is completely dry by placing it in a desiccator over silica gel for 24 hours.
-
Capillary Loading: Finely powder the sample. Invert an open-ended capillary tube and press it into the powder until a column of 2.5-3.5 mm is formed. Tap the sealed end of the tube on a hard surface to tightly pack the powder.
-
Instrumentation: Place the loaded capillary into the heating block of a melting point apparatus.
-
Heating Program: Set the apparatus to heat rapidly to a temperature approximately 5-10°C below the expected melting point (195°C). Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation and Recording: Record the temperature at which the substance begins to collapse or melt (onset point) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of this compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., methanol, water) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solids.
-
Quantification: Dilute the clear filtrate with the same solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analysis: Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at Rutin's λmax (e.g., 257 nm in methanol).
-
Calculation: Calculate the concentration in the filtrate using the calibration curve and account for the dilution factor to determine the solubility in mg/mL or M.
Caption: Workflow for Solubility Determination.
Powder X-ray Diffraction (PXRD) Analysis
This protocol outlines the standard procedure for obtaining a PXRD pattern for a powder sample.
Methodology:
-
Sample Preparation: If necessary, gently grind the this compound powder using an agate mortar and pestle to ensure a fine, uniform particle size (<10 µm) and to minimize preferred orientation.
-
Mounting: Carefully load the powder onto a zero-background sample holder (e.g., single-crystal silicon). Use a flat edge, like a glass slide, to gently press the powder and create a smooth, flat surface that is flush with the holder.
-
Instrumentation: Place the sample holder into the goniometer of the powder X-ray diffractometer.
-
Data Acquisition: Set the instrument parameters. Typical settings include:
-
Radiation: Cu Kα (λ = 1.54 Å)
-
Voltage and Current: e.g., 40 kV and 40 mA
-
Scan Range (2θ): 5° to 40°
-
Scan Speed/Step Size: e.g., 1°/min with a step size of 0.02°
-
-
Analysis: Initiate the scan. The resulting diffractogram (a plot of intensity vs. 2θ) reveals the positions and intensities of the diffraction peaks, which are characteristic of the crystalline structure.
Caption: Workflow for PXRD Analysis.
Biological Context: Signaling Pathway Modulation
The physicochemical properties of Rutin directly impact its ability to interact with biological systems. For instance, its molecular structure allows it to modulate key cellular signaling pathways involved in inflammation. Rutin has been shown to suppress the activation of Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB), two central pathways that regulate the expression of pro-inflammatory cytokines.
Caption: Rutin's Inhibition of MAPK/NF-κB Pathways.
References
A Technical Guide to Rutin Hydrate Solubility for Researchers and Drug Development Professionals
An In-depth Examination of Rutin Hydrate's Solubility Characteristics in Dimethyl Sulfoxide (DMSO) and Various Aqueous Buffers, Complete with Experimental Protocols and Pathway Visualizations.
Introduction
This compound, a flavonoid glycoside also known as rutoside, is a natural compound found in a variety of plants, including buckwheat and citrus fruits. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, which include antioxidant, anti-inflammatory, antidiabetic, and neuroprotective effects. However, a primary challenge in the development of rutin-based therapeutics is its low aqueous solubility, which can limit its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility of this compound in DMSO and various aqueous buffer systems, offering valuable data and methodologies for researchers, scientists, and professionals in drug development.
Solubility Data of this compound
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. This section presents quantitative solubility data for this compound in both the common organic solvent DMSO and various aqueous buffer systems.
Solubility in Organic Solvents
DMSO is a highly polar aprotic solvent widely used in drug discovery and development for dissolving a broad range of compounds. This compound exhibits good solubility in DMSO, facilitating its use in in vitro assays and as a stock solution for further dilutions.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~25[1][2] | ~37.6 | A common value cited by multiple suppliers. |
| DMSO | 100 | ~150.5 | Reported by one supplier; advises using fresh DMSO as moisture can reduce solubility. |
| Dimethylformamide (DMF) | ~30[1][2] | ~45.1 | Another polar aprotic solvent with good solubilizing capacity for this compound. |
Molar concentration calculated based on the molecular weight of rutin trihydrate (664.57 g/mol ).
Solubility in Aqueous Buffers
The aqueous solubility of this compound is notably low and highly dependent on the pH of the medium. Generally, its solubility increases with rising pH. This poor aqueous solubility is a significant hurdle for oral and parenteral formulations.
Table 2: Solubility of this compound in Water and Aqueous Buffers
| Solvent System | pH | Solubility | Notes |
| Water | Neutral | 0.07 mg/mL (70 µg/mL)[3] | Baseline aqueous solubility. |
| Water | Not Specified | 0.125 mg/mL (125 µg/mL) | |
| Water | Not Specified | 12.5 mg/100 mL (125 µg/mL) | |
| HCl Buffer | 1.2 | Lowest solubility | Exhibits the lowest solubility in acidic conditions, though a precise value is not consistently reported. |
| Acetate Buffer | 4.5 | > 0.07 mg/mL (>70 µg/mL) | Solubility is noted to be higher than in water at neutral pH. |
| Phosphate Buffer | 6.5 | 1.8 µg/mL | Demonstrates very low solubility in near-neutral phosphate buffer. |
| Phosphate Buffer | 6.8 | Highest solubility (among tested buffers) | Reported to have the highest solubility in a study comparing HCl, acetate, and phosphate buffers, although a specific value was not provided. |
| DMF:PBS (1:5) | 7.2 | ~0.16 mg/mL (160 µg/mL) | This co-solvent system significantly enhances aqueous solubility. |
| Aqueous Solution | 11 | Highest solubility | Solubility is significantly increased in alkaline conditions. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for preclinical development. The following are detailed methodologies for key experiments used to ascertain the solubility of compounds like this compound.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.
Protocol:
-
Preparation: Prepare the desired solvent system (e.g., specific aqueous buffer).
-
Addition of Compound: Add an excess amount of this compound powder to a clean, sealed container (e.g., a glass vial) containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to allow the system to reach equilibrium. A shaker or rotator is used for this purpose.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the solid from the saturated solution by centrifugation or filtration (using a filter with a pore size of 0.22 µm or smaller that does not bind the compound).
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of this compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original solubility by applying the dilution factor.
Kinetic Solubility Assay
Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a DMSO stock.
Protocol (adapted from nephelometric/turbidimetric methods):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96-well microplate, add the aqueous buffer of choice to each well.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Mixing and Incubation: Mix the contents of the wells thoroughly and incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measurement: Measure the turbidity or light scattering of each well using a microplate reader (nephelometer or spectrophotometer at a wavelength like 620 nm).
-
Data Analysis: Compare the signal of the test compound wells to a blank (buffer with the same percentage of DMSO). A significant increase in signal indicates precipitation and thus the kinetic solubility limit has been exceeded.
Visualization of Rutin-Associated Signaling Pathways and Workflows
Rutin exerts its biological effects by modulating various intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a general experimental workflow for solubility determination.
Key Signaling Pathways Modulated by Rutin
Rutin has been shown to interfere with multiple signaling cascades involved in inflammation, cell proliferation, and apoptosis.
General Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for determining the solubility of a compound like this compound.
Conclusion
This technical guide provides a consolidated resource on the solubility of this compound in DMSO and various aqueous buffers, tailored for researchers and drug development professionals. The data clearly indicates that while this compound is readily soluble in DMSO, its poor and pH-dependent aqueous solubility presents a significant formulation challenge. The provided experimental protocols offer standardized methods for accurately determining solubility, a critical step in preclinical assessment. Furthermore, the visualization of key signaling pathways affected by rutin offers a deeper understanding of its mechanisms of action. A thorough understanding of these solubility characteristics is paramount for the successful development of this compound as a therapeutic agent.
References
Stability of Rutin Hydrate at Room Temperature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rutin hydrate, a flavonoid glycoside with significant therapeutic potential, is known to be susceptible to degradation, which can impact its efficacy and safety. This technical guide provides an in-depth analysis of the stability of this compound at room temperature. It consolidates available quantitative data, details the experimental protocols for stability assessment, and outlines the potential degradation pathways. While data on the solid-state stability of pure this compound at ambient temperature is limited in publicly accessible literature, studies on various formulations provide valuable insights into its degradation profile. This guide is intended to be a resource for researchers and professionals involved in the development and handling of this compound.
Physicochemical Properties and Stability Profile
This compound is a crystalline solid that is sparingly soluble in water. Its stability is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. Safety data sheets consistently indicate that this compound is light-sensitive and should be stored in a cool, dry, and well-ventilated place, protected from direct sunlight. Recommended storage temperatures are often refrigerated (e.g., 4°C) to minimize degradation.
Quantitative Stability Data at Room Temperature
Table 1: Stability of this compound in a Nanofiber Formulation at 25 ± 2 °C / 60% RH ± 5% RH [1]
| Time (Days) | This compound Content (%) | Appearance |
| 0 | 100.0 | Conforms |
| 30 | 99.2 ± 0.8 | Conforms |
| 60 | 98.5 ± 1.1 | Conforms |
| 90 | 97.6 ± 1.3 | Conforms |
Data is presented as mean ± standard deviation. The study concluded that the formulation remained stable over the 90-day period.
Potential Degradation Pathway of this compound
Studies on the degradation of rutin under stressed conditions, such as high temperatures, provide a model for its potential degradation pathway at room temperature, although the reaction rates would be significantly slower. The primary degradation route involves the hydrolysis of the glycosidic bond, followed by the breakdown of the resulting aglycone, quercetin.
The following diagram illustrates the potential degradation pathway of this compound.
Caption: Potential degradation pathway of this compound.
Experimental Protocols for Stability Assessment
The stability of this compound is typically assessed using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). The following sections detail a representative experimental protocol for a stability-indicating HPLC method.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for conducting a stability study of this compound.
Caption: General workflow for a this compound stability study.
Stability-Indicating HPLC Method
This protocol is a composite based on several published methods for the analysis of rutin.
Objective: To quantify the amount of this compound and its degradation products in a sample over time.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, preferably deionized and filtered)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often employed. For example:
-
Solvent A: Water with 0.1% phosphoric acid
-
Solvent B: Acetonitrile
-
Gradient program: Start with a higher proportion of Solvent A, and gradually increase the proportion of Solvent B over the run time to elute more non-polar degradation products. A typical gradient might run from 10% B to 90% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Rutin has two characteristic absorption maxima, typically around 257 nm and 354 nm. The choice of wavelength will depend on the specific requirements of the analysis.
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
For pure substance analysis, accurately weigh the this compound sample and dissolve it in the same solvent as the standard to a known concentration.
-
For formulated products, an extraction step may be necessary to isolate the this compound from the excipients. This may involve dissolving the product in a suitable solvent, followed by sonication and filtration or centrifugation.
-
-
Analysis:
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Identify the rutin peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of rutin in the sample using the calibration curve.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Conclusion and Recommendations
The stability of this compound at room temperature is a critical consideration for its use in research and product development. While it is generally stable when protected from light and moisture, quantitative data suggests that some degradation can occur over time, even under controlled ambient conditions. The primary degradation pathway is likely hydrolysis, leading to the formation of quercetin and its subsequent degradation products.
For professionals working with this compound, the following recommendations are advised:
-
Storage: Store pure this compound in well-sealed, light-resistant containers in a cool, dry place. For long-term storage, refrigeration is recommended.
-
Formulation: When formulating products with this compound, consider the use of antioxidants and chelating agents to improve stability. Encapsulation technologies may also offer enhanced protection.
-
Stability Testing: Conduct rigorous stability testing under ICH conditions to establish the shelf-life of both the active substance and the final product. Employ a validated, stability-indicating analytical method, such as the HPLC protocol outlined in this guide.
Further research into the solid-state degradation kinetics of pure this compound at room temperature is warranted to provide a more complete understanding of its stability profile.
References
Rutin Hydrate: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Rutin hydrate, a flavonoid glycoside of significant interest in pharmaceutical and nutraceutical research. This document, tailored for researchers, scientists, and drug development professionals, consolidates key chemical data, explores its primary biological activities, and furnishes detailed experimental protocols and pathway diagrams to facilitate further investigation.
Core Chemical and Physical Data
This compound's chemical identity can be subject to variation based on its degree of hydration, which is reflected in its CAS number and molecular weight. The anhydrous form of rutin has a distinct CAS number from its hydrated counterparts. For clarity, the table below summarizes these key identifiers.
| Parameter | Value | Source(s) |
| Chemical Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one;hydrate | [] |
| Synonyms | Quercetin-3-rutinoside hydrate, Vitamin P hydrate, Rutoside hydrate, Sophorin hydrate | [][2][3] |
| Molecular Formula | C₂₇H₃₀O₁₆ · xH₂O | [3] |
| CAS Number | 207671-50-9 (hydrate), 250249-75-3 (trihydrate), 153-18-4 (anhydrous) | |
| Molecular Weight | 610.52 g/mol (anhydrous basis), 628.5 g/mol (hydrated), 664.6 g/mol (trihydrate) | |
| Appearance | Light yellow to yellow-green powder | |
| Melting Point | 195 °C (decomposition) | |
| Solubility | Soluble in DMSO, pyridine, and aqueous base; insoluble in chloroform. Low water solubility for the monomer (0.125 mg/mL). |
Key Biological Activities and Mechanisms of Action
This compound exhibits a wide spectrum of pharmacological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These activities stem from its ability to modulate key cellular signaling pathways.
Antioxidant Properties
Rutin's antioxidant mechanism is multifaceted. It can directly scavenge free radicals and chelate iron, thereby preventing the generation of reactive oxygen species (ROS). Furthermore, it upregulates endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This dual action helps protect cells from oxidative damage, a key factor in the pathogenesis of numerous diseases.
Anti-inflammatory Effects
The anti-inflammatory action of rutin is largely mediated by its inhibition of pro-inflammatory signaling pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor for inflammatory gene expression. By inhibiting NF-κB, rutin reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it can modulate the mitogen-activated protein kinase (MAPK) signaling cascade, further contributing to its anti-inflammatory profile.
Signaling Pathways Modulated by this compound
Rutin's therapeutic potential is linked to its ability to influence several key signaling pathways involved in cellular homeostasis, inflammation, and apoptosis.
Experimental Protocols
To facilitate research and ensure reproducibility, this section provides detailed methodologies for key experiments commonly used to assess the bioactivity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard procedure for evaluating the antioxidant potential of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
UV-VIS Spectrophotometer
-
Microplate reader (optional)
-
Ascorbic acid (as a positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in the same solvent. Create a series of dilutions at different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Reaction:
-
In a test tube or microplate well, add 1.0 mL of the DPPH solution to 3.0 mL of each this compound dilution.
-
Mix vigorously.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a UV-VIS spectrophotometer.
-
Use the solvent (methanol or ethanol) as a blank.
-
A control sample containing the solvent and the DPPH solution should also be measured.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control reaction.
-
A_sample is the absorbance of the test sample.
-
-
Data Analysis: Plot the scavenging percentage against the concentration of this compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample and is crucial for studying the effects of rutin on signaling pathways.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Materials:
-
Cells or tissue treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with desired concentrations of this compound for a specified time.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Normalize protein amounts for all samples (e.g., 20-40 µg per lane).
-
Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
This technical guide provides a foundational understanding of this compound for research and development purposes. The provided data and protocols are intended to serve as a starting point for further investigation into the therapeutic potential of this versatile flavonoid.
References
Natural sources and origin of Rutin hydrate
An In-depth Technical Guide to the Natural Sources and Origin of Rutin Hydrate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Rutin (quercetin-3-O-rutinoside), a flavonoid glycoside also known as rutoside or Vitamin P, is a significant secondary metabolite ubiquitously found in the plant kingdom.[1] Its well-documented antioxidant, anti-inflammatory, neuroprotective, and vasoprotective properties make it a compound of high interest for pharmaceutical and nutraceutical development.[2][3][4] This guide provides a comprehensive overview of the primary natural sources of this compound, details its biosynthetic origin via the phenylpropanoid pathway, outlines standardized protocols for its extraction and quantification, and explores its mechanism of action on key inflammatory signaling pathways.
Natural Sources of this compound
Rutin is widely distributed across numerous plant families, with particularly high concentrations found in specific plant parts such as flower buds, leaves, and fruits.[5] Commercial extraction primarily focuses on sources with high yields to ensure economic viability.
High-Content and Commercial Sources
The most significant sources for industrial rutin production include the flower buds of Sophora japonica (Japanese Pagoda Tree) and the leaves of certain Eucalyptus species, which contain exceptionally high concentrations of the flavonoid. Tartary buckwheat is another prominent source, valued for its high rutin content in both seeds and sprouts.
Common Dietary Sources
While not used for commercial extraction, many common fruits, vegetables, and beverages contribute to dietary rutin intake. Notable sources include citrus fruits (especially the peels), apples, asparagus, olives, and teas such as green tea and moringa tea.
Data Presentation: Rutin Content in Various Plant Sources
The following table summarizes the quantitative rutin content from a range of natural sources, compiled from various analytical studies.
| Plant Species | Plant Part | Rutin Content | Reference |
| Sophora japonica | Flower Buds | 16 - 23% (dry weight) | |
| Sophora japonica | Flowers | 194.17 ± 2.31 mg/g | |
| Eucalyptus macrorhyncha | Leaves | up to 24% (dry weight) | |
| Uncaria elliptica | - | 20% (dry weight) | |
| Viola tricolor | - | up to 21.2% (dry weight) | |
| Fagopyrum tartaricum (Tartary Buckwheat) | Seeds | 0.8 - 1.7% (dry weight) | |
| Fagopyrum tartaricum (Tartary Buckwheat) | Sprouts | up to 54 g/kg | |
| Sophora secundiflora | Seeds | 8.4% (dry weight) | |
| Mangifera indica (Mango) | Leaves | 5.2% (dry weight) | |
| Ficus carica (Fig) | Leaves | 9.5 mg/g | |
| Coriandrum sativum (Coriander) | - | 115 mg/100g | |
| Ocimum basilicum (Basil) | - | 15 mg/100g | |
| Lactuca sativa (Lettuce) | Leaves | 750.82 µg/g | |
| Brassica oleracea (Broccoli) | - | 102.14 µg/g |
Origin: The Biosynthesis of Rutin
Rutin is synthesized in plants through the phenylpropanoid pathway, a complex series of enzymatic reactions that produces a variety of flavonoid compounds. The pathway begins with the amino acid phenylalanine and culminates in the glycosylation of the flavonol quercetin.
The key steps are as follows:
-
Phenylalanine is converted to Cinnamic Acid by the enzyme Phenylalanine Ammonia Lyase (PAL).
-
Cinnamic acid is then catalyzed to form p-Coumaroyl-CoA .
-
Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to produce Naringenin Chalcone .
-
This is subsequently isomerized to Naringenin by Chalcone Isomerase (CHI).
-
A series of hydroxylation and oxidation steps, catalyzed by enzymes including Flavanone 3-hydroxylase (F3H), Flavonoid 3'-hydroxylase (F3'H), and Flavonol Synthase (FLS), convert naringenin into Quercetin .
-
Finally, a two-step glycosylation process occurs. First, UDP-glucose flavonoid 3-O-glucosyltransferase (UFGT) attaches a glucose molecule to quercetin, forming Isoquercitrin .
-
Then, Flavonoid 3-O-glucoside L-rhamnosyltransferase adds a rhamnose sugar to isoquercitrin to form the final product, Rutin .
Experimental Protocols
The extraction and quantification of rutin from plant matrices require standardized and validated methodologies to ensure accuracy and reproducibility.
Protocol: Extraction and Purification
This protocol describes a common lab-scale method combining solvent extraction and purification by precipitation.
-
Sample Preparation: Air-dry the selected plant material (e.g., Sophora japonica buds) at 40-50°C and grind it into a fine powder (40-60 mesh).
-
Solvent Extraction:
-
Macerate the powdered material in 80% ethanol (or methanol) at a solid-to-liquid ratio of 1:20 (w/v).
-
Stir the mixture continuously at 50°C for 2 hours.
-
Filter the mixture through muslin cloth or filter paper to separate the liquid extract from the solid residue.
-
Concentrate the liquid extract under vacuum using a rotary evaporator until the organic solvent is removed, yielding a crude aqueous extract.
-
-
Purification (Liquid-Liquid Partitioning & Precipitation):
-
Transfer the aqueous concentrate to a separatory funnel and wash it three times with petroleum ether to remove non-polar impurities like fats and chlorophylls. Discard the ether layer.
-
Subsequently, extract the aqueous layer three times with chloroform to remove additional impurities. Discard the chloroform layers.
-
Collect the final aqueous layer and allow it to stand in a cold environment (4°C) for 24-72 hours.
-
A yellow precipitate of crude rutin will form. Filter the precipitate and wash it with a cold solvent mixture (e.g., chloroform:ethyl acetate:ethanol).
-
For higher purity, the crude rutin can be recrystallized by dissolving it in a minimal amount of hot methanol and allowing it to cool slowly.
-
-
Drying: Dry the purified rutin crystals in a vacuum oven at 60°C to a constant weight.
Protocol: Quantification by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the accurate quantification of rutin.
-
Standard & Sample Preparation:
-
Prepare a stock solution of rutin standard (≥95% purity) in methanol at a concentration of 1 mg/mL.
-
Create a calibration curve by preparing serial dilutions of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Accurately weigh the purified rutin extract, dissolve it in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.5% acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Elution Program: Gradient elution. A typical program might be: 0 min, 10% B; 20 min, 50% B; 25 min, 80% B; 30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 356 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the rutin peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of rutin in the sample by interpolating its peak area on the calibration curve.
-
Relevant Signaling Pathway: Anti-inflammatory Action
Rutin's therapeutic potential is strongly linked to its ability to modulate inflammatory pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation.
In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. This releases NF-κB (typically the p65/p50 heterodimer), allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β, and enzymes like COX-2.
Rutin exerts its anti-inflammatory effect by suppressing the activation of this pathway, leading to a significant reduction in the production of these inflammatory mediators.
References
Rutin Hydrate: A Technical Guide to its Role in Attenuating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic and degenerative diseases. Rutin hydrate, a ubiquitous flavonoid glycoside, has garnered significant scientific attention for its potent antioxidant properties. This technical guide provides an in-depth exploration of the mechanisms through which this compound attenuates oxidative stress, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel antioxidant therapeutics.
Introduction to Oxidative Stress and the Therapeutic Potential of this compound
Reactive oxygen species, including superoxide radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism.[1] While essential for certain physiological processes, their overproduction can lead to cellular damage by oxidizing lipids, proteins, and nucleic acids. This cascade of damage is implicated in the pathophysiology of cardiovascular diseases, neurodegenerative disorders, diabetes, and cancer.[1][2]
Antioxidant defense systems, comprising both enzymatic and non-enzymatic components, work to counteract the harmful effects of ROS. Key antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1] Rutin (quercetin-3-O-rutinoside) hydrate, a flavonoid found in numerous plants such as buckwheat, citrus fruits, and asparagus, has emerged as a promising therapeutic agent due to its multifaceted antioxidant activities.[2] It has been shown to directly scavenge free radicals, chelate metal ions involved in ROS generation, and upregulate the expression and activity of endogenous antioxidant enzymes.
Mechanisms of Action of this compound in Oxidative Stress Attenuation
This compound mitigates oxidative stress through several key mechanisms:
-
Direct Radical Scavenging: The polyphenolic structure of this compound enables it to donate hydrogen atoms to free radicals, thereby neutralizing their reactivity and terminating the oxidative chain reaction.
-
Upregulation of Endogenous Antioxidant Enzymes: this compound has been demonstrated to enhance the activity of crucial antioxidant enzymes such as SOD, CAT, and GPx. This augmentation of the cell's natural defense system provides a sustained protective effect against oxidative insults.
-
Activation of the Nrf2-ARE Signaling Pathway: A pivotal mechanism underlying this compound's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, rutin promotes the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their enhanced transcription.
-
Inhibition of Pro-oxidant Enzymes: Rutin can inhibit the activity of enzymes that contribute to ROS production, such as xanthine oxidase.
-
Chelation of Transition Metals: Rutin can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which can otherwise participate in Fenton and Haber-Weiss reactions to generate highly reactive hydroxyl radicals.
Quantitative Data on the Antioxidant Efficacy of this compound
The antioxidant capacity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Matrix/System | IC50 / EC50 Value | Reference |
| DPPH Radical Scavenging | Methanolic solution | 5.82 µM | |
| DPPH Radical Scavenging | Not specified | 60.25 ± 0.09 μM | |
| ABTS Radical Scavenging | Aqueous/methanolic solution | 4.68 ± 1.24 µg/mL | |
| ABTS Radical Scavenging | Not specified | 105.43 ± 0.16 μM | |
| Hydroxyl Radical Scavenging | 2-deoxyribose degradation assay | Significant scavenging action | |
| Iron (Fe²⁺) Chelation | Not specified | >5 mg/mL (less effective than polyrutin at higher concentrations) |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Table 2: In Vivo Effects of this compound on Oxidative Stress Markers
| Animal Model | Oxidative Stress Inducer | This compound Dose | Duration | Tissue/Organ | Effect on Antioxidant Enzymes | Effect on Lipid Peroxidation (MDA) | Reference |
| Rats | Streptozotocin (Diabetes) | 100 mg/kg (oral) | 45 days | Liver, Kidney, Brain | ↑ SOD, CAT, GPx, GRx | ↓ TBARS and lipid hydroperoxides | |
| Rats | Cisplatin | 1 µM/L (perfusion) | 60 minutes | Heart | Not explicitly quantified, but antioxidant properties suggested | ↓ MDA levels (Control: ~1.5 nmol/g, Cisplatin: ~4.5 nmol/g, Cisplatin + Rutin: ~2.5 nmol/g) | |
| Sheep | Transition Period (Periparturient) | 50 and 100 mg/kg body weight/day | 56 days | Mammary Gland | ↑ CAT, GSH-Px, SOD, T-AOC | ↓ H₂O₂ and MDA | |
| Rats | 6-Hydroxydopamine (Parkinson's Model) | 25 mg/kg (oral) | 3 weeks | Striatum | Preserved activities of GPx, GR, CAT, and SOD | ↓ Thiobarbituric acid reactive substances | |
| Human (Type 2 Diabetes) | N/A | 1 g/day | 3 months | Serum | ↑ CAT, GPx, SOD | Not Assessed |
↑: Increase; ↓: Decrease; SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase; GRx: Glutathione Reductase; MDA: Malondialdehyde; TBARS: Thiobarbituric Acid Reactive Substances; T-AOC: Total Antioxidant Capacity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant properties.
In Vitro Antioxidant Assays
-
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
-
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).
-
In a 96-well microplate, add 100 µL of each this compound concentration to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank (solvent without this compound) and a positive control (e.g., ascorbic acid) should be included.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.
-
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants that can donate electrons to the ABTS•+ reduce it back to its colorless form, causing a decrease in absorbance.
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound.
-
Add a small volume of the this compound solution (e.g., 10 µL) to a cuvette or microplate well, followed by a larger volume of the diluted ABTS•+ solution (e.g., 1 mL or 190 µL).
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
In Vivo and Ex Vivo Assays
-
Induction of Oxidative Stress: Oxidative stress can be induced in animal models (e.g., rats, mice) using various agents such as streptozotocin (to induce diabetes and associated oxidative stress) or cisplatin (a chemotherapy drug known to induce oxidative damage).
-
This compound Administration: this compound is typically administered orally (gavage) or intraperitoneally at specific doses for a defined period.
-
Tissue Collection and Preparation: After the treatment period, animals are euthanized, and target organs (e.g., liver, kidney, brain, heart) are collected. Tissues are then homogenized in an appropriate buffer (e.g., ice-cold phosphate buffer) to prepare lysates for biochemical analysis.
-
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: This assay is often based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the color reaction.
-
Protocol (General): A reaction mixture containing the sample lysate, xanthine, and NBT is prepared. The reaction is initiated by adding xanthine oxidase. The change in absorbance is monitored spectrophotometrically. The percentage of inhibition is calculated, and SOD activity is expressed as units/mg of protein.
-
-
Catalase (CAT) Activity Assay:
-
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ disappearance is monitored.
-
Protocol (General): The sample lysate is incubated with a known concentration of H₂O₂. The reaction is stopped after a specific time, and the remaining H₂O₂ is quantified, often by reacting it with a reagent to form a colored product that can be measured spectrophotometrically. The difference in H₂O₂ concentration before and after the reaction is used to calculate catalase activity, typically expressed as µmoles of H₂O₂ consumed/min/mg of protein.
-
-
Glutathione Peroxidase (GPx) Activity Assay:
-
Principle: This is a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide) using glutathione (GSH) as a cofactor, which becomes oxidized (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a reaction that consumes NADPH. The rate of NADPH disappearance is monitored by the decrease in absorbance at 340 nm.
-
Protocol (General): The sample lysate is added to a reaction mixture containing GSH, GR, NADPH, and a hydroperoxide substrate. The decrease in absorbance at 340 nm is recorded over time. GPx activity is calculated based on the rate of NADPH oxidation and is expressed as nmoles of NADPH consumed/min/mg of protein.
-
-
Principle: MDA, a major product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex (TBA-MDA adduct) that can be measured spectrophotometrically at 532 nm.
-
Protocol:
-
Homogenize the tissue sample in a suitable buffer.
-
Add a solution of TBA and an acid (e.g., trichloroacetic acid - TCA) to the homogenate.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes).
-
Cool the samples and centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane and is typically expressed as nmol/g of tissue.
-
Signaling Pathways and Visualizations
The Nrf2-ARE Signaling Pathway
The activation of the Nrf2-ARE pathway is a cornerstone of this compound's indirect antioxidant mechanism. The following diagram illustrates this critical signaling cascade.
Caption: The Nrf2-ARE signaling pathway activated by this compound.
Experimental Workflow for Evaluating Antioxidant Potential
The following diagram outlines a typical experimental workflow for assessing the antioxidant effects of this compound.
Caption: General experimental workflow for assessing this compound's antioxidant activity.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of this compound as a potent agent for attenuating oxidative stress. Its multifaceted mechanisms of action, including direct radical scavenging and modulation of the endogenous antioxidant defense system via the Nrf2 pathway, make it a compelling candidate for further investigation in the context of oxidative stress-related diseases.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Optimizing delivery systems to enhance the bioavailability of this compound.
-
Clinical Trials: Conducting well-designed clinical trials to validate the preclinical findings in human populations for specific disease indications.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound in combination with other antioxidants or conventional therapies.
-
Long-term Safety: Evaluating the long-term safety profile of this compound supplementation.
By continuing to explore the therapeutic potential of this compound, the scientific and medical communities can pave the way for novel and effective strategies to combat the detrimental effects of oxidative stress on human health.
References
Unveiling the Neuroprotective Potential of Rutin Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin hydrate, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its promising neuroprotective properties.[1][2][3][4][5] Extensive preclinical research suggests its potential therapeutic utility in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. This technical guide provides an in-depth exploration of the neuroprotective mechanisms of this compound, supported by quantitative data from various experimental models, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily centered around its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.
-
Antioxidant Effects: this compound effectively scavenges free radicals and reduces oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases. It has been shown to enhance the activity of endogenous antioxidant enzymes, thereby mitigating lipid peroxidation and protecting neuronal membranes from oxidative damage.
-
Anti-inflammatory Action: Chronic neuroinflammation is a hallmark of many neurological disorders. This compound has been demonstrated to suppress the activation of microglia and astrocytes, the primary immune cells of the central nervous system. It achieves this by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).
-
Anti-apoptotic Activity: this compound can inhibit programmed cell death, or apoptosis, in neurons. It modulates the expression of key apoptotic proteins, such as the Bcl-2 family of proteins, to promote neuronal survival.
Key Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are mediated through its influence on several critical intracellular signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Under pathological conditions, its activation leads to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory mediators.
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is crucial for neuronal survival and synaptic plasticity. This compound has been observed to modulate this pathway, promoting pro-survival signals.
Caption: this compound modulates the MAPK/ERK signaling pathway.
BDNF/TrkB/CREB Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a vital role in neuronal survival, growth, and synaptic plasticity. This compound has been shown to upregulate the expression of BDNF and activate the downstream CREB (cAMP response element-binding protein), a key transcription factor for genes involved in learning and memory.
Caption: this compound activates the BDNF/TrkB/CREB signaling pathway.
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of this compound has been quantified in various animal models of neurological disorders. The following tables summarize key findings.
Table 1: Effects of this compound in Alzheimer's Disease Models
| Experimental Model | Treatment Regimen | Key Findings | Reference |
| APPswe/PS1dE9 transgenic mice | 100 mg/kg/day, oral administration | - Significantly attenuated memory deficits in the Morris water maze test.- Decreased oligomeric Aβ levels.- Increased superoxide dismutase (SOD) activity and glutathione (GSH)/glutathione disulfide (GSSG) ratio.- Reduced malondialdehyde (MDA) levels.- Downregulated microgliosis and astrocytosis.- Decreased interleukin (IL)-1β and IL-6 levels in the brain. | |
| Scopolamine-induced amnesia in rats | 100 mg/kg this compound | - Attenuated scopolamine-induced shortening of step-through latency in the passive avoidance test.- Increased the percentage of alternation in the Y-maze.- Increased time spent in the target quadrant in the Morris water maze. |
Table 2: Effects of this compound in Parkinson's Disease Models
| Experimental Model | Treatment Regimen | Key Findings | Reference |
| 6-OHDA-induced rat model | 25 mg/kg, oral pre-treatment | - Significantly protected against 6-OHDA-induced rotational behavior.- Ameliorated deficits in locomotor activity and motor coordination.- Protected neurons in the substantia nigra from the toxic effects of 6-OHDA. |
Table 3: Effects of this compound in Stroke Models
| Experimental Model | Treatment Regimen | Key Findings | Reference |
| Chronic cerebral hypoperfusion in rats | 50 mg/kg, i.p. injection for 12 weeks | - Significantly reduced the number of reactive astrocytes in the cerebral cortex and hippocampus.- Significantly reduced the levels of IL-1β, IL-6, and TNF-α in the cerebral cortex and hippocampus. |
Detailed Experimental Protocols
To facilitate the replication and further investigation of the neuroprotective effects of this compound, this section provides detailed methodologies for key behavioral and molecular biology experiments.
Behavioral Assays
The MWM test is used to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular tank (90-100 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform is submerged 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase: Mice are subjected to four trials per day for five consecutive days. In each trial, the mouse is placed into the tank at one of four starting positions and allowed to swim and find the hidden platform. The escape latency (time to find the platform) is recorded.
-
Probe Trial: On the sixth day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.
-
-
Data Analysis: Escape latency during the acquisition phase and time spent in the target quadrant during the probe trial are analyzed.
The Y-maze test is used to evaluate short-term spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Mice are placed at the center of the maze and allowed to explore freely for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded.
-
-
Data Analysis: The percentage of spontaneous alternations is calculated as (Number of alternations / (Total number of arm entries - 2)) x 100. An alternation is defined as consecutive entries into all three arms.
This test assesses fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment can deliver a mild electric shock.
-
Procedure:
-
Training: The mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Test: 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded.
-
-
Data Analysis: A longer latency to enter the dark compartment in the retention test indicates better memory of the aversive stimulus.
Molecular Biology Techniques
Western blotting is used to quantify the expression levels of specific proteins.
-
Protocol for BDNF, TrkB, ERK, and CREB:
-
Protein Extraction: Hippocampal tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for BDNF, TrkB, p-ERK, ERK, p-CREB, and CREB.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.
-
IHC is used to visualize the localization and expression of proteins within tissue sections.
-
Protocol for Iba1 (microglia) and GFAP (astrocytes):
-
Tissue Preparation: Brains are fixed with 4% paraformaldehyde, cryoprotected in sucrose solutions, and sectioned on a cryostat.
-
Antigen Retrieval: If necessary, sections are treated with an antigen retrieval solution to unmask epitopes.
-
Blocking: Sections are blocked with a solution containing normal serum and a detergent (e.g., Triton X-100) to reduce non-specific binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against Iba1 or GFAP.
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the sections are mounted with an anti-fade mounting medium.
-
Imaging: Sections are imaged using a fluorescence or confocal microscope.
-
Analysis: The number and morphology of Iba1-positive microglia and GFAP-positive astrocytes are quantified.
-
ELISA is used to quantify the concentration of cytokines in tissue homogenates or serum.
-
Protocol for TNF-α, IL-6, and IL-1β:
-
Sample Preparation: Brain tissue is homogenized, and the supernatant is collected after centrifugation.
-
Assay Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, samples and standards are added to a microplate pre-coated with a capture antibody specific for the cytokine of interest.
-
A detection antibody conjugated to an enzyme is then added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
Quantification: The concentration of the cytokine in the samples is determined by comparison to a standard curve.
-
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its ability to modulate multiple key pathways involved in neurodegeneration, including oxidative stress, neuroinflammation, and apoptosis, makes it a compelling candidate for further investigation as a therapeutic agent for a range of neurological disorders.
Future research should focus on several key areas:
-
Bioavailability and Blood-Brain Barrier Permeability: While preclinical studies are promising, the bioavailability of this compound and its ability to effectively cross the blood-brain barrier in humans need to be thoroughly investigated.
-
Clinical Trials: Rigorous, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human populations with neurodegenerative diseases.
-
Combination Therapies: Exploring the synergistic effects of this compound in combination with existing therapies could lead to more effective treatment strategies.
-
Long-term Effects: Further studies are needed to understand the long-term effects and potential toxicity of this compound supplementation.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders | Semantic Scholar [semanticscholar.org]
- 4. Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Rutin Hydrate: Exploring its Flavonoid Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers new to the field of flavonoid research, with a specific focus on rutin hydrate. Rutin, a glycoside of the flavonoid quercetin, is a naturally occurring compound found in a variety of plants, including buckwheat, citrus fruits, and asparagus.[1] It is recognized for its wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antidiabetic properties.[1][2] This guide provides a detailed overview of its core properties, experimental protocols for its evaluation, and an exploration of the key signaling pathways it modulates.
Core Properties and Data Presentation
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research. The following tables summarize key quantitative data related to its identity, solubility, and biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Rutoside hydrate, Quercetin-3-O-rutinoside hydrate, Sophorin | [3] |
| Molecular Formula | C₂₇H₃₀O₁₆ • xH₂O | [3] |
| Molecular Weight | 610.52 g/mol (anhydrous) | |
| Appearance | Light yellow to yellow-green crystalline powder | |
| Melting Point | 195 °C (decomposes) | |
| UV/Vis. λmax | 257, 359 nm | |
| Storage | Room temperature, protect from light | |
| Stability | ≥ 4 years at room temperature |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water (cold) | Sparingly soluble (1g in 8000ml) | |
| Water (boiling) | Soluble (1g in 200ml) | |
| Methanol | Soluble (1g in 7ml) | |
| Ethanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Chloroform, Ether, Benzene | Insoluble |
Table 3: Antioxidant Activity of this compound
| Assay | IC₅₀ Value (µg/mL) | Reference |
| DPPH Radical Scavenging | 9.65 ± 0.06 | |
| ABTS Radical Scavenging | 4.68 ± 1.24 | |
| ABTS Radical Scavenging | 4.54 ± 0.02 |
Table 4: Anti-inflammatory Activity of this compound
| Model System | Biomarker | This compound Concentration/Dose | % Inhibition / Effect | Reference |
| Lipopolysaccharide (LPS)-stimulated mouse mastitis model | TNF-α, IL-6 | 25, 50, 100 mg/kg | Dose-dependent decrease in cytokine levels | |
| Adjuvant-induced arthritic rats | TNF-α, IL-1β | 15 mg/kg | Significant lowering of cytokine levels | |
| Advanced glycation end products (AGEs)-stimulated human chondrocytes | IL-6, TNF-α, PGE₂ | Dose-dependent | Decrease in inflammatory mediators | |
| Socially defeated mice | TNF-α, IL-6 | Not specified | Reduction in brain cytokine concentrations |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of several critical signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
The Nrf2/ARE Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like rutin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. Rutin has been shown to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1).
The NF-κB Inflammatory Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. Rutin has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the antioxidant and anti-inflammatory properties of this compound.
Antioxidant Activity Assays
A common workflow for assessing antioxidant activity involves preparing the sample and reagents, performing the assay, and then calculating the scavenging activity and IC₅₀ value.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
This compound
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.
-
In a 96-well plate, add a specific volume of each this compound dilution to individual wells.
-
Add the DPPH working solution to each well.
-
Include a control well containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of scavenging activity against the corresponding this compound concentrations to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
-
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol (or Ethanol)
-
This compound
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare the ABTS radical cation (ABTS•⁺) solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.
-
Dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound and perform serial dilutions as described for the DPPH assay.
-
In a 96-well plate, add a small volume of each this compound dilution to individual wells.
-
Add the diluted ABTS•⁺ solution to each well.
-
Incubate the plate at room temperature for a short period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and the IC₅₀ value as described for the DPPH assay.
-
Anti-inflammatory Activity Assays
1. Measurement of TNF-α and IL-6 Inhibition in Cell Culture
This protocol describes a general method for assessing the anti-inflammatory effects of this compound on cultured cells, such as macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs), stimulated with an inflammatory agent like LPS.
-
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
-
Protocol:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a cell culture-compatible solvent (e.g., DMSO, ensuring the final concentration in the well is non-toxic, typically ≤ 0.1%).
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation and a group with LPS stimulation but without this compound treatment.
-
Incubate the cells for an appropriate time (e.g., 18-24 hours) to allow for cytokine production.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Determine the percentage of inhibition of cytokine production by this compound at each concentration compared to the LPS-stimulated control.
-
Analysis of Signaling Pathways
1. Western Blotting for Nrf2 and NF-κB Pathway Proteins
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins, allowing for the investigation of signaling pathway activation.
-
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-NF-κB p65, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Cell/Tissue Lysis: Treat cells or tissues as required for the experiment (e.g., with this compound and/or an inflammatory stimulus). Lyse the cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin) to ensure equal protein loading.
-
This guide provides a foundational understanding of this compound for researchers entering the field of flavonoid research. By utilizing the provided data, protocols, and pathway diagrams, scientists can effectively design and execute experiments to further explore the therapeutic potential of this promising natural compound.
References
Rutin Hydrate: A Deep Dive into its Modulation of Cellular Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Rutin hydrate, a flavonoid glycoside found abundantly in various plants, has garnered significant scientific interest for its diverse pharmacological activities. These include well-documented anti-inflammatory, antioxidant, and anticancer effects. The therapeutic potential of this compound stems from its ability to modulate a complex network of intracellular signaling pathways, thereby influencing fundamental cellular processes such as proliferation, apoptosis, and inflammation. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its effects on key cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the signaling pathways involved.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell viability and key signaling molecules across various cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |
| 786-O | Human Renal Cancer | 45.2 | 48 | [1] |
| HCT-116 | Colorectal Cancer | 125,000 (125 mM) | Not Specified | [2] |
| HCT-116 | Colon Cancer | 354.2 | Not Specified | [3] |
| KB-1 | Oral Cancer | 43.8 | 24 | [4] |
| RPMI-7951 | Human Melanoma | 64.49 ± 13.27 | 24 | |
| SK-MEL-28 | Human Melanoma | 47.44 ± 2.41 | 24 | |
| SW-480 | Colorectal Cancer | 125,000 (125 mM) | Not Specified | [2] |
Table 2: Dose-Dependent Effects of this compound on Inflammatory Cytokines
| Cell/Animal Model | Stimulant | This compound Concentration/Dose | Target Cytokine | Observed Effect | Citation |
| RAW 264.7 Macrophages | Palmitic Acid (400 µM) | 400 µM | TNF-α | ~33% suppression of elevated production | |
| BALB/c Mice | Lipopolysaccharide (LPS) | Not Specified | TNF-α | Reduction from 686.8 pg/ml to 182.4 pg/ml | |
| Adjuvant-Induced Arthritic Rats | Complete Freund's Adjuvant | 15 mg/kg | TNF-α, IL-1β | Dose-dependent lowering | |
| C6 lineage cells (in zebrafish) | Not Specified | Not Specified | IL-1β, IL-6, TNF-α | Reduction in production | |
| Mouse Mastitis Model | Lipopolysaccharide (LPS) | 25, 50, 100 mg/kg | TNF-α, IL-1β, IL-6 | Significant decrease in mRNA and protein levels |
Table 3: Effects of this compound on Key Signaling Proteins
| Cell/Animal Model | Stimulant | This compound Concentration/Dose | Target Protein | Observed Effect | Citation |
| CHD Model Pigs | Coronary Heart Disease | 45 mg/kg | p-ERK1/2, p-Akt | Attenuated reduction in phosphorylation | |
| H9c2 Cardiomyocytes | Angiotensin II (600 nM) | 50 µM | p-JNK1/2 | Downregulated phosphorylation | |
| HCT116 Cells | 5-Fluorouracil | 200 µM | Akt, p38 | Induction of phosphorylation | |
| db/db mice | Diabetes | 200 mg/kg/d | PI3K/AKT/mTOR pathway | Inhibition of phosphorylation | |
| Rats with CdCl2-induced neurotoxicity | Cadmium Chloride | Not Specified | ERK1/2, JNK | Inhibition of activation | |
| Adjuvant-Induced Arthritic Rats | Complete Freund's Adjuvant | 15 mg/kg | NF-κB p65, p-NF-κB p65 (Ser536) | Significant reduction | |
| Mice with CTX-induced immunological stress | Cyclophosphamide (CTX) | Not Specified | p-p65, p-IκB | Significant increase in phosphorylation | |
| Kidney tissue (CFZ-induced) | Carfilzomib (CFZ) | Not Specified | p-NF-κB p65, p-IκB-α | Inhibition of increased expression |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key cellular signaling pathways modulated by this compound.
Detailed Experimental Protocols
This section provides standardized protocols for key experiments commonly used to assess the effects of this compound on cellular signaling.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment with this compound: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the rutin stock).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Addition of MTT Reagent: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for Protein Expression and Phosphorylation
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract. It allows for the quantification of protein expression levels and the analysis of post-translational modifications like phosphorylation.
Materials:
-
Cell or tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE:
-
Normalize protein samples to the same concentration and mix with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL).
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.
-
NF-κB Activation Assay (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the activation of NF-κB by measuring the amount of the p65 subunit in nuclear extracts.
Materials:
-
Cell samples
-
Nuclear extraction kit
-
NF-κB p65 ELISA kit (containing a microplate pre-coated with an antibody specific to NF-κB p65, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Wash buffer
-
Microplate reader
Procedure:
-
Cell Treatment and Nuclear Extraction:
-
Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS or TNF-α).
-
Harvest the cells and perform nuclear extraction according to the manufacturer's protocol to isolate the nuclear proteins.
-
Determine the protein concentration of the nuclear extracts.
-
-
ELISA Procedure (as per kit instructions):
-
Add equal amounts of nuclear extract protein to the wells of the NF-κB p65 pre-coated microplate.
-
Incubate to allow the NF-κB p65 to bind to the capture antibody.
-
Wash the wells to remove unbound proteins.
-
Add the detection antibody specific for NF-κB p65.
-
Incubate and wash.
-
Add the HRP-conjugated secondary antibody.
-
Incubate and wash.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Determine the concentration of NF-κB p65 in the samples by interpolating from the standard curve. Compare the levels of nuclear NF-κB p65 in treated versus untreated cells.
-
Conclusion
This compound demonstrates significant modulatory effects on key cellular signaling pathways, including the MAPK, PI3K/Akt/mTOR, and NF-κB cascades. Its ability to inhibit pro-inflammatory and pro-proliferative signaling while promoting antioxidant and apoptotic pathways underscores its therapeutic potential in a range of diseases, including cancer and inflammatory disorders. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. The provided visualizations of the signaling pathways offer a clear conceptual framework for understanding its multifaceted mechanisms of action. Future investigations should focus on further elucidating the precise molecular interactions of this compound within these pathways and translating these preclinical findings into clinical applications.
References
Methodological & Application
Preparation of Rutin Hydrate Stock Solutions for In Vitro Research
Abstract
Rutin hydrate, a flavonoid glycoside, is a compound of significant interest in biomedical research due to its wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This application note provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for in vitro studies, with a focus on cell-based assays.
Introduction
This compound is characterized by its poor solubility in aqueous solutions, which presents a challenge for its use in biological experiments.[2] Therefore, organic solvents are typically employed to prepare concentrated stock solutions, which are then diluted to final working concentrations in cell culture media or aqueous buffers. The choice of solvent and the handling of the solutions are crucial to maintain the stability and activity of the compound. This document outlines the materials, procedures, and important considerations for the successful preparation and use of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of this compound stock solutions.
| Parameter | Value | Solvent(s) | Reference(s) |
| Molecular Weight | 664.6 g/mol (trihydrate) | N/A | [2] |
| Solubility | ~25 mg/mL | DMSO | [2] |
| ~30 mg/mL | Dimethylformamide (DMF) | [2] | |
| Sparingly soluble | Ethanol, Methanol | ||
| ~0.16 mg/mL | 1:5 DMF:PBS (pH 7.2) | ||
| Typical Stock Concentration | 50-100 mM | DMSO | |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months. Protect from light. | DMSO or DMF | |
| Storage of Aqueous Solution | Not recommended for more than one day. | Aqueous buffers |
Experimental Protocols
Materials
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile-filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 100 mM this compound stock solution. Adjust volumes as needed.
-
Pre-warm the DMSO: If the DMSO is frozen, allow it to come to room temperature and ensure it is completely thawed and homogenous before use.
-
Weigh the this compound: In a sterile microcentrifuge tube, accurately weigh 66.46 mg of this compound powder.
-
Add DMSO: Carefully add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Aid Dissolution (if necessary): If the this compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell Culture
This protocol provides an example of preparing a working solution for treating macrophage cells in a 6-well plate.
-
Thaw Stock Solution: Remove one aliquot of the 100 mM this compound stock solution from the freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the final concentration of this compound needed for your experiment. For example, to achieve a final concentration of 100 µM in 2 mL of cell culture medium:
-
Use the formula: C1V1 = C2V2
-
(100 mM)(V1) = (0.1 mM)(2 mL)
-
V1 = 0.002 mL or 2 µL
-
-
Prepare Diluted Stock (Optional but Recommended): To avoid pipetting very small volumes, it is often convenient to first prepare an intermediate dilution. For example, dilute the 100 mM stock 1:10 in sterile PBS or cell culture medium to create a 10 mM solution.
-
Add to Cell Culture Medium: Pre-warm the required volume of cell culture medium to 37°C. Just before adding to the cells, dilute the appropriate volume of the this compound stock solution into the pre-warmed medium and mix well by gentle inversion.
-
Treat Cells: Remove the old medium from the cells and replace it with the medium containing the final concentration of this compound.
Note on DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).
Application Example: Inhibition of Inflammatory Response in Macrophages
Rutin has been shown to exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in macrophage cells. This is achieved, in part, through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anti-inflammatory effects of rutin on macrophage cells.
Caption: Experimental workflow for studying the anti-inflammatory effects of rutin.
Signaling Pathway
Rutin's anti-inflammatory mechanism in LPS-stimulated macrophages involves the inhibition of key signaling molecules. The diagram below illustrates the inhibitory effect of rutin on the MAPK/NF-κB pathway.
Caption: Rutin inhibits the LPS-induced MAPK/NF-κB signaling pathway in macrophages.
References
Application Notes and Protocols for UV-Vis Spectrophotometric Analysis of Rutin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin hydrate, a flavonoid glycoside, is a compound of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and vasoprotective properties.[1][2] Accurate and reliable quantification of this compound in raw materials, finished products, and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of this compound. This document provides detailed application notes and standardized protocols for the analysis of this compound using UV-Vis spectrophotometry, based on established and validated methods.
Principle of UV-Vis Spectrophotometry for this compound Analysis
This compound possesses a chromophoric structure with conjugated double bonds, which allows it to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorbance of a this compound solution is directly proportional to its concentration, a relationship described by the Beer-Lambert law. This principle allows for the quantitative determination of this compound by measuring its absorbance at a specific wavelength of maximum absorbance (λmax).
Data Presentation
The following tables summarize key quantitative data from various validated UV-Vis spectrophotometric methods for the analysis of this compound.
Table 1: Wavelength of Maximum Absorbance (λmax) of this compound in Different Solvents
| Solvent System | λmax (nm) | Reference |
| Methanol | 257 | [3][4][5] |
| Methanol:Water (9:1) | 360 and 260 | |
| Methanol | 203 | |
| Methanol | 249 | |
| Methanol:Water (70:30 v/v) | 340.90 | |
| Methanol | 363 |
Table 2: Summary of Method Validation Parameters for this compound Analysis
| Parameter | Range/Value | Solvent | Reference |
| Linearity Range (µg/mL) | 2-12 | Methanol | |
| 0.009-0.09 (mg/mL) | Methanol:Water (9:1) | ||
| 10-30 | Methanol | ||
| 0.004-0.04 (mg/mL) | Methanol:Water (70:30 v/v) | ||
| 4.0-20.0 | Methanol | ||
| 1-20 | Methanol | ||
| Regression Equation | y = 25.035x + 0.0634 | Methanol:Water (9:1) | |
| y = 0.035x + 0.0012 | Methanol | ||
| Correlation Coefficient (R²) | 0.999 | Methanol:Water (9:1) | |
| 0.9999 | Methanol | ||
| >0.999 | Methanol | ||
| 0.999 | Methanol | ||
| Accuracy (% Recovery) | 98.55-103.34 | Methanol:Water (9:1) | |
| 99.06-102.27 | Methanol | ||
| Precision (%RSD) | Intraday: 0.016-0.026 | Methanol:Water (9:1) |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Bulk Drug Substance
This protocol is adapted from validated methods for the quantification of this compound raw material.
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Deionized water
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly.
3. Preparation of Working Standard Solutions:
-
Pipette appropriate volumes of the standard stock solution into a series of 10 mL volumetric flasks to prepare concentrations ranging from 2 to 12 µg/mL.
-
Dilute to volume with methanol and mix well.
4. Preparation of Sample Solution:
-
Accurately weigh an appropriate amount of the this compound bulk drug sample.
-
Prepare a sample solution with a theoretical concentration falling within the linearity range of the calibration curve, following a similar dilution scheme as the working standard solutions.
5. Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm.
-
Use methanol as the blank.
-
Determine the wavelength of maximum absorbance (λmax) for this compound (typically around 257 nm in methanol).
-
Measure the absorbance of each working standard solution and the sample solution at the determined λmax.
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 indicates good linearity.
-
Calculate the concentration of this compound in the sample solution using the regression equation.
Protocol 2: Quantification of this compound in a Tablet Formulation
This protocol outlines the procedure for determining the this compound content in a solid dosage form.
1. Materials and Reagents:
-
Same as Protocol 1.
-
This compound tablets
2. Preparation of Standard Solutions:
-
Follow the same procedure as in Protocol 1 to prepare a standard stock solution and working standard solutions. A linearity range of 0.009-0.09 mg/mL (9-90 µg/mL) has been reported for tablet analysis.
3. Preparation of Sample Solution:
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to determine the average tablet weight.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of this compound (e.g., 10 mg).
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent (e.g., methanol:water 9:1 v/v) and sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a suitable filter (e.g., 0.45 µm) to remove any undissolved excipients.
-
Perform further dilutions with the diluent as necessary to bring the concentration of this compound within the established linearity range.
4. Spectrophotometric Measurement and Data Analysis:
-
Follow the same procedure as in Protocol 1, using the appropriate diluent as the blank. The reported λmax for Rutin in methanol:water (9:1) is 360 nm.
Mandatory Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis by UV-Vis spectrophotometry.
Signaling Pathway: Anti-inflammatory Action of Rutin
Caption: Rutin's inhibition of key inflammatory signaling pathways.
Conclusion
UV-Vis spectrophotometry provides a robust and accessible analytical tool for the quantitative determination of this compound. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique for routine analysis and quality control. The simplicity and efficiency of this method make it highly suitable for high-throughput screening and routine quality assessment of this compound in various sample matrices. Adherence to validated protocols is essential to ensure the accuracy and reliability of the analytical results.
References
Application Notes and Protocols for Dissolving Rutin Hydrate in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rutin, a flavonoid glycoside found in a variety of plants, is recognized for its significant antioxidant, anti-inflammatory, and vasoprotective properties. Its therapeutic potential is a subject of extensive research in various in vitro models. However, a primary challenge in working with Rutin hydrate is its low aqueous solubility, which can complicate the preparation of stock solutions and its application in cell-based assays and other in vitro experiments. These application notes provide detailed protocols for the effective solubilization of this compound to ensure accurate and reproducible results.
Data Presentation: Solubility of this compound
The solubility of this compound varies significantly depending on the solvent and the specific conditions such as temperature and pH. The following table summarizes the solubility data from various sources.
| Solvent | Solubility | Molar Concentration (approx.) | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 25 - 235 mg/mL | 40.95 - 384.92 mM | Sonication and the use of fresh, anhydrous DMSO are recommended to enhance solubility.[1][2][3] | [1][4] |
| Dimethylformamide (DMF) | 30 mg/mL | 49.14 mM | N/A | |
| Ethanol | 2 mg/mL | 3.28 mM | Sonication is recommended. | |
| Aqueous Buffers | Sparingly soluble | N/A | Solubility is pH-dependent, increasing at alkaline pH. | |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | 0.26 mM | Prepared by first dissolving in DMF, then diluting with PBS. | |
| Water | ~0.125 mg/mL (1g in 8L) | ~0.20 mM | Very poorly soluble in cold water; solubility increases in boiling water. | |
| Methanol | 1g in 7mL (~143 mg/mL) | ~234.2 mM | High solubility in boiling methanol. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent (DMSO or DMF)
This protocol is suitable for preparing a concentrated stock solution of this compound that can be serially diluted in an appropriate aqueous buffer or cell culture medium for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 25 mg/mL). It is advisable to use fresh, high-purity solvent to avoid moisture, which can reduce solubility.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the solution for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stock solutions in DMSO or DMF are stable for at least 1 to 6 months when stored under these conditions.
-
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
Due to the poor aqueous solubility of this compound, a two-step process is recommended for preparing working solutions in aqueous buffers or cell culture media.
Materials:
-
This compound stock solution in DMSO or DMF (from Protocol 1)
-
Pre-warmed aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile tubes
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warming: Warm the aqueous buffer or cell culture medium to 37°C. This can help to prevent the precipitation of this compound upon dilution.
-
Dilution:
-
Add the desired volume of the pre-warmed aqueous buffer or medium to a sterile tube.
-
While vortexing the aqueous solution, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity in cell-based assays.
-
-
Final Mixing: Vortex the working solution gently to ensure homogeneity.
-
Use and Stability: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability.
Mandatory Visualization
Experimental Workflow for Solubilizing this compound
Caption: A flowchart illustrating the key steps for preparing this compound stock and working solutions.
Logical Relationship of Rutin Solubility and Stability
Caption: Diagram showing the relationship between this compound's solubility and stability in different solvents.
References
Application Notes & Protocols: Rutin Hydrate in Advanced Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rutin, a naturally occurring flavonoid glycoside, is recognized for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3][4] Despite its therapeutic potential, the clinical application of rutin hydrate is often hampered by its poor aqueous solubility, low stability, and consequently, limited oral bioavailability.[2] To overcome these limitations, advanced drug delivery systems are being developed to enhance its solubility, stability, and targeted delivery, thereby improving its therapeutic efficacy. This document provides an overview of various nanoformulation strategies for this compound, summarizes key quantitative data, and offers detailed protocols for the preparation and characterization of these systems.
Applications in Drug Delivery
This compound has been successfully incorporated into various drug delivery platforms, each tailored for specific therapeutic applications.
-
Topical & Dermal Delivery: For conditions like skin inflammation, wound healing, and sun damage, topical formulations are ideal. Systems like liposomal gels, nanoemulsions, and nanofibers have been shown to enhance skin permeation and retention of rutin. Electrospun nanofiber patches, for instance, can provide a scaffold-like structure that supports tissue regeneration while offering a sustained release of rutin to the wound bed.
-
Neuroprotective Delivery: Rutin's ability to cross the blood-brain barrier makes it a promising agent for neurological disorders. Encapsulation in systems like chitosan nanoparticles or solid lipid nanoparticles (SLNs) is being explored to improve its delivery to the brain for conditions like cerebral ischemia and Alzheimer's disease.
-
Anti-inflammatory Therapy: For systemic or localized inflammation, such as in inflammatory bowel disease (IBD), stimuli-responsive hydrogels have been designed. These hydrogels can protect rutin in physiological conditions and trigger its release in the acidic and high-reactive oxygen species (ROS) environment characteristic of inflamed tissues.
-
Anticancer Formulations: Rutin exhibits anticancer activity by targeting multiple signaling pathways involved in tumor progression. Nanoparticles, polymeric micelles, and nanophytosomes are employed to improve rutin's delivery to tumor cells, enhance its cytotoxic effects, and induce apoptosis.
Quantitative Data Summary
The following tables summarize the physicochemical and performance characteristics of various this compound-loaded drug delivery systems reported in the literature.
Table 1: Nanoparticle-Based Systems
| Formulation Type | Base Materials | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Phospholipon® 80H, Polysorbate 80 | 40 - 170 | -20 to -23 | High | High | |
| Chitosan Nanoparticles | Chitosan, TPP | 80.71 | -20.6 | 83.6 | 95.0 | |
| Polymeric Micelles | Pluronic P123 | 18 ± 2 | - | 59.5 ± 2.9 | - | |
| Soy Protein Nanoparticles | Soy Protein Isolate (SPI) | - | - | 87.5 | 10.6 | |
| Polymeric Particles | PLA-PPEGMA | 1900 ± 710 | - | 35.04 ± 3.52 | 1.75 ± 0.176 | |
| Nanocrystals | Rutin, HP-β-CD | < 200 | -28.8 ± 1.0 | 75.5 ± 0.9 | - |
Table 2: Lipid-Based and Emulsion Systems
| Formulation Type | Base Materials | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Finding | Reference |
| Liposomes | Phosphatidylcholine, Cholesterol | - | - | 88.0 | Optimized for topical delivery. | |
| Nanoemulsion | - | 127 | -3.49 | ~82.3 | Sustained release of ~65% in 24h. | |
| Emulgel | Carbopol 934, Clove oil | - | - | - | Drug content 98.7%; 74.8% release in 8h. |
Table 3: Fiber and Hydrogel Systems
| Formulation Type | Base Materials | Fiber/Particle Diameter | Key Feature | Application | Reference |
| PVA Nanofibers | Poly(vinyl alcohol) | 258.371 nm | Sustained drug delivery | Wound Healing | |
| Eudragit Nanofibers | Eudragit L100 | 125.115 nm | pH-responsive release | Wound Healing | |
| Hydrogel | Guanosine Phenylborate | - | pH/ROS dual-responsive | Anti-inflammatory (IBD) |
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound delivery systems are crucial for reproducible research.
Protocol 1: Preparation of Rutin-Loaded Liposomes by Thin Film Hydration
This method is widely used for preparing multilamellar vesicles.
Materials:
-
This compound
-
Phosphatidylcholine (Lecithin)
-
Cholesterol
-
Chloroform, Methanol (or other suitable organic solvent)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve accurately weighed amounts of phosphatidylcholine, cholesterol, and this compound in a chloroform/methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid's transition temperature to form a thin, dry lipid film on the inner wall.
-
Ensure complete removal of the organic solvent by keeping the flask under vacuum for at least 2 hours.
-
Hydrate the dried lipid film by adding PBS (pH 7.4) and rotating the flask at a controlled speed (e.g., 150 rpm) for approximately 30-60 minutes. This process allows the lipid film to peel off and self-assemble into liposomes, encapsulating the aqueous buffer and the drug.
-
To obtain smaller, more uniform vesicles, the resulting liposomal suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size.
-
Store the final liposomal suspension at 4°C.
Protocol 2: Preparation of Rutin-Loaded Chitosan Nanoparticles by Ionic Gelation
This technique relies on the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent.
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Prepare a chitosan solution (e.g., 2 mg/mL) by dissolving chitosan in a dilute acetic acid solution (e.g., 3% w/v) and stirring overnight.
-
Dissolve this compound in ethanol (e.g., 70%) and add this solution to the chitosan solution under continuous stirring.
-
Prepare an aqueous solution of TPP (e.g., 1 mg/mL).
-
Add the TPP solution dropwise to the chitosan-rutin mixture while maintaining constant magnetic stirring. Nanoparticles will form spontaneously due to ionic cross-linking.
-
Continue stirring for an additional 1-2 hours to allow for particle hardening.
-
Separate the nanoparticles from the solution by centrifugation (e.g., 12,500 rpm, 20 min, 4°C).
-
Wash the nanoparticle pellet with distilled water to remove any unentrapped rutin and TPP, and then lyophilize for long-term storage.
Protocol 3: Determination of Encapsulation Efficiency (EE%)
EE% is a critical parameter that measures the amount of drug successfully entrapped within the delivery system.
Procedure (Indirect Method):
-
Separate the prepared nanoparticles or liposomes from the aqueous medium containing the unencapsulated ("free") drug using centrifugation or centrifugal filters.
-
Carefully collect the supernatant.
-
Quantify the amount of free rutin in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength.
-
Calculate the Encapsulation Efficiency using the following formula:
EE (%) = [(Total Amount of Rutin Added - Amount of Free Rutin) / Total Amount of Rutin Added] x 100
Protocol 4: In Vitro Drug Release Study using Franz Diffusion Cell
This protocol is used to assess the release profile of rutin from semi-solid formulations like gels and creams.
Procedure:
-
Set up a Franz diffusion cell apparatus. The receptor compartment is filled with a suitable buffer (e.g., PBS pH 7.4), maintained at 37°C, and stirred continuously.
-
Place a synthetic membrane (e.g., cellulose acetate) or excised animal skin between the donor and receptor compartments.
-
Apply a precise amount of the rutin-loaded formulation (e.g., emulgel, nanofiber patch) onto the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the medium from the receptor compartment.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.
-
Analyze the amount of rutin released into the withdrawn samples using an appropriate technique (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the cumulative amount of rutin released per unit area of the membrane over time.
Visualized Mechanisms & Workflows
Experimental Workflow
The following diagram illustrates a typical workflow for the development and characterization of this compound drug delivery systems.
Caption: General workflow for rutin delivery system development.
Signaling Pathways Modulated by Rutin
Rutin exerts its therapeutic effects by modulating complex intracellular signaling pathways.
1. Anti-inflammatory Mechanism via NF-κB Inhibition
Rutin can suppress inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammatory gene expression.
Caption: Rutin's inhibition of the NF-κB inflammatory pathway.
2. Neuroprotective Mechanism via BDNF/TrkB Pathway
Rutin can promote neuronal survival and plasticity by activating the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.
Caption: Rutin's neuroprotective effect via the BDNF/TrkB pathway.
3. Anticancer Mechanism via Induction of Apoptosis
In cancer cells, rutin can induce programmed cell death (apoptosis) by modulating the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2 and activating executioner caspases.
Caption: Rutin's induction of apoptosis in cancer cells.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Rutin Nanocrystals with Enhanced Anti-Inflammatory Activity: Preparation and Ex Vivo/In Vivo Evaluation in an Inflammatory Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rutin-therapeutic-potential-and-recent-advances-in-drug-delivery - Ask this paper | Bohrium [bohrium.com]
Application Note and Protocol: DPPH Radical Scavenging Assay Using Rutin Hydrate
Introduction
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used and straightforward method for evaluating the antioxidant capacity of various compounds.[1][2] DPPH is a stable free radical that exhibits a deep purple color with a maximum absorbance around 517 nm.[1][2][3] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant. Rutin, a common dietary flavonoid found in many plants, is known for its significant antioxidant properties and is often used as a reference compound in such assays. This document provides a detailed protocol for determining the DPPH radical scavenging activity of Rutin hydrate.
Experimental Protocol
Materials and Reagents
Chemicals:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
This compound (Standard)
-
Methanol (HPLC or Spectrophotometric grade)
-
Ethanol (Alternative solvent)
-
Ascorbic acid or Trolox (Positive Control, optional)
Equipment:
-
UV-Vis Spectrophotometer capable of reading at 517 nm
-
Adjustable micropipettes and tips
-
Volumetric flasks
-
Cuvettes or 96-well microplates
-
Analytical balance
-
Vortex mixer
-
Aluminum foil (to protect solutions from light)
Preparation of Solutions
2.1. DPPH Working Solution (0.1 mM)
-
Accurately weigh approximately 3.94 mg of DPPH powder.
-
Dissolve the DPPH in 100 mL of methanol in a volumetric flask.
-
Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.
-
This solution should be prepared fresh daily before use.
2.2. This compound Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of methanol to obtain a 1 mg/mL (1000 µg/mL) stock solution.
2.3. This compound Standard Dilutions
-
From the 1 mg/mL stock solution, prepare a series of standard solutions in methanol.
-
Typical concentrations for the calibration curve are 10, 20, 40, 60, 80, and 100 µg/mL.
-
To prepare 1 mL of each concentration, pipette the required volume of the stock solution and dilute with methanol as detailed in the table below.
Assay Procedure
-
Reaction Setup: Pipette 1.0 mL of each this compound standard dilution into separate, labeled test tubes.
-
Control Preparation:
-
Negative Control (Blank): Prepare a tube containing 1.0 mL of methanol instead of the Rutin solution. This serves as the control for measuring the initial absorbance of the DPPH solution (A_control).
-
Sample Blank (Optional): To correct for any background absorbance from the sample, prepare a separate set of tubes with 1.0 mL of each this compound dilution and 2.0 mL of methanol (without DPPH).
-
-
Reaction Initiation: Add 2.0 mL of the 0.1 mM DPPH working solution to each test tube.
-
Incubation: Vortex each tube thoroughly and incubate them in the dark at room temperature for 30 minutes. The incubation period is crucial to allow the scavenging reaction to reach completion.
-
Absorbance Measurement: After incubation, measure the absorbance of each solution at 517 nm using the UV-Vis spectrophotometer. Use methanol to zero the spectrophotometer.
Data Presentation and Analysis
Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A₀ - A₁) / A₀ ] x 100
Where:
-
A₀ is the absorbance of the negative control (DPPH solution without sample).
-
A₁ is the absorbance of the sample (DPPH solution with this compound).
Sample Data Table
The results can be summarized in a table for clarity and easy comparison.
| This compound Concentration (µg/mL) | Absorbance at 517 nm (A₁) | % Scavenging Activity |
| 0 (Control) | 0.985 (A₀) | 0.0 |
| 10 | 0.768 | 22.0 |
| 20 | 0.591 | 40.0 |
| 40 | 0.345 | 65.0 |
| 60 | 0.187 | 81.0 |
| 80 | 0.099 | 89.9 |
| 100 | 0.054 | 94.5 |
Note: The absorbance values provided are for illustrative purposes only.
IC₅₀ Determination
The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined from the data. This is achieved by plotting a graph of the percentage of scavenging activity against the corresponding this compound concentrations. The IC₅₀ value is then calculated from the resulting linear regression equation (y = mx + c), where y = 50.
Visualizations
Experimental Workflow
Caption: Workflow for the DPPH radical scavenging assay with this compound.
Mechanism of DPPH Radical Scavenging
Caption: Scavenging of the DPPH radical by an antioxidant like Rutin.
References
Application Notes and Protocols for the Extraction of Rutin Hydrate from Sophora japonica
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside found abundantly in the flower buds of Sophora japonica L.[1][2] It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, vasoprotective, and anticancer properties.[3][4][5] These therapeutic potentials make rutin a compound of significant interest for drug development. This document provides detailed protocols for the extraction and purification of rutin hydrate from Sophora japonica and summarizes key quantitative data for process optimization. Additionally, it outlines the key signaling pathways modulated by rutin, offering insights into its mechanism of action.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of rutin from Sophora japonica. Below is a summary of various methods with their respective yields and key parameters.
| Extraction Method | Solvent | Key Parameters | Rutin Yield (%) | Purity (%) | Reference |
| Alkaline Extraction - Acid Precipitation | 0.4% Sodium tetraborate (aq), Calcium hydroxide | pH 8-9, extraction at >60°C, precipitation at pH 2-3 with HCl | Not explicitly quantified | Not explicitly quantified | |
| Ultrasonic-Assisted Extraction (UAE) | Methanol | 20g sample in 2000mL MeOH, 40 kHz, 40°C, 30 min, 2 cycles | 18.6 | 99.8 | |
| Ultrasonic-Assisted Extraction (UAE) | 63.6% Ethanol | Solid-liquid ratio 1:31.3 (g/mL), 60°C, 54.7 min | 32.49 | Not explicitly quantified | |
| Deep Eutectic Solvent (DES) Extraction | Choline chloride-ethylene glycol (ChCl-Eth) | Solid-liquid ratio 1:17 (g/mL), 60°C, 60 min | 26.20 | Not explicitly quantified | |
| Reverse Percolation Extraction | Saturated lime water, borax, sodium sulfite | Pressure 0.2-0.3 MPa | Not explicitly quantified | >97.5 | |
| Enzyme-Assisted Extraction | Methanol and Ethanol mixture (2:1) | Pre-treatment with rutin biotransformation enzymes for 4-6 hours | High (not quantified) | Meets EP6 standards |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) with Methanol and Purification
This protocol is based on a method for obtaining high-purity rutin.
1. Materials and Equipment:
-
Dried flower buds of Sophora japonica, powdered
-
Methanol (CH3OH)
-
Activated carbon
-
Polyamide resin (particle size 0.170–0.210 mm)
-
Ultrasonic bath (40 kHz)
-
Rotary evaporator
-
Water bath
-
Chromatography column
-
Filtration apparatus
2. Extraction Procedure:
-
Weigh 20 g of powdered Sophora japonica flower buds.
-
Add the powder to 2000 mL of methanol in a suitable flask.
-
Place the flask in an ultrasonic bath set at 40°C and a frequency of 40 kHz.
-
Sonicate for 30 minutes.
-
Filter the mixture to collect the methanol extract.
-
Repeat the extraction process on the solid residue one more time with fresh methanol.
-
Combine the methanol extracts from both cycles.
3. Decolorization:
-
Concentrate the combined methanol extract to approximately 200 mL using a rotary evaporator.
-
Add 7.2 g of activated carbon to the concentrated extract.
-
Reflux the mixture in an 80°C water bath for 30 minutes.
-
Filter the mixture to remove the activated carbon.
-
Repeat the reflux and filtration step with fresh activated carbon.
4. Polyamide Chromatography and Recrystallization:
-
Pack a chromatography column with 50 g of polyamide resin.
-
Load 3 g of the crude (decolorized) rutin extract onto the column.
-
Elute the column with an appropriate solvent system (e.g., ethanol-water gradient) to separate the rutin.
-
Collect the fractions containing rutin.
-
Combine the pure fractions and concentrate them using a rotary evaporator.
-
Recrystallize the purified rutin from hot water or ethanol to obtain high-purity this compound crystals.
-
Dry the crystals under vacuum.
Protocol 2: Green Extraction using Deep Eutectic Solvents (DES)
This protocol utilizes a more environmentally friendly solvent system.
1. Materials and Equipment:
-
Dried flower buds of Sophora japonica, powdered
-
Choline chloride (ChCl)
-
Ethylene glycol (Eth)
-
Deionized water
-
Shaking water bath or magnetic stirrer with heating
-
Centrifuge
-
Vacuum evaporator
2. DES Preparation:
-
Prepare the DES by mixing choline chloride and ethylene glycol in a 1:2 molar ratio.
-
Heat the mixture at 80°C with constant stirring until a clear, homogeneous liquid is formed.
3. Extraction Procedure:
-
Weigh a specific amount of powdered Sophora japonica flower buds.
-
Add the prepared DES at a liquid-to-solid ratio of 17 mL/g.
-
Place the mixture in a shaking water bath at 60°C.
-
Extract for 60 minutes with continuous agitation.
-
After extraction, separate the solid residue by centrifugation or filtration.
4. Rutin Recovery:
-
To the DES extract, add deionized water as an anti-solvent (e.g., a 4:1 ratio of water to DES extract).
-
Allow the mixture to stand at 25°C for 24 hours to precipitate the rutin.
-
Collect the precipitate by centrifugation at 4000 rpm for 10 minutes, followed by filtration.
-
The DES can be recovered from the remaining solution by evaporating the water under vacuum and can be reused.
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is for the quantification of rutin in the extracts.
1. Materials and Equipment:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Methanol (HPLC grade)
-
Acetic acid (HPLC grade)
-
Rutin standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: Methanol and 1% aqueous acetic acid (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: 257 nm.
-
Injection Volume: 10-20 µL.
3. Procedure:
-
Standard Preparation: Prepare a stock solution of rutin standard in methanol. Create a series of calibration standards by serially diluting the stock solution to cover a linear range (e.g., 5-300 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the dried extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the rutin peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Calculate the concentration of rutin in the sample using the regression equation from the calibration curve.
Visualization of Workflows and Pathways
Experimental Workflow for Rutin Extraction and Purification
The following diagram illustrates a general workflow for the extraction and purification of rutin from Sophora japonica.
A generalized workflow for the extraction and purification of rutin.
Signaling Pathways Modulated by Rutin
Rutin exerts its therapeutic effects by modulating several key cellular signaling pathways involved in inflammation, apoptosis, and cell proliferation.
Key signaling pathways modulated by rutin in response to cellular stress.
Mechanism of Action:
Rutin has been shown to exert its biological effects through various mechanisms:
-
Antioxidant Activity: Rutin directly scavenges free radicals and upregulates endogenous antioxidant enzymes, thereby mitigating oxidative stress.
-
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6 by suppressing key inflammatory pathways such as NF-κB.
-
Anticancer Potential: Rutin can induce apoptosis in cancer cells by modulating apoptotic pathways, including the activation of caspases and regulation of Bcl-2 family proteins. It interferes with multiple intracellular signaling molecules involved in cancer cell proliferation and survival.
-
Neuroprotection: Rutin has demonstrated neuroprotective effects, potentially mediated through its antioxidant activity.
These application notes and protocols provide a comprehensive guide for the extraction, purification, and analysis of rutin from Sophora japonica, along with an understanding of its biological significance for drug development applications.
References
- 1. Extraction and Application of Natural Rutin From Sophora japonica to Prepare the Novel Fluorescent Sensor for Detection of Copper Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. An up-to-date review of rutin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Rutin? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Extraction of Rutin from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the principles, application, and protocol for the efficient extraction of rutin from various plant sources using Microwave-Assisted Extraction (MAE). This document outlines the key experimental parameters, presents quantitative data for comparison, and offers a step-by-step protocol to facilitate the implementation of this advanced extraction technique.
Introduction
Rutin, a prominent flavonoid glycoside, is renowned for its significant antioxidant, anti-inflammatory, and vasoprotective properties, making it a valuable compound in the pharmaceutical and nutraceutical industries. Microwave-Assisted Extraction (MAE) has emerged as a powerful and efficient green technology for extracting bioactive compounds like rutin from plant matrices.[1][2][3] This method utilizes microwave energy to heat the solvent and plant sample, leading to the disruption of plant cell walls and enhanced release of target analytes into the solvent.[4][5] Key advantages of MAE over conventional methods include reduced extraction time, lower solvent consumption, and often higher extraction yields.
Principle of Microwave-Assisted Extraction
MAE operates on the principle of dielectric heating, where microwave energy is directly absorbed by materials with high dielectric constants, such as polar solvents (e.g., ethanol, water) and residual moisture within the plant material. This rapid and localized heating creates a buildup of pressure inside the plant cells, causing them to rupture and release their contents into the surrounding solvent. This efficient energy transfer significantly accelerates the extraction process.
Factors Influencing Rutin Extraction Efficiency
Several parameters critically influence the efficiency of MAE for rutin. Optimization of these factors is crucial for maximizing the yield and purity of the extracted rutin.
-
Microwave Power: Higher microwave power can enhance extraction efficiency by accelerating the heating process. However, excessive power may lead to the thermal degradation of rutin. A balance between power and extraction time is often necessary.
-
Extraction Time: MAE significantly reduces the required extraction time compared to conventional methods. The optimal time is typically in the range of minutes. Prolonged exposure to microwaves can lead to compound degradation.
-
Solvent Type and Concentration: The choice of solvent is critical. Ethanol and methanol, often in aqueous solutions, are commonly used for rutin extraction due to their high polarity and ability to absorb microwave energy. The concentration of the aqueous solvent also plays a significant role in the extraction yield.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the mass transfer of rutin from the plant material to the solvent. A higher solvent volume can enhance extraction but may lead to a more diluted extract.
-
Particle Size: Smaller particle sizes increase the surface area available for solvent interaction, which can improve extraction efficiency.
Quantitative Data Presentation
The following tables summarize the quantitative data from various studies on the microwave-assisted extraction of rutin and other flavonoids from different plant sources.
Table 1: Optimal Conditions for Microwave-Assisted Extraction of Flavonoids from Various Plant Sources
| Plant Material | Target Compound(s) | Optimal Microwave Power (W) | Optimal Extraction Time (min) | Optimal Solvent | Optimal Solid-to-Liquid Ratio | Rutin/Flavonoid Yield | Reference |
| Phyllostachys heterocycla leaves | Flavonoids | 559 | 24.9 | 78.1% Ethanol | - | 4.67% | |
| Sedum aizoon leaves | Flavonoids | - | 20 | 80.6% Ethanol | 1:20 (g/mL) | 24.87 ± 0.26 mg/g | |
| Flos Sophorae Immaturus | Rutin, Quercetin, etc. | 287 | 1.33 (80 s) | 100% Methanol | 1:50 (g/mL) | - | |
| Cassava leaves (Manihot esculenta) | Rutin | 540 | 5 | 60% Ethanol | 1:10 (w/v) | up to 23 g/kg DW | |
| Cajanus cajan leaves | Orientoside, Luteolin | 500 | 10 | 80% Ethanol | 1:20 (g/mL) | 4.42 ± 0.01 mg/g (Orientoside) | |
| Abutilon theophrasti leaves | Rutin, Quercetin | 534 | 12 | 2.00 M [C4mim]Br | 1:32 (g/mL) | - | |
| Carica papaya leaf | Rutin | 100 | Varied | 20-50% Ethanol | 1:650 (wt/wt) | 0.87 - 7.22 mg/g |
Table 2: Comparison of Rutin Yield from Microwave-Assisted Extraction (MAE) and Other Methods
| Plant Material | Extraction Method | Rutin/Flavonoid Yield | Reference |
| Cassava leaves | Maceration | 16 g/kg | |
| Boiling | 20.38 g/kg | ||
| Reflux | 22 g/kg | ||
| Ultrasound-Assisted Extraction (UAE) | 24 g/kg | ||
| Microwave-Assisted Extraction (MAE) | 23 g/kg | ||
| Carica papaya leaf | Microwave-Assisted Extraction (MAE) | 0.87 - 7.22 mg/g | |
| Ultrasound-Assisted Extraction (UAE) | 1.17 - 18.20 mg/g | ||
| Sequential MUAE | 1.23 - 16.87 mg/g | ||
| Sequential UMAE | 1.31 - 22.56 mg/g | ||
| Sedum aizoon leaves | Microwave-Assisted Extraction (MAE) | 24.87 ± 0.26 mg/g | |
| Conventional Soxhlet Extraction (CSE) | 18.67 ± 0.35 mg/g |
Experimental Workflow and Protocols
The following diagram illustrates the general workflow for the microwave-assisted extraction of rutin from plant material.
This protocol provides a generalized procedure for the MAE of rutin. It is recommended to optimize the parameters for each specific plant material.
1. Materials and Equipment
-
Dried and powdered plant material
-
Extraction solvent (e.g., 60-80% ethanol in deionized water)
-
Rutin standard (for quantification)
-
Microwave extraction system (commercial or modified domestic oven)
-
Extraction vessels (round bottom flasks or specialized microwave vessels)
-
Condenser (to prevent solvent loss)
-
Filtration apparatus (e.g., Whatman No. 1 filter paper) or centrifuge
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
2. Sample Preparation
-
Collect the desired plant material (e.g., leaves, flowers).
-
Wash the material to remove any debris and dry it at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a grinder.
-
Sieve the powder to obtain a uniform particle size (e.g., 50-100 mesh).
3. Microwave-Assisted Extraction Procedure
-
Accurately weigh a specific amount of the powdered plant material (e.g., 2.5 g) and place it into the microwave extraction vessel.
-
Add the predetermined volume of the extraction solvent to achieve the desired solid-to-liquid ratio (e.g., 1:10 w/v).
-
Securely connect the extraction vessel to a condenser to prevent the evaporation of the solvent during extraction.
-
Place the vessel inside the microwave cavity.
-
Set the desired microwave power (e.g., 540 W) and extraction time (e.g., 5 minutes) on the instrument's control panel.
-
Start the extraction process.
-
After the extraction is complete, carefully remove the vessel from the microwave and allow it to cool to room temperature.
4. Post-Extraction Processing
-
Filter the extract through filter paper to separate the plant residue from the liquid extract. Alternatively, centrifuge the mixture and collect the supernatant.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery of rutin.
-
Combine the filtrates/supernatants.
-
Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
-
The resulting crude extract can be further purified if necessary.
5. Quantification of Rutin
-
Redissolve a known amount of the dried extract in a suitable solvent (e.g., methanol).
-
Prepare a series of standard solutions of rutin with known concentrations.
-
Analyze both the sample and standard solutions using HPLC with a suitable mobile phase and detector (e.g., UV detector at an appropriate wavelength for rutin).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of rutin in the sample extract.
Logical Relationships in MAE Parameter Optimization
The optimization of MAE parameters is a multifactorial process where variables are often interdependent.
Conclusion
Microwave-assisted extraction is a rapid, efficient, and environmentally friendly method for the extraction of rutin from various plant materials. By carefully optimizing key parameters such as microwave power, extraction time, solvent properties, and solid-to-liquid ratio, researchers can achieve high yields of rutin in a significantly shorter time compared to conventional techniques. The protocols and data presented in these application notes provide a comprehensive guide for scientists and professionals in the field to effectively utilize MAE for the isolation of this valuable bioactive compound.
References
- 1. Microwave-Assisted Extraction of Flavonoids: A Review | Semantic Scholar [semanticscholar.org]
- 2. rutin-extraction-from-female-c-arica-papaya-linn-using-ultrasound-and-microwave-assisted-extractive-methods-optimization-and-extraction-efficiencies - Ask this paper | Bohrium [bohrium.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theaspd.com [theaspd.com]
Application Notes and Protocols: Techniques for Formulating Rutin Hydrate in Topical Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin hydrate, a flavonoid glycoside, is a potent antioxidant and anti-inflammatory agent with significant potential for topical applications in dermatology. Its therapeutic benefits include protection against oxidative stress, modulation of inflammatory pathways, and vasoprotective effects. However, its practical application in topical formulations is significantly hindered by its poor water solubility (approximately 0.125 g/L) and low stability, which limit its bioavailability and penetration through the skin barrier.[1][2][3]
These application notes provide a comprehensive overview of advanced techniques to overcome these challenges, enabling the successful formulation of stable and effective this compound topical gels. The following sections detail various formulation strategies, present key quantitative data from cited studies, and provide detailed experimental protocols for researchers.
Core Challenge: Poor Solubility and Bioavailability
The primary obstacle in formulating topical gels with this compound is its hydrophobic nature.[4][5] This leads to:
-
Low drug loading in aqueous gel bases.
-
Poor dissolution and release from the vehicle.
-
Limited permeation across the stratum corneum.
-
Reduced therapeutic efficacy at the target site.
To address these issues, various advanced formulation strategies have been developed to enhance the solubility, stability, and skin penetration of this compound.
Formulation Strategies and Key Data
Several innovative approaches have proven effective in formulating this compound for topical delivery. These include nanoencapsulation techniques, emulgel systems, and the use of penetration enhancers.
Nanoencapsulation Systems
Encapsulating this compound within nanocarriers is a highly effective strategy to improve its physicochemical properties and enhance its dermal delivery. These systems can solubilize the drug, protect it from degradation, and facilitate its transport into the skin.
Vesicular systems like liposomes, and their more deformable counterparts, ethosomes and transethosomes, are excellent carriers for this compound. Ethosomes and transethosomes contain ethanol, which acts as a penetration enhancer, allowing the vesicles to squeeze through the intercellular spaces of the stratum corneum.
Table 1: Physicochemical Properties of this compound-Loaded Vesicular Systems
| Formulation Type | Carrier System | Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| Liposomal Gel | Liposomes | - | - | - | 88.0 | |
| Transethosomal Gel | Transethosomes | 160.45 ± 1.98 | 0.235 ± 0.067 | -22.89 | 89.99 ± 1.55 |
| Ethosomal Dispersion | Ethosomes | - | - | - | 67.5 ± 5.2 | |
Proniosomes are dry, free-flowing granular products that, upon hydration, form niosomal dispersions. They offer improved stability and can be formulated into gels for topical application.
Table 2: Characteristics of a Rutin-Loaded Proniosomal Gel
| Parameter | Value | Reference |
|---|---|---|
| Particle Size (nm) | 140.5 ± 2.56 | |
| Zeta Potential (mV) | -27.33 ± 0.09 | |
| Encapsulation Capacity (%) | > 50 |
| pH | 7.00 ± 0.18 | |
Reducing the particle size of this compound to the nanometer range (nanocrystals) significantly increases its surface area, leading to enhanced saturation solubility and improved skin penetration.
Table 3: Comparison of Rutin Formulations for Skin Penetration
| Formulation | Particle Size | Penetration Profile | Reference |
|---|---|---|---|
| Rutin Nanocrystal Gel | ~300 nm | Penetrated to deeper layers of the stratum corneum |
| Rutin Raw Drug Powder Gel | ~33 µm | Remained in the upper part of the stratum corneum | |
Emulgel Formulations
Emulgels are a promising biphasic system combining an emulsion (oil-in-water or water-in-oil) with a gel base. This allows for the incorporation of hydrophobic drugs like this compound into a pleasant, non-greasy gel vehicle.
Table 4: Properties of an Optimized Rutin Trihydrate Emulgel
| Parameter | Value | Reference |
|---|---|---|
| pH | 6.51 ± 0.04 | |
| Drug Content (%) | 98.7 | |
| Viscosity (cps) | 14,980 | |
| Spreadability (g·cm/s) | 13.5 |
| In Vitro Drug Release (8h) | 74.8% | |
Gelling Agents and Penetration Enhancers
The choice of gelling agent is crucial for the final product's consistency, stability, and release characteristics. Penetration enhancers are often incorporated to improve the transport of this compound across the skin barrier.
Table 5: Common Gelling Agents for Topical Formulations
| Gelling Agent | Typical Concentration | pH Range | Key Characteristics | Reference |
|---|---|---|---|---|
| Carbomer 934/940 | 0.2 - 2.5% | 6.5 - 11 | Forms clear gels; requires pH adjustment to neutralize. | |
| Poloxamer 407 | 0.2 - 30% | - | Forms thermosensitive gels (liquid when cold, gel at body temp). | |
| Hydroxypropyl Methylcellulose (HPMC) | 0.25 - 5% | 3 - 11 | Forms clear, colorless gels. |
| Natural Gums (e.g., Guar Gum) | 1 - 2% | - | Used in combination with other gelling agents. | |
Penetration Enhancers:
-
Ethanol: Widely used in ethosomal and transethosomal formulations to increase the fluidity of the stratum corneum lipids.
-
Essential Oils: Clove oil and eucalyptus oil have been used as penetration enhancers in emulgel formulations.
Experimental Protocols
The following protocols are detailed methodologies for key experiments in the formulation and evaluation of this compound topical gels.
Protocol: Preparation of this compound-Loaded Liposomal Gel
This protocol is based on the thin-film hydration method followed by incorporation into a hydrogel.
Materials:
-
This compound
-
Phosphatidylcholine (Lecithin)
-
Cholesterol
-
Chloroform and Methanol (as solvents)
-
Phosphate buffer (pH 5.4)
-
Carbopol 940
-
Triethanolamine
-
Purified water
Procedure:
-
Liposome Preparation (Thin Film Hydration): a. Dissolve accurately weighed amounts of phosphatidylcholine, cholesterol, and this compound in a suitable solvent mixture (e.g., chloroform:methanol). b. Place the solution in a round-bottom flask and evaporate the solvent under reduced pressure using a rotary evaporator. This will form a thin, dry lipid film on the inner wall of the flask. c. Hydrate the lipid film by adding phosphate buffer (pH 5.4) and rotating the flask at a temperature above the lipid's transition temperature (e.g., 46°C). d. The resulting suspension contains multilamellar vesicles (liposomes) encapsulating the this compound.
-
Gel Preparation: a. Disperse Carbopol 940 in purified water and allow it to swell for 24 hours. b. Slowly add the prepared this compound liposomal suspension to the Carbopol base with continuous stirring. c. Neutralize the gel by adding triethanolamine dropwise until a transparent gel of the desired consistency is formed.
Protocol: Preparation of this compound Emulgel
This protocol describes the formulation of an oil-in-water (o/w) emulgel.
Materials:
-
This compound
-
Oil phase (e.g., Clove oil)
-
Emulsifying agents (e.g., Tween 20, Span 20)
-
Gelling agent (e.g., Carbopol 934)
-
Co-solvent (e.g., Propylene glycol)
-
Preservatives (e.g., Methylparaben, Propylparaben)
-
Purified water
Procedure:
-
Gel Base Preparation: a. Disperse Carbopol 934 in purified water and allow it to hydrate.
-
Emulsion Preparation: a. Dissolve this compound in the oil phase. b. In a separate container, mix the aqueous phase containing Tween 20, propylene glycol, and preservatives. c. Heat both the oil and aqueous phases to approximately 70-75°C. d. Add the oil phase to the aqueous phase with continuous stirring to form the emulsion.
-
Emulgel Formation: a. Cool the prepared emulsion to room temperature. b. Gradually incorporate the emulsion into the gel base with gentle stirring until a uniform emulgel is formed. c. Adjust the pH to around 6.5 using a suitable neutralizing agent (e.g., triethanolamine).
Protocol: In Vitro Drug Release Study
This study evaluates the release of this compound from the gel formulation using a Franz diffusion cell apparatus.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate) or animal skin
-
Receptor medium (e.g., phosphate buffer pH 7.4, with a co-solvent like ethanol to maintain sink conditions)
-
This compound topical gel formulation
-
Magnetic stirrer and stir bars
Procedure:
-
Mount the synthetic membrane or excised skin on the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 32 ± 0.5°C to mimic skin surface temperature.
-
Apply a known quantity of the this compound gel formulation uniformly on the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative amount of drug released per unit area over time.
Visualizations: Pathways and Workflows
Signaling Pathway of Rutin's Antioxidant and Anti-inflammatory Action
Rutin exerts its therapeutic effects by scavenging reactive oxygen species (ROS) and modulating key inflammatory signaling pathways.
Caption: Rutin's antioxidant and anti-inflammatory mechanism.
Experimental Workflow for Formulation and Evaluation
This diagram illustrates the logical flow from formulation development to final evaluation of a this compound topical gel.
Caption: General workflow for developing and testing this compound topical gels.
Conclusion
The successful formulation of this compound into topical gels is achievable through the application of modern pharmaceutical technologies. Nanoencapsulation and emulgel systems effectively address the challenges of poor solubility and skin permeation. By selecting appropriate gelling agents, penetration enhancers, and robust formulation methods, researchers can develop stable and therapeutically effective topical products that harness the full potential of this compound for dermatological applications. The protocols and data presented herein serve as a comprehensive guide for professionals in the field of drug development.
References
Rutin Hydrate: A Reference Standard for Flavonoid Analysis
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rutin, a flavonoid glycoside abundant in various plants, is a prominent compound in the fields of nutrition, pharmacology, and drug development. Its diverse biological activities, including antioxidant, anti-inflammatory, and vasoprotective effects, have led to extensive research into its therapeutic potential. Accurate quantification of rutin and other flavonoids in various matrices is crucial for quality control, formulation development, and understanding their mechanisms of action. Rutin hydrate, a stable and well-characterized form of rutin, serves as an excellent primary reference standard for these analytical applications. This document provides detailed protocols for the use of this compound as a standard in the quantification of flavonoids using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound Standard
Proper handling and storage of the this compound standard are essential for maintaining its integrity and ensuring accurate analytical results.
| Property | Value |
| Synonyms | Quercetin-3-rutinoside hydrate, Vitamin P hydrate, Rutoside hydrate |
| Molecular Formula | C₂₇H₃₀O₁₆·xH₂O |
| Molecular Weight | 610.52 g/mol (anhydrous basis) |
| Appearance | Yellow to greenish-yellow crystalline powder[1] |
| Purity | Typically ≥94.0% (HPLC)[2] |
| Storage | Store at 2-8°C, protected from light[1][3][4] |
| Stability | Stable for at least 4 years under proper storage conditions |
| Solubility | Slightly soluble in water, soluble in methanol and DMSO |
Experimental Protocols
UV-Vis Spectrophotometric Quantification of Total Flavonoids
This method is a simple and rapid technique for the determination of the total flavonoid content in a sample, expressed as rutin equivalents. The principle is based on the formation of a stable complex between flavonoids and aluminum chloride, which exhibits a characteristic absorption in the visible region.
Protocol:
-
Preparation of Standard Rutin Solution:
-
Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 to 100 µg/mL by diluting with methanol.
-
-
Sample Preparation:
-
Extract the flavonoids from the sample using an appropriate solvent (e.g., methanol, ethanol). The extraction method should be optimized for the specific sample matrix.
-
Filter the extract to remove any particulate matter.
-
-
Colorimetric Reaction:
-
To 1 mL of each standard solution and sample extract in separate test tubes, add 0.3 mL of 5% sodium nitrite solution.
-
After 5 minutes, add 0.3 mL of 10% aluminum chloride solution.
-
After another 6 minutes, add 2 mL of 1 M sodium hydroxide.
-
Immediately bring the final volume to 10 mL with distilled water and mix thoroughly.
-
-
Measurement:
-
Measure the absorbance of the resulting solutions at 510 nm using a UV-Vis spectrophotometer against a blank prepared in the same manner but with 1 mL of the extraction solvent instead of the sample/standard.
-
-
Calibration Curve and Calculation:
-
Plot the absorbance of the standard solutions against their respective concentrations to construct a calibration curve.
-
Determine the concentration of flavonoids in the sample extract from the calibration curve.
-
The total flavonoid content is expressed as mg of rutin equivalents per gram of the dry sample (mg RE/g).
-
Workflow for UV-Vis Spectrophotometric Analysis:
HPLC Quantification of Rutin
HPLC is a highly sensitive and specific method for the separation and quantification of individual flavonoids, including rutin. Both isocratic and gradient elution methods can be employed.
3.2.1. Isocratic HPLC Method
This method is simpler and more reproducible, suitable for routine analysis of samples with a less complex matrix.
Protocol:
-
Preparation of Standard Rutin Solution:
-
Prepare a stock solution of this compound (1000 µg/mL) in methanol.
-
Prepare a series of working standard solutions ranging from 10 to 250 µg/mL by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Extract flavonoids from the sample and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% v/v Glacial Acetic Acid in Water (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 37°C |
| Detection Wavelength | 259 nm |
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the rutin concentration from the calibration curve.
-
3.2.2. Gradient HPLC Method
This method offers better resolution for complex samples containing multiple flavonoids with varying polarities.
Protocol:
-
Preparation of Standard Rutin Solution:
-
Prepare standard solutions as described for the isocratic method.
-
-
Sample Preparation:
-
Prepare sample solutions as described for the isocratic method.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 60 | |
| 61 | |
| 70 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 355 nm |
-
Analysis:
-
Perform the analysis as described for the isocratic method.
-
Workflow for HPLC Analysis:
Quantitative Data Summary
The following tables summarize typical validation parameters for the analytical methods described, demonstrating their suitability for the quantification of rutin.
Table 1: UV-Vis Spectrophotometric Method Validation
| Parameter | Typical Value | Reference |
| Linearity Range | 0.009 - 0.09 mg/mL | |
| Regression Equation | y = 25.035x + 0.0634 | |
| Correlation Coefficient (R²) | > 0.999 | |
| Accuracy (% Recovery) | 98.55 - 103.34% | |
| Precision (% RSD) | < 2% |
Table 2: HPLC Method Validation (Isocratic)
| Parameter | Typical Value | Reference |
| Linearity Range | 50 - 250 µg/mL | |
| Correlation Coefficient (R²) | > 0.999 | |
| Limit of Detection (LOD) | 2.6 µg/mL | |
| Limit of Quantification (LOQ) | 8.0 µg/mL | |
| Accuracy (% Recovery) | 99.06 - 102.27% | |
| Precision (% RSD) | < 2% |
Table 3: HPLC Method Validation (Gradient)
| Parameter | Typical Value | Reference |
| Linearity Range | 20 - 180 µg/mL | |
| Correlation Coefficient (R²) | > 0.995 | |
| Limit of Detection (LOD) | 0.0024 mg/mL | |
| Limit of Quantification (LOQ) | 0.0072 mg/mL | |
| Accuracy (% Recovery) | 98.09 - 101.37% | |
| Precision (% RSD) | < 2.0% |
Flavonoid Signaling Pathways
Flavonoids, including rutin, exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.
Simplified Overview of Key Flavonoid-Modulated Signaling Pathways:
Conclusion
This compound is a reliable and well-characterized reference standard for the quantification of flavonoids. The provided UV-Vis spectrophotometric and HPLC protocols offer robust and validated methods for accurate analysis in research and industrial settings. The choice of method will depend on the sample complexity and the specific analytical requirements. Proper implementation of these protocols, along with an understanding of the underlying biological pathways, will facilitate the advancement of flavonoid research and the development of new therapeutic agents.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Simultaneous determination of rutin, isoquercetin, and quercetin flavonoids in Nelumbo nucifera by high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocratic RP-HPLC method for rutin determination in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a reverse phase HPLC–DAD method for separation, detection & quantification of rutin and quercetin in buckwheat (Fagopyrum spp.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Rutin Hydrate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin hydrate, a flavonoid glycoside found in numerous plants, is a subject of extensive research due to its wide array of pharmacological properties. Preclinical studies in various animal models have demonstrated its potent antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anti-diabetic effects. These therapeutic benefits are largely attributed to its ability to scavenge free radicals, modulate inflammatory signaling pathways, and regulate the activity of key enzymes. This document provides detailed application notes and standardized protocols for the in vivo administration of this compound in animal studies to facilitate reproducible and reliable experimental outcomes.
Data Presentation: Quantitative Summary
The following tables summarize the dosages, administration routes, animal models, and observed therapeutic effects of this compound from various preclinical studies.
Table 1: Oral Administration of this compound
| Animal Model | Dosage Range | Vehicle | Duration | Therapeutic Effects | Key Findings |
| Rats (Wistar) | 25 mg/kg/day | - | 3 weeks | Neuroprotection | Protected dopaminergic neurons against 6-OHDA-induced oxidative stress in a Parkinson's disease model.[1] |
| Rats (Wistar) | 15 and 30 mg/kg/day | Saline with 1% DMSO | 21 days | Anti-inflammatory, Analgesic | Attenuated paw edema, pain responses, and arthritis scores in a complete Freund's adjuvant-induced arthritis model.[2][3] |
| Rats | 5, 10, 20 mg/kg/day | Distilled water | 7 days | Reproductive Toxicity | Investigated toxicological effects on the reproductive system.[4] |
| Mice | 0.1, 1, 10 mg/kg | 1% w/v CMC | Acute/Sub-chronic | Reduced Ethanol Reinforcement | Increased runtimes on reinstatement day in an ethanol reward model.[5] |
| Sheep | 50 and 100 mg/kg/day | - | -14 to +28 days peri-parturition | Antioxidant, Anti-inflammatory | Reduced oxidative stress and inflammation in the mammary gland during the transition period. |
Table 2: Parenteral Administration of this compound
| Animal Model | Administration Route | Dosage Range | Vehicle | Duration | Therapeutic Effects | Key Findings |
| Rats (Wistar) | Intraperitoneal | 10, 25 mg/kg | - | 14 days | Anti-neuropathic | Alleviated allodynia/hyperalgesia in a chronic constriction injury model. |
| Rats | Intramuscular | 100 mg/kg | - | Single dose | Anti-inflammatory | Showed promising anti-inflammatory activity in a carrageenan-induced paw edema model. |
| Rats | Intravenous | 11.5 and 46 mg/kg | Sodium bicarbonate solution | Acute | Cardiotoxicity | Exacerbated isoprenaline-induced cardiotoxicity at higher doses. |
| Mice | Subcutaneous | 30 mg/kg/day | Saline | 6 weeks | Anti-aging | Attenuated senescence effects in a D-galactose-induced aging model. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound has poor aqueous solubility, requiring careful preparation for consistent and effective delivery in animal studies.
For Oral Administration (Suspension):
-
Weigh the required amount of this compound powder (e.g., from Sigma-Aldrich).
-
Prepare a 0.5% or 1% (w/v) solution of carboxymethyl cellulose (CMC) in distilled water. This acts as a suspending agent.
-
Gradually add the this compound powder to the CMC solution while continuously stirring or vortexing to form a homogenous suspension.
-
Prepare the suspension fresh daily before administration to ensure stability and uniform dosing.
For Intraperitoneal/Intravenous Administration (Solution):
Note: Due to low aqueous solubility, organic solvents are often necessary. Ensure the final concentration of the organic solvent is non-toxic to the animals.
-
Dissolve this compound in an organic solvent such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF). The solubility is approximately 25 mg/mL in DMSO and 30 mg/mL in DMF.
-
For injections, further dilute the stock solution with sterile saline or phosphate-buffered saline (PBS) to the desired final concentration.
-
A common vehicle for intraperitoneal injection is saline containing 1% DMSO. For intravenous administration, ensure the final solution is clear and free of precipitates.
-
Aqueous solutions of this compound are not stable for long periods; it is recommended not to store them for more than one day.
Administration Techniques
a. Oral Gavage (Rats/Mice):
-
Restraint: Gently but firmly restrain the animal. For rats, one common method is to hold the animal over the shoulders and back, immobilizing the front legs. For mice, scruffing the neck is a standard technique.
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib. This ensures the needle will reach the stomach.
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is in the stomach, slowly administer the this compound suspension.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for a few minutes post-administration for any signs of distress.
b. Intraperitoneal (IP) Injection (Mice/Rats):
-
Restraint: Properly restrain the animal to expose the abdomen. For mice, scruffing and securing the tail is effective.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Injection: Insert a 25-27 gauge needle (for mice) or a 23-25 gauge needle (for rats) at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and inject at a different site with a fresh needle.
-
Administration: Slowly inject the solution.
-
Withdrawal and Monitoring: Remove the needle and return the animal to its cage. Observe for any adverse reactions.
Assessment of Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model to evaluate the acute anti-inflammatory effects of compounds.
-
Animal Groups: Divide rats into groups (e.g., vehicle control, this compound-treated groups, positive control like indomethacin).
-
Compound Administration: Administer this compound (e.g., 15 and 30 mg/kg, p.o.) or the vehicle 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Assessment of Oxidative Stress
a. Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS):
MDA is a marker of lipid peroxidation.
-
Sample Preparation: Homogenize tissue samples (e.g., heart, brain) in ice-cold buffer and centrifuge to obtain the supernatant.
-
Reaction Mixture: To the sample supernatant, add a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubation: Heat the mixture at 95-100°C for a specified time (e.g., 60 minutes). This allows the formation of a pink-colored MDA-TBA adduct.
-
Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.
b. Superoxide Dismutase (SOD) Activity Assay:
SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
-
Sample Preparation: Prepare tissue homogenates or cell lysates as for the MDA assay.
-
Assay Principle: Many commercial kits are available. A common method involves the use of a reagent that generates superoxide radicals (e.g., xanthine oxidase system) and a detector dye that reacts with the radicals to produce a colored product.
-
Reaction: In the presence of SOD in the sample, the superoxide radicals are scavenged, leading to a decrease in the colorimetric signal.
-
Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm).
-
Calculation: The SOD activity is calculated based on the percentage of inhibition of the colorimetric reaction and is often expressed as units/mg of protein.
c. Glutathione Peroxidase (GPx) Activity Assay:
GPx is another crucial antioxidant enzyme that reduces hydrogen peroxide and lipid hydroperoxides.
-
Sample Preparation: Prepare tissue homogenates or cell lysates.
-
Assay Principle: The assay typically involves a coupled reaction system. GPx reduces an organic hydroperoxide using glutathione (GSH) as a cofactor, which becomes oxidized (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process.
-
Measurement: The rate of NADPH disappearance is monitored by measuring the decrease in absorbance at 340 nm.
-
Calculation: The GPx activity is proportional to the rate of decrease in absorbance and is expressed as units/mg of protein.
Assessment of Inflammatory Cytokines: TNF-α ELISA
-
Sample Collection: Collect blood samples and process to obtain serum or plasma.
-
ELISA Procedure: Use a commercially available Rat TNF-α ELISA kit. The procedure typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for rat TNF-α.
-
Adding standards and samples to the wells and incubating.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Washing the plate again.
-
Adding a substrate that reacts with the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Quantification: The concentration of TNF-α in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of recombinant rat TNF-α.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04139C [pubs.rsc.org]
- 2. Rutin attenuates complete Freund’s adjuvant-induced inflammatory pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjvm.journals.ekb.eg [mjvm.journals.ekb.eg]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Rutin Hydrate Solubility in Water
Welcome to the technical support center for rutin hydrate solubilization. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
This compound has very low intrinsic solubility in water, typically around 125 µg/mL.[1] This poor solubility is due to its crystalline structure and the large, hydrophobic nature of the flavonoid molecule. In acidic and neutral aqueous solutions, rutin is particularly insoluble, though its solubility increases in alkaline conditions.[2][3]
Q2: I need to prepare an aqueous stock solution of this compound for my experiments. What is the simplest method?
For many lab-scale experiments, the use of a cosolvent is the most straightforward approach. This compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at concentrations of approximately 25 mg/mL and 30 mg/mL, respectively.[4]
A common protocol is to first dissolve the this compound in a minimal amount of DMSO or DMF and then dilute this stock solution with your aqueous buffer (e.g., PBS) to the final desired concentration.[4] It is recommended to not store the final aqueous solution for more than one day to avoid precipitation.
Q3: Can I improve this compound solubility without using organic solvents?
Yes, several methods can significantly enhance the aqueous solubility of this compound without relying on organic solvents. These include:
-
pH Adjustment: Increasing the pH of the aqueous solution to an alkaline state (pH > 9) can substantially increase rutin's solubility. However, the chemical stability of rutin may be compromised at high pH.
-
Complexation with Cyclodextrins: Forming an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can dramatically increase its aqueous solubility and stability.
-
Solid Dispersions: Creating a solid dispersion of rutin with a water-soluble polymer like polyvinylpyrrolidone (PVP) can enhance its dissolution rate.
Q4: Which method provides the highest increase in solubility?
The reported solubility enhancement varies depending on the specific method and experimental conditions. Solid dispersions have been reported to increase rutin solubility by as much as 52-fold. Nanoemulsion formulations have also shown a significant increase in dissolution, with one study reporting a 25.55-fold improvement. Complexation with cyclodextrins also provides a substantial increase in solubility. The optimal method will depend on the specific requirements of your application, such as the desired final concentration and acceptable excipients.
Troubleshooting Guides & Experimental Protocols
Issue: Precipitate formation when diluting a DMSO stock of rutin in an aqueous buffer.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most common reason for precipitation is that the final concentration of rutin in the aqueous buffer exceeds its solubility limit. Try preparing a more dilute final solution.
-
Optimize the Cosolvent Ratio: Ensure the volume of the organic solvent is minimal compared to the final volume of the aqueous buffer. For example, a 1:5 ratio of DMF to PBS (pH 7.2) yields a solubility of approximately 0.16 mg/mL.
-
Use a Different Cosolvent: Polyhydroxyalkyl alcohols like propylene glycol have been shown to be effective at enhancing rutin solubility.
-
Warm the Solution: Gently warming the solution may help in dissolving the precipitate, but be cautious as prolonged heat can degrade the rutin.
Data Presentation: Comparison of Rutin Solubilization Methods
| Method | Carrier/Excipient | Fold Increase in Solubility/Dissolution | Key Findings |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Significant increase in solubility and dissolution rate. | Forms a stable 1:1 inclusion complex, enhancing both solubility and stability in gastrointestinal conditions. |
| 2,6-dimethyl-β-cyclodextrin (DM-β-CD) | Higher stability constant (Ks = 1012.4 M-1) compared to HP-β-CD and β-CD. | Indicates a very stable complex formation leading to improved solubility. | |
| Solid Dispersion | Polyvinylpyrrolidone (PVP K30), Polyethylene Glycol (PEG) | Up to a 52-fold increase in solubility reported. | This method transforms rutin from its crystalline state to a more soluble amorphous state. |
| Nanoemulsion | Labrafil® M 1944 CS (oil), Tween 80 (surfactant), Transcutol P (co-surfactant) | ~25.55-fold increase in dissolution. | Significantly enhances dissolution rate, permeability, and oral bioavailability. |
| pH Adjustment | Sodium Hydroxide (to adjust pH) | Solubility is highest at pH 11. | Solubility dramatically decreases at pH < 9. Chemical stability can be a concern at high pH. |
| Cocrystallization | L-proline / D-proline | Sharp enhancement in solubility and dissolution rate. | A novel approach that modifies the crystal structure of rutin to a more soluble form. |
Detailed Experimental Protocols
Protocol 1: Preparation of Rutin-HP-β-Cyclodextrin Inclusion Complex
This protocol is based on the freeze-drying method to enhance rutin's aqueous solubility.
Methodology:
-
Molar Ratio Preparation: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water.
-
Rutin Addition: Add rutin to the HP-β-CD solution to achieve a 1:1 molar ratio.
-
Complex Formation: Stir the mixture magnetically at room temperature for 72 hours, ensuring the container is sealed to prevent evaporation.
-
Filtration: Filter the resulting solution through a 0.45 µm membrane filter to remove any undissolved rutin.
-
Lyophilization: Freeze-dry the filtrate for 48 hours to obtain a solid powder of the rutin-HP-β-CD inclusion complex.
-
Solubility Determination: The solubility of rutin in the complex can then be determined by dissolving the powder in water and measuring the rutin concentration using UV-Vis spectrophotometry or HPLC.
Protocol 2: Preparation of Rutin Solid Dispersion using Solvent Evaporation
This protocol describes the preparation of a solid dispersion of rutin with PVP K30.
Methodology:
-
Dissolution of Components: Weigh appropriate amounts of rutin and PVP K30 (e.g., a 1:5.77 ratio) and dissolve them in a suitable organic solvent, such as acetone, in separate containers.
-
Mixing: Add the polymer (PVP K30) solution dropwise to the rutin solution while stirring continuously with a magnetic stirrer.
-
Solvent Evaporation: Continue stirring the mixture at a slightly elevated temperature (e.g., 40°C) to evaporate the solvent. An oven can be used to ensure complete solvent removal.
-
Pulverization and Sieving: Once completely dry, pulverize the resulting solid mass into a fine powder. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: The enhanced dissolution of the solid dispersion can be compared to pure rutin using a standard dissolution apparatus in a suitable buffer (e.g., pH 6.8).
Visualizations
References
Rutin Hydrate Degradation: Technical Support Center
Welcome to the Technical Support Center for Rutin Hydrate Analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental analysis of this compound and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: this compound primarily degrades through the hydrolysis of its glycosidic bond. This process results in the formation of its aglycone, quercetin , and the disaccharide, rutinose .[1] Under more strenuous conditions, such as high temperatures or strong acids, quercetin can further degrade into smaller phenolic compounds.[2][3][4][5]
Key degradation products identified under various stress conditions include:
-
Quercetin: The primary and most common degradation product, formed by the cleavage of the rutinose sugar moiety.
-
Isoquercetin (Quercetin-3-glucoside): An intermediate that can form during enzymatic or microbial degradation.
-
Phenolic Acids: Further degradation of the quercetin ring structure can yield compounds like 3,4-dihydroxybenzoic acid (protocatechuic acid) and catechol .
-
Sugar Degradation Products: The sugar moiety (rutinose, which is composed of rhamnose and glucose) can degrade under hydrothermal conditions to form products like 5-hydroxymethylfurfural (from glucose) and 5-methylfurfural (from rhamnose) .
Q2: What environmental factors accelerate the degradation of this compound?
A2: The stability of this compound is significantly influenced by several factors. Understanding these can help in designing stable formulations and ensuring accurate analytical results.
-
pH: Rutin degradation is highly pH-dependent. It is more susceptible to degradation in weak basic (alkaline) and strong acidic conditions. Forced degradation studies have shown that rutin is relatively stable in acidic media compared to alkaline conditions.
-
Temperature: Elevated temperatures significantly accelerate the hydrolysis of rutin to quercetin and promote further degradation of the quercetin molecule.
-
Oxidation: Rutin is susceptible to oxidative degradation. The presence of oxygen or oxidizing agents can lead to the formation of various oxidation products.
-
Light: Photodegradation can occur upon exposure to UV light, leading to the breakdown of the flavonoid structure.
-
Enzymes: Specific enzymes, such as rutinosidase (found in microbes like Aspergillus niger), can efficiently catalyze the conversion of rutin to quercetin. The human gut microbiota also possesses enzymes capable of this transformation.
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: To minimize degradation and ensure the integrity of your samples and standards, the following storage conditions are recommended:
-
Solid Form: Store this compound powder at room temperature in a well-sealed container, protected from light and moisture. Long-term stability of at least 4 years is reported under these conditions.
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use amber vials to protect from light and store at low temperatures (e.g., 2-8 °C) to slow down the degradation process. The choice of solvent is also critical; while soluble in DMF and DMSO, its stability in these solvents over time should be considered. For analytical purposes, preparing standards in the mobile phase can improve compatibility and peak shape.
Troubleshooting Guides for HPLC Analysis
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Unexpected Peaks in the Chromatogram
Possible Cause: The appearance of extra peaks often indicates either sample degradation or system contamination.
| Troubleshooting Steps | Expected Outcome |
| 1. Identify Degradation Products: Compare the retention times of the unknown peaks with those of known degradation products like quercetin. Under typical reversed-phase HPLC conditions, quercetin is less polar and will have a longer retention time than rutin. | Confirmation that the extra peaks correspond to rutin degradation products, indicating sample instability. |
| 2. Review Sample Preparation & Storage: Check the age, storage conditions (light, temperature), and pH of the sample and standard solutions. Rutin can degrade in solution over time. | Identify procedural issues causing degradation. Prepare fresh standards and samples for re-analysis. |
| 3. Check for System Contamination: If peaks do not correspond to known degradants, they may be "ghost peaks" from previous analyses or contamination in the mobile phase. | |
| a. Flush the System: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds. | Removal of contaminants and elimination of ghost peaks. |
| b. Prepare Fresh Mobile Phase: Contaminants or microbial growth in the mobile phase can cause spurious peaks. | A clean baseline and elimination of extraneous peaks. |
| c. Clean Injector: Flush the injector port and loop to remove any residues. | Elimination of carryover from previous injections. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause: Suboptimal chromatographic conditions, column degradation, or sample overload can lead to poor peak shapes.
| Troubleshooting Steps | Expected Outcome |
| 1. Check Mobile Phase pH: The pH of the mobile phase can affect the ionization state of rutin and its interaction with the stationary phase. An acidic mobile phase (pH ~3) is often used to ensure sharp peaks for flavonoids. | Improved peak symmetry by suppressing the ionization of phenolic hydroxyl groups. |
| 2. Optimize Mobile Phase Composition: Ensure the mobile phase components are appropriate and correctly mixed. For flavonoids, a gradient of acetonitrile and acidified water is common. | Sharper peaks and better resolution. |
| 3. Reduce Injection Volume/Concentration: Overloading the column with a highly concentrated sample is a common cause of peak fronting or broadening. | Symmetrical, Gaussian peaks within the column's loading capacity. |
| 4. Check for Column Voids or Contamination: A loss of performance, often seen as peak splitting or broadening, can indicate a void at the column inlet or contamination. | |
| a. Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent. | This can sometimes remove inlet blockages. |
| b. Replace Guard Column/Column: If flushing does not resolve the issue, the guard column or the analytical column itself may need replacement. | Restoration of chromatographic performance (peak shape, efficiency). |
| 5. Ensure Proper Sample Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. | Improved peak shape and consistency. |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for Rutin and Quercetin
This protocol describes a reversed-phase HPLC method suitable for the simultaneous determination of rutin and the quantification of its primary degradation product, quercetin.
Table 1: HPLC Method Parameters
| Parameter | Specification |
| HPLC System | LC system with UV-Vis Detector |
| Column | C18 (e.g., Phenomenex Luna, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 20mM Ammonium acetate (pH adjusted to 3.0)B: Acetonitrile |
| Gradient/Isocratic | Isocratic Elution: 60:40 (v/v) of A:B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C (or ambient, but controlled) |
| Detection Wavelength | 259 nm |
| Injection Volume | 20 µL |
| Standard Preparation | Prepare stock solutions of rutin and quercetin in methanol. Dilute to working concentrations with the mobile phase. |
| Sample Preparation | Dissolve the sample in methanol, sonicate for 20 minutes, centrifuge, and filter the supernatant through a 0.45 µm filter before injection. |
| Expected Retention Times | Rutin: ~3.2 minQuercetin: ~5.9 min (Note: Retention times are system-dependent and should be confirmed with standards). |
Visualizations
Rutin Degradation Pathway
The following diagram illustrates the primary degradation pathway of this compound, showing its hydrolysis to quercetin and subsequent breakdown into smaller phenolic acids.
Caption: Primary degradation pathway of this compound.
HPLC Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve the issue of unexpected peaks in an HPLC chromatogram.
Caption: Workflow for troubleshooting unexpected HPLC peaks.
References
- 1. Rutin - Wikipedia [en.wikipedia.org]
- 2. Conversion of Rutin to Quercetin by Acid Treatment in Relation to Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrothermal Degradation of Rutin: Identification of Degradation Products and Kinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Rutin Hydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the poor bioavailability of Rutin hydrate.
I. Frequently Asked Questions (FAQs)
1. Why does this compound exhibit poor oral bioavailability?
This compound's low oral bioavailability is primarily attributed to several factors:
-
Poor Aqueous Solubility: Rutin is sparingly soluble in water (approximately 0.125 g/L), which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2]
-
Low Permeability: Its chemical structure hinders efficient passive diffusion across the intestinal epithelium.
-
Rapid Metabolism: Rutin can be metabolized by intestinal microflora and enzymes, reducing the amount of active compound available for absorption.[3]
-
Efflux Transporter Activity: It may be subject to efflux by transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen.[4]
2. What are the main strategies to improve the bioavailability of this compound?
The most common and effective strategies focus on improving its solubility and/or permeability. These include:
-
Nano-formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Common approaches include nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.
-
Solid Dispersions: Dispersing Rutin in a hydrophilic carrier matrix in a solid state can enhance its dissolution rate. This is often achieved through methods like spray drying or solvent evaporation.[5]
-
Cyclodextrin Complexation: Encapsulating the Rutin molecule within cyclodextrin cavities forms an inclusion complex with improved water solubility and stability.
3. How do I choose the best strategy for my research?
The choice of strategy depends on several factors, including the desired release profile, the target application, available equipment, and scalability.
-
Nanoemulsions are suitable for liquid dosage forms and can significantly enhance absorption.
-
Solid dispersions are excellent for solid dosage forms (e.g., tablets, capsules) and can be manufactured using established techniques like spray drying.
-
Cyclodextrin complexes are beneficial for improving solubility and can be used in both liquid and solid formulations.
4. What are the critical quality attributes to consider when developing a new this compound formulation?
Key quality attributes to monitor include:
-
Particle Size and Polydispersity Index (PDI): For nano-formulations, a small and uniform particle size is crucial for consistent absorption.
-
Encapsulation Efficiency/Drug Loading: This determines the amount of Rutin successfully incorporated into the carrier.
-
In Vitro Dissolution Rate: An increased dissolution rate compared to pure Rutin is a primary indicator of potential bioavailability enhancement.
-
Physical and Chemical Stability: The formulation should be stable under storage conditions, preventing degradation of Rutin or changes in its physical form (e.g., crystallization from an amorphous state).
II. Troubleshooting Guides
A. Nanoemulsion Formulation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Phase separation or instability | - Inappropriate oil/surfactant/co-surfactant ratio.- Insufficient energy input during emulsification.- Ostwald ripening. | - Perform solubility studies to select appropriate components.- Construct pseudo-ternary phase diagrams to identify the optimal nanoemulsion region.- Increase homogenization time or speed.- Use a combination of surfactants. |
| Large and/or polydisperse droplets | - Suboptimal surfactant concentration.- Inefficient homogenization.- High concentration of the dispersed phase. | - Optimize the surfactant-to-oil ratio.- Use a high-pressure homogenizer or ultrasonicator.- Decrease the concentration of the oil phase. |
| Drug precipitation during storage | - Drug concentration exceeds the saturation solubility in the oil phase.- Temperature fluctuations. | - Ensure the drug is fully dissolved in the oil phase during preparation.- Store the nanoemulsion at a controlled temperature.- Consider adding a co-solvent to improve drug solubility. |
B. Solid Dispersion Formulation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low drug loading | - Poor miscibility between Rutin and the carrier.- Drug degradation during processing (e.g., high temperature). | - Screen different polymers to find a carrier with good miscibility.- Use a lower processing temperature or a shorter processing time.- Consider using a combination of carriers. |
| Crystallization of Rutin during storage | - The amorphous solid dispersion is thermodynamically unstable.- Presence of moisture. | - Select a polymer with a high glass transition temperature (Tg).- Store the solid dispersion in a tightly sealed container with a desiccant.- Incorporate a crystallization inhibitor into the formulation. |
| Poor powder flowability | - Irregular particle shape and size distribution. | - Optimize spray drying parameters (e.g., inlet temperature, feed rate) to obtain more spherical particles.- Incorporate a glidant (e.g., colloidal silicon dioxide) into the formulation. |
C. Cyclodextrin Complexation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low complexation efficiency | - Inappropriate stoichiometry (Rutin:cyclodextrin ratio).- Suboptimal preparation method.- Steric hindrance. | - Perform phase solubility studies to determine the optimal molar ratio.- Compare different preparation methods (e.g., kneading, co-evaporation, freeze-drying).- Use a modified cyclodextrin (e.g., HP-β-CD) which may offer a better fit for the Rutin molecule. |
| Precipitation of the complex | - The concentration of the complex exceeds its aqueous solubility. | - Prepare a more dilute solution.- Use a more soluble cyclodextrin derivative. |
| Difficulty in isolating the solid complex | - The complex is highly soluble in the solvent used for preparation. | - Use a freeze-drying or spray-drying technique to isolate the solid complex.- Add a non-solvent to precipitate the complex. |
III. Data Presentation: Comparison of Bioavailability Enhancement Strategies
| Formulation Strategy | Key Findings | Fold Increase in Bioavailability (Approx.) | References |
| Nanoemulsion | Optimized nanoemulsion showed a droplet size of 98.53 ± 3.22 nm and significantly improved dissolution and permeability. | 33.68 | |
| Solid Lipid Nanoparticles (SLNs) | Rutin-loaded SLNs with a particle size of around 100 nm demonstrated enhanced brain delivery. | Not explicitly stated, but showed significantly higher concentration in the brain compared to free Rutin. | |
| Solid Dispersion (Spray Drying) | Solid dispersion with PVP K30 and Tween 80 as carriers significantly increased the dissolution of Rutin. The optimized formulation had a PVP K30:Rutin ratio of 5.77. | Not directly measured in vivo, but dissolution was significantly enhanced, which is a strong indicator of improved bioavailability. | |
| Cyclodextrin Complexation (HP-β-CD) | Complexation with HP-β-CD increased the solubility and dissolution rate of Rutin. | Plasma levels of a major metabolite were much higher than with Rutin alone. |
IV. Experimental Protocols
A. Preparation of Rutin Nanoemulsion by Aqueous Titration Method
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Isopropyl myristate, Sefsol 218)
-
Surfactant (e.g., Labrasol, Kolliphor-RH40)
-
Co-surfactant (e.g., PEG-400, PEG-600)
-
Purified water
Protocol:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagram: a. Prepare various mixtures of the selected surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 1:2, 2:1). b. For each Smix ratio, mix it with the selected oil at different weight ratios (e.g., 1:9, 2:8, ... , 9:1). c. Titrate each oil-Smix mixture with water dropwise under gentle stirring. d. Observe the mixture for transparency and fluidity. The points at which clear and low-viscosity nanoemulsions are formed are plotted on a ternary phase diagram.
-
Preparation of Rutin-loaded Nanoemulsion: a. Select a ratio of oil and Smix from the nanoemulsion region of the phase diagram. b. Dissolve a pre-weighed amount of this compound in the oil phase with the aid of gentle heating or sonication. c. Add the Smix to the oily solution and mix thoroughly. d. Add the required amount of water dropwise to the mixture with continuous stirring until a transparent and homogenous nanoemulsion is formed.
-
Characterization: a. Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). b. Determine the zeta potential to assess the stability of the nanoemulsion. c. Evaluate the drug content using a validated analytical method (e.g., HPLC-UV).
B. Preparation of Rutin Solid Dispersion by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, HPMC E15)
-
Solvent (e.g., Ethanol 96%)
-
Optional: Surfactant (e.g., Tween 80)
Protocol:
-
Preparation of the Feed Solution: a. Dissolve this compound and the carrier (and surfactant, if used) in the solvent at a specific ratio (e.g., PVP K30:Rutin at 5.77:1). b. Stir the solution until all components are completely dissolved. The solution may be heated to facilitate dissolution (e.g., 70°C for ethanol).
-
Spray Drying: a. Set the parameters of the spray dryer. Typical parameters for Rutin solid dispersion include:
- Inlet temperature: 90-130°C
- Atomization pressure: ~3.5 atm
- Feed flow rate: 1000-1400 ml/hour b. Pump the feed solution into the spray dryer. c. The solvent evaporates rapidly in the hot air stream, resulting in the formation of dry solid dispersion particles.
-
Collection and Storage: a. Collect the dried powder from the cyclone separator. b. Store the product in a desiccator at room temperature to protect it from moisture.
-
Characterization: a. Perform in vitro dissolution studies to compare the release profile with that of pure Rutin. b. Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of Rutin in the solid dispersion.
V. Visualizations
Caption: Workflow for the preparation and evaluation of this compound nanoemulsion.
Caption: Logical relationship between the causes of poor bioavailability and enhancement strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and optimization of oral nanoemulsion of rutin for enhancing its dissolution rate, permeability, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Development of a new rutin nanoemulsion and its application on prostate carcinoma PC3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of Rutin hydrate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rutin hydrate. Our goal is to help you overcome challenges related to the precipitation of this compound in aqueous solutions and to guide you in preparing stable formulations for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of aqueous solution?
This compound has very low solubility in water, which is a primary reason for its precipitation.[1][2][3] Its chemical structure, while containing hydrophilic sugar moieties, is dominated by a large, hydrophobic flavonoid backbone. This inherent low aqueous solubility makes it challenging to prepare stable solutions, especially at higher concentrations. Factors such as pH, temperature, and the presence of other solutes can further influence its solubility and lead to precipitation.
Q2: What is the approximate solubility of this compound in common solvents?
The solubility of this compound varies significantly depending on the solvent. It is sparingly soluble in water but shows much better solubility in certain organic solvents and alkaline solutions. The table below summarizes the approximate solubility in various solvents.
| Solvent | Solubility | Reference |
| Water (cold) | ~0.125 mg/mL (0.0125 g/100 mL) | [1] |
| Water (boiling) | 1 g in 200 mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol (cold) | 1 g in 290 mL | |
| Ethanol (boiling) | 1 g in 23 mL | |
| Methanol (boiling) | 1 g in 7 mL | |
| Pyridine | 50 mg/mL | |
| Aqueous Base | Soluble | |
| 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL |
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH. It exhibits higher solubility in alkaline (basic) conditions compared to acidic or neutral conditions. This is because the phenolic hydroxyl groups on the flavonoid structure can deprotonate at higher pH, forming more soluble phenolate salts. One study demonstrated that the highest solubility was achieved at pH 11. However, it is important to note that the stability of this compound can be compromised at very high pH, potentially leading to degradation.
| pH Media | Solubility Finding | Reference |
| HCl Buffer (pH 1.2) | Lowest solubility | |
| Acetate Buffer (pH 4.6) | Higher than in pH 1.2 buffer | |
| Phosphate Buffer (pH 6.8) | Highest solubility among the tested buffers | |
| Alkaline (e.g., pH 11) | Significantly increased solubility |
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to my aqueous buffer.
This is a common issue due to the low aqueous solubility of this compound. Here is a troubleshooting workflow to address this problem:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: My this compound solution is initially clear but precipitates over time.
This indicates that your solution is likely supersaturated and thermodynamically unstable. Here are some steps to troubleshoot this issue:
-
Reduce the Concentration: The most straightforward solution is to lower the concentration of this compound in your final aqueous solution.
-
Storage Conditions: Store your aqueous solution at the recommended temperature. For many this compound solutions, storage at 2-8°C is advised, but always check for your specific formulation. Avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are often not recommended for storage for more than one day.
-
Protect from Light: this compound can be light-sensitive, and degradation products may have lower solubility. Store your solutions in amber vials or protect them from light.
-
Use a Stabilizer: Consider incorporating stabilizers in your formulation. For example, complexation with cyclodextrins not only improves solubility but can also enhance stability.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent
This protocol is suitable for experiments where a small amount of an organic solvent is tolerable.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Aqueous buffer of choice (e.g., PBS pH 7.2)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add a minimal amount of DMSO or DMF to the vial to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound.
-
Vortex the mixture until the this compound is fully dissolved, and the solution is clear.
-
To prepare your final working solution, add the stock solution dropwise to your aqueous buffer while vigorously stirring or vortexing. This helps to disperse the this compound quickly and prevent localized high concentrations that can lead to precipitation.
-
For example, to achieve a final concentration of 0.1 mg/mL, you can add 10 µL of the 10 mg/mL stock solution to 990 µL of your aqueous buffer.
-
Use the freshly prepared aqueous solution, as storage for more than a day is not recommended.
Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation
This method is ideal for applications requiring a completely aqueous solution with enhanced stability.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or buffer
-
Methanol (optional, for initial dissolution of Rutin)
-
Magnetic stirrer and stir bar
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Prepare the inclusion complexes in a 1:1 molar ratio of this compound to HP-β-CD.
-
Dissolve the required amount of HP-β-CD in deionized water or your chosen buffer with stirring.
-
In a separate container, dissolve the this compound in a small amount of methanol. This step is optional but can facilitate the complexation process. Protect the Rutin solution from light.
-
Slowly add the this compound solution (or powder if not using methanol) to the stirring HP-β-CD solution.
-
Continue stirring the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex.
-
After stirring, centrifuge the solution to remove any un-complexed this compound.
-
The resulting supernatant contains the soluble Rutin-HP-β-CD inclusion complex. This solution can be used directly or freeze-dried to obtain a powder that can be readily reconstituted in aqueous media.
Protocol 3: Preparation of a this compound Nanoemulsion
This protocol is for creating a stable, dispersed system of this compound in an aqueous phase, which can improve its bioavailability.
Materials:
-
This compound powder
-
Oil phase (e.g., Isopropyl myristate, Sefsol 218)
-
Surfactant (e.g., Labrasol, Kolliphor RH-40)
-
Co-surfactant (e.g., PEG-400, PEG-600)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator (probe or bath)
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components for your nanoemulsion.
-
Construction of Pseudo-ternary Phase Diagram: To identify the nanoemulsion region, prepare various mixtures of the oil, surfactant, and co-surfactant (Smix) at different ratios (e.g., 1:1, 1:2, 2:1). Titrate these mixtures with water and observe the formation of a clear or bluish-white nanoemulsion.
-
Preparation of the Nanoemulsion: a. Dissolve the this compound in the selected oil phase. b. In a separate container, mix the surfactant and co-surfactant (Smix). c. Add the Smix to the oil phase and mix thoroughly. d. Slowly add water to the oil-surfactant mixture under constant stirring. e. After the addition of water, sonicate the mixture to reduce the droplet size and form a stable nanoemulsion.
Visualization of Solubility Enhancement Strategies
Caption: Strategies to enhance this compound solubility.
References
Technical Support Center: Rutin Hydrate Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of Rutin hydrate in solution over time.
Troubleshooting Guides
Issue: Precipitation is observed in my this compound stock solution.
-
Question: I prepared a stock solution of this compound in DMSO, but I see precipitation after a short period. What could be the cause and how can I resolve this?
-
Answer: Precipitation in this compound stock solutions, particularly in DMSO, can be attributed to several factors. Hygroscopic DMSO can absorb moisture, which significantly reduces the solubility of this compound.[1][2][3] It is crucial to use newly opened or properly stored anhydrous DMSO. Additionally, the concentration of this compound might exceed its solubility limit in the solvent. To aid dissolution, gentle heating and/or sonication can be employed.[1][2] For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months, ensuring the container is sealed and protected from light.
-
-
Question: My aqueous working solution of this compound becomes cloudy over time. Why is this happening?
-
Answer: this compound has very low solubility in aqueous buffers. To prepare an aqueous working solution, it is recommended to first dissolve the this compound in an organic solvent like DMF or DMSO and then dilute it with the aqueous buffer of choice. Even with this method, the aqueous solution is not recommended to be stored for more than one day due to the potential for precipitation. It is best to prepare fresh aqueous working solutions for each experiment.
-
Issue: I am observing a change in the color of my this compound solution.
-
Question: My this compound solution has turned from a light yellow to a darker or brownish color. What does this indicate?
-
Answer: A color change in your this compound solution is a common indicator of degradation. This compound is susceptible to degradation, particularly when exposed to light, alkaline conditions, or high temperatures. The color change is likely due to the formation of degradation products. It is advisable to discard the solution and prepare a fresh one, ensuring it is protected from light and stored at the recommended temperature.
-
Issue: My experimental results are inconsistent when using this compound solutions.
-
Question: I am getting variable results in my cell-based assays using a this compound solution that was prepared a week ago. Could the stability of the compound be a factor?
-
Answer: Yes, the stability of this compound in solution can significantly impact experimental consistency. Degradation of this compound over time will lead to a decrease in the concentration of the active compound and the formation of degradation products, which may have different biological activities. For reliable and reproducible results, it is strongly recommended to use freshly prepared solutions for in vivo and in vitro experiments. If storage is necessary, follow the recommended storage conditions (-20°C or -80°C for stock solutions) and minimize the storage time of working solutions.
-
Frequently Asked Questions (FAQs)
-
Question: What are the optimal solvents for dissolving this compound?
-
Answer: this compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF), with solubilities of approximately 25 mg/mL and 30 mg/mL, respectively. It is sparingly soluble in aqueous buffers. For experiments requiring an aqueous solution, it is best to first dissolve this compound in a minimal amount of DMF or DMSO and then dilute with the aqueous buffer.
-
-
Question: How does pH affect the stability of this compound in solution?
-
Answer: The stability of this compound is highly pH-dependent. It is relatively stable in acidic to neutral conditions but degrades in alkaline solutions. For example, at pH 11, a 10% decrease in the initial concentration of Rutin was observed after 30 minutes. This degradation is associated with the decomposition of rutin into phenolic acids and its aglycone, quercetin.
-
-
Question: What is the effect of temperature on the stability of this compound solutions?
-
Answer: Elevated temperatures accelerate the degradation of this compound. Studies have shown that the degradation of rutin follows first-order kinetics and the rate of degradation increases with temperature. For instance, the thermal degradation of rutin in a rosehip nectar study showed increased degradation rates as the temperature was raised from 70 to 95 °C.
-
-
Question: Should I protect my this compound solutions from light?
-
Answer: Yes, it is crucial to protect this compound solutions from light. Exposure to light can induce photodegradation. Stock solutions should be stored in light-protected containers.
-
-
Question: What are the main degradation products of this compound?
-
Answer: The primary degradation product of this compound is its aglycone, quercetin, which is formed by the hydrolysis of the glycosidic bond. Under more strenuous conditions, such as high temperatures, quercetin can further degrade into smaller phenolic compounds like 3,4-dihydroxybenzoic acid and catechol.
-
Data on this compound Stability
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | |
| DMF:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | |
| Ethanol | Slightly soluble | |
| Water (cold) | Almost insoluble (~0.125 mg/mL) | |
| Water (boiling) | Soluble |
Table 2: Degradation of Rutin Under Various Conditions
| Condition | Observation | Degradation Products | Reference |
| Alkaline pH (pH 11) | ~10% degradation in 30 minutes. | Quercetin, phenolic acids | |
| Acidic Hydrolysis (0.1 M HCl) | Susceptible to degradation. | Quercetin and other products | |
| Oxidative Stress (e.g., H₂O₂) | Susceptible to degradation. | Oxidized derivatives | |
| High Temperature (120-220 °C) | Follows first-order degradation kinetics. | Quercetin, 3,4-dihydroxybenzoic acid, catechol | |
| Photodegradation (Light Exposure) | Concentration decreases over time. | Photodegradation products |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying this compound and its primary degradation product, quercetin, to assess stability.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Ammonium acetate for pH adjustment of the mobile phase.
-
This compound reference standard.
-
Quercetin reference standard.
-
Solvent for sample preparation (e.g., Methanol or a mixture of Methanol and water).
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water or 20mM Ammonium acetate). A common starting point is a ratio of Acetonitrile to buffer around 40:60 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: 257 nm or 359 nm for Rutin, and a suitable wavelength for quercetin based on its UV spectrum.
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and quercetin reference standards in a suitable solvent (e.g., methanol). From the stock solutions, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Prepare the this compound solution to be tested at a known initial concentration in the desired solvent or buffer system. At specified time points during the stability study (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample, dilute it to fall within the calibration range, and filter it through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound and quercetin in the samples by interpolating their peak areas from the calibration curve. The percentage of degradation can be calculated based on the decrease in this compound concentration over time.
-
Protocol 2: UV-Vis Spectrophotometric Method for Monitoring this compound Degradation
This protocol provides a simpler, high-throughput method to monitor the overall degradation of this compound in solution. Note that this method is less specific than HPLC as it may not distinguish between the parent compound and its degradation products if they have overlapping absorption spectra.
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
-
Reagents and Solutions:
-
Solvent used for the stability study (e.g., buffer of a specific pH, water, ethanol).
-
This compound.
-
-
Procedure:
-
Determine λmax: Prepare a fresh solution of this compound in the chosen solvent. Scan the solution over a wavelength range (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λmax). For Rutin, λmax is typically observed around 257 nm and 359 nm.
-
Prepare Sample: Prepare the this compound solution for the stability study at a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Initial Measurement (Time 0): Immediately after preparation, measure the absorbance of the solution at the predetermined λmax. This will serve as the initial reading.
-
Time-Course Measurement: Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure). At regular intervals, take an aliquot of the solution and measure its absorbance at λmax.
-
Data Analysis: The decrease in absorbance over time is indicative of the degradation of this compound. The percentage of remaining this compound can be estimated by the following formula:
-
% Remaining Rutin = (Absorbance at time t / Absorbance at time 0) * 100
-
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: Rutin Hydrate Quantification by HPLC
Welcome to the technical support center for the quantification of rutin hydrate using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A successful HPLC analysis of this compound often begins with a reversed-phase method. A C18 column is most commonly used, paired with a mobile phase consisting of an acidified aqueous solution and an organic modifier like methanol or acetonitrile.[1][2][3] The acidic modifier, such as formic acid or phosphoric acid, helps to ensure sharp peak shapes by controlling the ionization of rutin.[1][4] Detection is typically performed using a UV detector at wavelengths where this compound exhibits maximum absorbance, such as 257 nm or 359 nm.
Q2: How should I prepare my this compound standards and samples?
This compound has limited solubility in purely aqueous solutions but is soluble in organic solvents like methanol and DMSO. Therefore, it is recommended to dissolve the standard in methanol or a mixture of the mobile phase. For plant extracts or other complex matrices, a solid-phase extraction (SPE) may be necessary for sample cleanup to avoid interferences. Ensure all solutions are filtered through a 0.45 µm or 0.22 µm filter before injection to prevent clogging of the HPLC system. When using this compound, it is important to account for the water content in your calculations for accurate quantification.
Q3: My this compound peak is tailing. What are the possible causes and solutions?
Peak tailing for this compound is a common issue and can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase.
Troubleshooting Guides
Problem 1: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the first, can compromise resolution and lead to inaccurate quantification.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Secondary Silanol Interactions | Rutin, with its polar hydroxyl groups, can interact with residual silanol groups on the silica-based C18 column, causing tailing. Lowering the mobile phase pH to around 2.5-3 with an acid like formic or phosphoric acid will protonate the silanols, minimizing these interactions. Using a highly end-capped column can also reduce silanol activity. |
| Column Overload | Injecting too much sample can saturate the column, leading to peak distortion. Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing. Use a guard column to protect the analytical column and flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, the injection solvent should be the same as or weaker than the mobile phase. |
Troubleshooting Workflow for Peak Tailing:
Caption: A flowchart for troubleshooting peak tailing in HPLC.
Problem 2: Poor Resolution
Poor resolution, where adjacent peaks are not well separated, can hinder accurate quantification.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Inadequate Mobile Phase Composition | The ratio of organic to aqueous solvent in the mobile phase significantly affects retention and selectivity. To increase the separation between peaks, try decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile). You can also try switching the organic modifier (e.g., from methanol to acetonitrile or vice versa) as this can alter selectivity. |
| Suboptimal Flow Rate | A flow rate that is too high can lead to peak broadening and reduced resolution. Try decreasing the flow rate. |
| Column Efficiency Loss | Over time, columns can lose their efficiency, resulting in broader peaks and poorer resolution. Ensure the column is not contaminated or degraded. If necessary, replace the column. |
| Incorrect Column Chemistry | If optimizing the mobile phase does not provide sufficient resolution, the column chemistry may not be suitable for the separation. Consider a column with a different stationary phase. |
Logical Relationship for Improving Resolution:
Caption: A workflow for addressing poor peak resolution.
Problem 3: Retention Time Shift
Inconsistent retention times can make peak identification difficult and affect the reliability of your results.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Inadequate Column Equilibration | Insufficient equilibration time between runs, especially with gradient elution, can cause retention time shifts. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Changes in Mobile Phase Composition | Small variations in the mobile phase composition, such as evaporation of the organic solvent or changes in pH, can lead to retention time drift. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. |
| Fluctuations in Column Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Use a column oven to maintain a constant and consistent temperature. |
| Pump Issues or Leaks | Inconsistent flow rates due to worn pump seals, check valve problems, or leaks in the system will cause retention times to vary. Perform regular maintenance on the pump and check for any leaks in the system. |
Troubleshooting Workflow for Retention Time Shift:
Caption: A flowchart for diagnosing and resolving retention time shifts.
Problem 4: Baseline Noise
A noisy baseline can interfere with the detection and integration of small peaks, affecting the limit of detection and quantification.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Air Bubbles in the System | Air bubbles in the pump or detector cell are a common cause of baseline noise. Degas the mobile phase before use and ensure all connections are tight. Purge the pump to remove any trapped air. |
| Contaminated Mobile Phase or Column | Impurities in the mobile phase solvents or leaching from a contaminated column can create a noisy baseline. Use high-purity HPLC-grade solvents and filter them. If the column is suspected, flush it with a strong solvent or replace it. |
| Detector Lamp Issues | An aging detector lamp can cause increased noise. Check the lamp's energy output and replace it if it is low. |
| Improper Mobile Phase Mixing | Inadequate mixing of mobile phase components can lead to fluctuations in the baseline. Ensure the mobile phase is thoroughly mixed, especially if prepared online. |
Experimental Protocols
Standard HPLC Method for this compound Quantification:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of methanol or acetonitrile and water containing an acidifier. For example, Methanol: 0.05% Formic Acid (80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
-
Detection Wavelength: 281 nm or 356 nm.
-
Injection Volume: 10-20 µL
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) and make serial dilutions to create a calibration curve (e.g., 2-10 µg/mL).
-
Sample Preparation: Extract the sample with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
Table 1: HPLC Method Parameters for Rutin Quantification from Various Studies
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 150 x 4.6 mm, 5 µm | Monolithic C18, 100 x 4.6 mm | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol: 0.05% Formic Acid (80:20) | Methanol:Water (40:60) with 10 mM acetate buffer, pH 4.1 | Methanol:Water (1:1 v/v), pH 2.8 with phosphoric acid |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 281 nm | 356 nm | Not specified |
| Retention Time | 5.7 min | 2.92 min | Not specified |
This technical support guide provides a starting point for troubleshooting common issues in the HPLC quantification of this compound. For more complex problems, consulting the instrument manual or contacting the manufacturer's technical support is recommended.
References
Technical Support Center: Optimization of Rutin Extraction from Cassava Leaves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of rutin extraction from cassava leaves.
Frequently Asked Questions (FAQs)
Q1: What makes cassava leaves a good source of rutin?
A1: Cassava leaves are a rich and abundant source of rutin, a bioactive flavonoid with various pharmacological activities.[1][2] Studies have shown that the rutin content in cassava leaves can be as high as 2.4% of the dry weight, which is comparable to or even higher than other known sources.[1][3][4]
Q2: Which extraction method provides the highest yield of rutin from cassava leaves?
A2: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to provide the highest yields of rutin from cassava leaves, with yields reaching up to 24.49 g/kg and 23.37 g/kg of dry weight, respectively. These methods are generally more efficient and require less extraction time compared to conventional methods like maceration or boiling.
Q3: What is the optimal solvent for extracting rutin from cassava leaves?
A3: Aqueous ethanol, typically in the range of 40-80%, is considered the optimal solvent for rutin extraction from cassava leaves. The use of 40-60% aqueous ethanol has been highlighted for achieving high rutin yields in Ultrasound-Assisted Extraction (UAE).
Q4: How can I quantify the amount of rutin in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a precise method for both identifying and quantifying rutin in cassava leaf extracts. An alternative method is Thin-Layer Chromatography (TLC) combined with a densitometer, which can also provide accurate quantitative results.
Q5: What are the key parameters to optimize for rutin extraction?
A5: The primary parameters to optimize for efficient rutin extraction include the extraction method, solvent type and concentration, solid-to-liquid ratio, extraction time, and temperature.
Troubleshooting Guide
Problem 1: Low Rutin Yield
| Possible Cause | Suggested Solution |
| Inappropriate Extraction Method | Conventional methods like maceration may result in lower yields. Consider switching to more efficient techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which have demonstrated higher extraction efficiency for rutin from cassava leaves. |
| Suboptimal Solvent Concentration | The polarity of the solvent is crucial. Pure ethanol or water may not be as effective as an aqueous ethanol mixture. Optimize the ethanol concentration, with studies suggesting a range of 40-60% to be highly effective. |
| Insufficient Extraction Time | For conventional methods like reflux, an extraction time of 2-3 hours is often optimal. For UAE, 90 minutes has been shown to be effective. Ensure the extraction duration is adequate for the chosen method. |
| Incorrect Solid-to-Liquid Ratio | A very high solid-to-liquid ratio can lead to incomplete extraction. A ratio of 1:10 (w/v) has been found to be sufficient for optimal yield in UAE. Experiment with different ratios to find the optimum for your specific conditions. |
| Degradation of Rutin | Prolonged exposure to high temperatures can lead to the degradation of flavonoids. For methods involving heat, monitor the temperature closely. MAE is advantageous as it requires very short extraction times (under 5 minutes), minimizing the risk of degradation. |
Problem 2: Poor Reproducibility of Results
| Possible Cause | Suggested Solution |
| Inconsistent Plant Material | The phytochemical content of cassava leaves can vary based on the cultivar, age, and growing conditions. Ensure you are using plant material from the same batch and of a consistent age for comparable results. |
| Variations in Particle Size | Inconsistent particle size of the dried leaf powder can affect the extraction efficiency. Grind the dried leaves to a uniform, fine powder to ensure consistent surface area for solvent interaction. |
| Fluctuations in Extraction Parameters | Precisely control all extraction parameters, including temperature, time, and solvent concentration, for each experiment. Use calibrated equipment to ensure accuracy. |
Problem 3: Difficulty in Dissolving the Crude Extract for Analysis
| Possible Cause | Suggested Solution |
| Low Solubility of Rutin | Rutin has poor solubility in water and some organic solvents. For analytical purposes, dissolve the crude extract in a suitable solvent like methanol or a mixture of ethanol and water. |
Data Presentation
Table 1: Comparison of Rutin Yield from Cassava Leaves using Different Extraction Methods
| Extraction Method | Optimized Rutin Yield (g/kg dry weight) | Extraction Efficiency (%) | Reference |
| Maceration | 16.00 ± 0.21 | - | |
| Boiling | 20.38 ± 0.66 | - | |
| Reflux | 22.33 ± 2.3 | ~90% | |
| Ultrasound-Assisted Extraction (UAE) | 24.49 ± 0.41 | ~99% | |
| Microwave-Assisted Extraction (MAE) | 23.37 ± 1.00 | ~94% |
Table 2: Optimized Parameters for Various Rutin Extraction Methods from Cassava Leaves
| Method | Solvent | Solid-Liquid Ratio (w/v) | Temperature (°C) | Time | Reference |
| Boiling | Water | 1:30 | Boiling | 15 min | |
| Reflux | 40-80% Aqueous Ethanol | 1:10 - 1:20 | 40-50 | 2-3 hours | |
| UAE | 40-60% Aqueous Ethanol | 1:10 | 50 | 90 min | |
| MAE | Water or Aqueous Ethanol | - | - | < 5 min |
Experimental Protocols
1. Protocol for Ultrasound-Assisted Extraction (UAE) of Rutin
-
Sample Preparation:
-
Wash fresh cassava leaves thoroughly with water to remove any dirt and debris.
-
Dry the leaves in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a grinder.
-
-
Extraction Procedure:
-
Weigh a specific amount of the dried cassava leaf powder (e.g., 10 g).
-
Place the powder in an extraction vessel.
-
Add the extraction solvent (40-60% aqueous ethanol) at a solid-liquid ratio of 1:10 (w/v).
-
Place the vessel in an ultrasonic bath.
-
Set the temperature to 50°C and sonicate for 90 minutes.
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Collect the filtrate for analysis.
-
2. Protocol for Microwave-Assisted Extraction (MAE) of Rutin
-
Sample Preparation:
-
Follow the same sample preparation steps as for UAE.
-
-
Extraction Procedure:
-
Weigh a specific amount of the dried cassava leaf powder.
-
Place the powder in a microwave extraction vessel.
-
Add the extraction solvent (water or aqueous ethanol).
-
Secure the vessel in the microwave extractor.
-
Set the microwave power and extraction time (typically less than 5 minutes).
-
After the extraction cycle, allow the vessel to cool down.
-
Filter the extract to remove the solid residue.
-
Collect the filtrate for further analysis.
-
3. Protocol for Rutin Quantification using HPLC
-
Standard Preparation:
-
Prepare a stock solution of rutin standard in a suitable solvent (e.g., methanol).
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution.
-
-
Sample Preparation:
-
Take a known volume of the cassava leaf extract.
-
If necessary, dilute the extract with the mobile phase to fall within the concentration range of the standard curve.
-
Filter the diluted extract through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable column (e.g., C18).
-
Use an appropriate mobile phase (the specific composition will depend on the column and method).
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample extract.
-
Identify the rutin peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of rutin in the sample using the calibration curve.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. The influence of extraction methods on rutin yield of cassava leaves (Manihot esculenta Crantz) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of extraction methods on rutin yield of cassava leaves (Manihot esculenta Crantz) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to avoid Rutin hydrate degradation during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Rutin hydrate degradation during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction?
A1: this compound is susceptible to degradation from several factors, including:
-
Temperature: High temperatures, especially above 50°C, can lead to significant thermal degradation.[1] Studies have shown that degradation to its aglycone, quercetin, follows first-order kinetics at temperatures between 120°C and 220°C.
-
pH: this compound is unstable in both strong acidic and alkaline conditions.[2][3] It can decompose into phenolic acids in alkaline environments (pH > 8) and is also susceptible to degradation under acidic conditions (pH < 4).[4][5] For optimal stability, maintaining a neutral pH is recommended.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of this compound. All extraction and subsequent handling steps should be performed in the dark or using amber-colored glassware to minimize light exposure.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of this compound. While challenging to eliminate completely, minimizing headspace in extraction vessels and considering the use of inert gas can be beneficial.
-
Enzymes: The presence of endogenous enzymes in the plant material can contribute to the degradation of this compound. Proper sample preparation and storage are crucial to inactivate these enzymes.
Q2: What are the common degradation products of this compound?
A2: The primary degradation product of this compound is its aglycone, quercetin . Further degradation of quercetin can occur under harsh conditions, leading to the formation of smaller phenolic compounds such as 3,4-dihydroxybenzoic acid , catechol , 5-hydroxymethylfurfurals , and 5-methylfurfural . The specific degradation products formed depend on the degradation pathway (e.g., thermal, acidic, or alkaline hydrolysis).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound.
Problem 1: Low yield of this compound in the final extract.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | - Ensure the particle size of the plant material is sufficiently small to allow for efficient solvent penetration. - Optimize the solid-to-liquid ratio to ensure the entire sample is in contact with the solvent. - Increase the extraction time or the number of extraction cycles. |
| Degradation during Extraction | - Lower the extraction temperature. For heat-sensitive methods, maintain temperatures below 50°C. - Adjust the pH of the extraction solvent to a neutral range (pH 6-7). - Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. |
| Improper Solvent Selection | - this compound has good solubility in polar solvents. Ethanol and methanol, often in aqueous mixtures (e.g., 70-80% ethanol), are commonly used and have shown high extraction efficiency. |
Problem 2: Presence of significant amounts of quercetin in the extract.
| Possible Cause | Troubleshooting Step |
| Thermal Degradation | - Reduce the extraction temperature. If using methods like boiling or reflux, consider switching to non-thermal methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with temperature control. |
| Acidic or Alkaline Hydrolysis | - Neutralize the extraction solvent. Avoid using strongly acidic or alkaline conditions. |
| Prolonged Extraction Time | - Optimize the extraction time to the minimum required for efficient extraction. Prolonged exposure to even moderate heat can lead to degradation. |
Data Presentation: Comparison of Extraction Methods
The choice of extraction method significantly impacts the yield and stability of this compound. Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often offer advantages over conventional methods in terms of efficiency and reduced degradation.
| Extraction Method | Typical Temperature | Typical Extraction Time | Advantages | Disadvantages |
| Maceration | Room Temperature | 24 - 72 hours | Simple, requires minimal specialized equipment. | Time-consuming, potentially lower yield. |
| Boiling/Reflux | Boiling point of solvent | 1 - 4 hours | Higher extraction efficiency than maceration. | High risk of thermal degradation. |
| Ultrasound-Assisted Extraction (UAE) | 25 - 60°C | 20 - 60 minutes | Faster, more efficient, reduced thermal degradation. | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | 50 - 100°C | 5 - 15 minutes | Very rapid, highly efficient, lower solvent consumption. | Potential for localized overheating and degradation if not properly controlled. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for the specific plant material.
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Solvent Selection: Prepare a 70% (v/v) ethanol-water solution.
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL flask.
-
Add 100 mL of the 70% ethanol solution (solid-to-liquid ratio of 1:10 g/mL).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.
-
-
Filtration and Collection:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate.
-
-
Repeat Extraction (Optional): For exhaustive extraction, the residue can be re-extracted under the same conditions.
-
Solvent Evaporation: Evaporate the solvent from the combined filtrates under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Storage: Store the dried extract in a cool, dark, and dry place.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is a general guideline and requires a microwave extraction system.
-
Sample Preparation: Grind the dried plant material to a fine powder.
-
Solvent Selection: Prepare a 70% (v/v) ethanol-water solution.
-
Extraction:
-
Place 1 g of the powdered plant material into a microwave extraction vessel.
-
Add 20 mL of the 70% ethanol solution (solid-to-liquid ratio of 1:20 g/mL).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 400 W and the extraction time to 10 minutes. Maintain the temperature at 60°C.
-
-
Cooling and Filtration:
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Open the vessel and filter the contents to separate the extract from the solid residue.
-
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure at a temperature below 50°C.
-
Storage: Store the dried extract in a cool, dark, and dry place.
Visualizations
Caption: Simplified degradation pathway of this compound.
References
Challenges in developing stable Rutin hydrate formulations
Welcome to the technical support center for Rutin hydrate formulations. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the challenges encountered during the development of stable and effective this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the main challenges in its formulation?
A1: this compound is a flavonoid glycoside found in many plants, including buckwheat and citrus fruits.[1][2] It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, antidiabetic, and neuroprotective effects.[3][4] The primary challenges in developing formulations with this compound stem from its poor aqueous solubility (around 0.125 g/L) and low stability, which in turn lead to low oral bioavailability (approximately 20%).[5] These limitations restrict its therapeutic applications.
Q2: What are the key factors that affect the stability of this compound in a formulation?
A2: The stability of this compound is influenced by several environmental factors. It is susceptible to degradation under high acidic or alkaline pH conditions, temperatures above 75°C, and exposure to UV radiation. In aqueous solutions, it can undergo hydrolysis, particularly in alkaline environments, and photodegradation. Therefore, controlling pH, temperature, and light exposure is critical for maintaining the integrity of the formulation.
Q3: How does pH impact the solubility and stability of this compound?
A3: The pH of the medium has a significant and complex effect on both the solubility and stability of this compound.
-
Solubility: Rutin's aqueous solubility is highly pH-dependent. It is poorly soluble in acidic and neutral environments, like the stomach, which limits its absorption. However, its solubility increases significantly in alkaline conditions (e.g., pH 11), such as those found in the intestines.
-
Stability: While alkaline conditions improve solubility, they also promote chemical degradation. At pH 11, a 10% decrease in Rutin concentration can be observed within 30 minutes. The degradation in alkaline solutions may involve the decomposition of Rutin into smaller phenolic acids and its aglycone, quercetin. Formulated tablets have also shown instant degradation in both acidic (0.1 N HCl) and alkaline (0.1 N NaOH) solutions.
Q4: What are the common degradation products of this compound?
A4: Under various stress conditions like heat, hydrolysis, and oxidation, this compound degrades into several products. The primary degradation pathway involves the hydrolysis of the glycosidic bond to form its aglycone, quercetin . At higher temperatures (120-220°C), quercetin can be further degraded into smaller phenolic compounds such as 3,4-dihydroxybenzoic acid and catechol . The sugar portion of Rutin can degrade into 5-hydroxymethylfurfurals and 5-methylfurfural .
Q5: What are the recommended storage conditions for this compound raw material and its formulations?
A5: For the raw crystalline solid, storage at room temperature is generally acceptable, with a stability of at least 4 years. Stock solutions, especially in solvents like DMSO, should be stored under more controlled conditions. For instance, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months, protected from light. For formulated products, stability should be assessed on a case-by-case basis, but generally, protection from light and extreme temperatures is crucial to prevent degradation.
Troubleshooting Guide
Problem: My this compound is not dissolving in an aqueous buffer.
-
Possible Cause: this compound has inherently low water solubility (approximately 0.01 wt% or 13 mg/100 mL). Direct dissolution in neutral or acidic aqueous buffers is often unsuccessful.
-
Solution:
-
Use a Co-Solvent: Prepare a concentrated stock solution in an appropriate organic solvent first. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents. The stock solution can then be diluted with your aqueous buffer, but be mindful of the final solvent concentration and potential precipitation.
-
pH Adjustment: Increase the pH of the aqueous solution to an alkaline range (pH > 8), where Rutin's solubility is significantly higher. However, be aware of the increased potential for degradation at high pH.
-
Complexation: Use cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that enhance aqueous solubility.
-
Problem: I am observing precipitation or crystal growth in my liquid formulation over time.
-
Possible Cause: This indicates physical instability. It may be due to temperature fluctuations affecting solubility, a shift in pH towards a less soluble range, or the concentration of Rutin exceeding its saturation solubility in the formulation vehicle. The crystalline nature of Rutin also makes it prone to precipitation.
-
Solution:
-
Incorporate Stabilizers: Use hydrophilic polymers like Poloxamers (407 and 188), HPMC, or PVP to create solid dispersions, which can maintain Rutin in a more soluble, amorphous state.
-
Encapsulation: Encapsulating Rutin in systems like nanoemulsions, liposomes, or protein-based particles (e.g., with sodium caseinate) can improve physical stability and prevent aggregation. Encapsulation in oil-in-water emulsions with smaller droplet sizes has been shown to improve stability.
-
Control pH: Ensure the formulation is buffered at a pH that balances solubility and stability for your specific application.
-
Optimize Storage: Store the formulation at a constant, controlled temperature to avoid solubility changes.
-
Problem: My formulation is changing color (e.g., turning yellow/brown) and/or showing new peaks in my HPLC analysis.
-
Possible Cause: This is a clear sign of chemical degradation. The color change is often associated with the oxidation of the phenolic structure. The new peaks in the chromatogram correspond to degradation products like quercetin. This degradation is accelerated by exposure to light (photodegradation), high temperatures, and non-optimal pH.
-
Solution:
-
Photoprotection: Store the formulation in amber or opaque containers to protect it from light. The addition of UV filters may also be beneficial in topical formulations.
-
pH Control: Maintain the pH in a slightly acidic to neutral range where Rutin is more stable, even if solubility is lower. A balance must be struck based on the formulation's requirements.
-
Use of Antioxidants: Although Rutin itself is an antioxidant, including a synergistic antioxidant may help protect it from oxidative degradation.
-
Inert Atmosphere: For highly sensitive formulations, purging with an inert gas like nitrogen during manufacturing and packaging can prevent oxidation.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | ~0.125 g/L (0.0125%) | |
| Water | ~13 mg/100 mL (0.013%) | |
| Ethanol | ~0.5 wt% | |
| Pyridine | ~37 wt% | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | |
| 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL |
Table 2: Comparison of Formulation Strategies for Enhancing this compound Stability and Solubility
| Formulation Strategy | Key Excipients/Method | Observed Improvement | Reference(s) |
| Nanoemulsion | Orange oil, Polysorbate 80, PEG 200 | Droplet size of ~58 nm; significant increase in release rate compared to isolated drug. | |
| Emulgel | Carbopol 934, Clove oil, Tween 20 | Homogeneous formulation with good consistency and 74.8% in-vitro drug release over 8 hours. | |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Improved solubility and dissolution; increased photostability by 5.4 times under UVB radiation. | |
| Protein Encapsulation | Sodium Caseinate (NaCas) | Improved both solubility and chemical stability; formed stable particles of 185-230 nm. | |
| Solid Dispersion | Poloxamer 407, Poloxamer 188 | Converted crystalline Rutin to a more soluble amorphous form, enhancing dissolution. | |
| Prodrug Synthesis | Hexaacetylated Rutin derivative | Water solubility increased from 0.07 to 0.15 mg/mL. |
Table 3: Typical Parameters for a Validated RP-HPLC Method for Rutin Analysis
| Parameter | Specification | Reference(s) |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid (20:80 V/V) | |
| Flow Rate | 0.4 mL/min | |
| Detection Wavelength | 270 nm or 353 nm | |
| Column Temperature | 25°C (298 K) | |
| Retention Time | ~3.75 min | |
| Limit of Detection (LOD) | ~0.04 µg | |
| Limit of Quantification (LOQ) | ~0.13 µg |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for Aqueous Dilution
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution in aqueous media.
-
Materials: this compound powder, Dimethylformamide (DMF), Phosphate-Buffered Saline (PBS, pH 7.2), volumetric flasks, magnetic stirrer.
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMF. For example, to achieve a final concentration of approximately 0.16 mg/mL, first dissolve Rutin in DMF.
-
Purge the solvent with an inert gas (e.g., nitrogen) to minimize oxidation.
-
Once fully dissolved, slowly add the PBS (pH 7.2) buffer to the DMF solution while stirring continuously. A recommended ratio is 1 part DMF to 5 parts PBS.
-
Continue stirring until a homogenous solution is obtained. If precipitation occurs, the final concentration may be too high for the chosen solvent ratio.
-
Store the final solution protected from light at 4°C for short-term use or frozen for long-term storage.
-
Protocol 2: Forced Degradation Study for Stability Assessment
-
Objective: To assess the stability of a this compound formulation under various stress conditions.
-
Materials: Rutin formulation, 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂), UV lamp (254 nm), heating oven, HPLC system.
-
Procedure:
-
Acid Hydrolysis: Mix the formulation with 0.1 N HCl and keep at room temperature for a specified period (e.g., 2 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix the formulation with 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the formulation with 3% H₂O₂ and keep at room temperature for a specified period.
-
Photodegradation: Expose the formulation to UV light at 254 nm for a specified duration.
-
Thermal Degradation: Store the formulation in an oven at an elevated temperature (e.g., 60°C) for a specified period.
-
Analysis: After each stress condition, analyze the samples using a validated stability-indicating HPLC method (see Table 3) to quantify the remaining Rutin and detect degradation products. Compare the results against an unstressed control sample.
-
Visualizations
Caption: Degradation pathway of this compound under stress conditions.
Caption: Workflow for troubleshooting poor this compound solubility.
Caption: Decision tree for selecting a this compound formulation strategy.
References
Technical Support Center: Enhancing the Photostability of Rutin Hydrate in Formulations
Welcome to the Technical Support Center for enhancing the photostability of Rutin hydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the formulation of light-sensitive this compound.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound formulations.
Issue 1: Rapid degradation of my this compound formulation upon light exposure.
-
Question: I've prepared a solution of this compound, and it's rapidly losing its potency and changing color after exposure to ambient light. How can I prevent this?
-
Answer: this compound is known to be susceptible to photodegradation, particularly under UV radiation.[1][2][3] The degradation often follows first-order kinetics. To mitigate this, consider the following troubleshooting steps:
-
Formulation Strategy: The primary approach to enhance photostability is through encapsulation. Various systems have proven effective:
-
Nanoemulsions and Nanoparticles: Encapsulating this compound in nanoemulsions or nanoparticles can provide a protective barrier against light.[4][5] Oil-in-water emulsions have been shown to improve Rutin retention, with smaller droplet sizes offering better protection due to increased light scattering.
-
Liposomes and Ethosomes: These lipid-based nanovesicles can encapsulate this compound, significantly improving its photostability.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), can effectively shield this compound from light. Complexation with HP-β-CD has been shown to improve Rutin's photostability by 5.4 times under UVB radiation.
-
-
Inclusion of Antioxidants: The photodegradation of this compound can be accelerated by oxidative stress.
-
Synergistic Antioxidants: Consider adding other antioxidants to your formulation. Vitamin C, for instance, can work synergistically with Rutin, potentially helping to regenerate it and enhance its overall antioxidant activity.
-
UV Filters: In topical formulations, combining this compound with organic UV filters can enhance the Sun Protection Factor (SPF) and provide additional photoprotection.
-
-
pH Optimization: The stability of this compound is pH-dependent.
-
pH Impact: While this compound shows stability in acidic to neutral pH (pH 3-7), it can degrade at higher pH levels. It is advisable to maintain the pH of your formulation in the slightly acidic to neutral range.
-
-
Packaging and Storage:
-
Light-Protective Packaging: Store your formulations in amber or opaque containers to minimize light exposure.
-
Storage Conditions: Store samples at controlled room temperature or refrigerated, and always protect from light.
-
-
Issue 2: My encapsulated this compound formulation is still showing some degradation.
-
Question: I've encapsulated this compound, but I'm still observing some level of degradation. How can I further optimize my formulation?
-
Answer: While encapsulation is a significant step, the type of encapsulation and the formulation composition are crucial for optimal stability.
-
Evaluate Encapsulation Efficiency: Ensure a high percentage of this compound is successfully encapsulated. Low encapsulation efficiency will leave a significant portion of the active ingredient exposed.
-
Optimize Particle Size: In emulsion systems, smaller droplet sizes have been shown to decrease the degradation rate constant of Rutin. This is attributed to stronger encapsulation and increased light scattering.
-
Incorporate Photostabilizers:
-
Polymeric Stabilizers: The choice of stabilizers in nanosuspensions, such as Poloxamer 188, SDS, and Tween 80, can influence long-term stability.
-
Fat Crystals: In non-aqueous systems, fat crystals like glycerol monostearate can improve the stability of emulsions containing Rutin.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound photodegradation?
A1: The photodegradation of Rutin, a flavonoid, is primarily an oxidative process. The presence of a hydroxyl group at the 3-position of the C ring is crucial for this process. UV irradiation, particularly UV-B and UV-C, can induce the degradation, which follows first-order kinetics. The process involves the formation of degradation products through oxidation and the addition of water.
Q2: How can I quantitatively assess the photostability of my this compound formulation?
A2: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential. A standard photostability testing protocol involves:
-
Sample Preparation: Prepare your formulation and a control (placebo formulation). A solution of this compound without any protectants should also be used as a baseline for degradation.
-
Light Exposure: Expose the samples to a controlled light source as per ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature conditions to differentiate between thermal and photodegradation.
-
Analysis: At specified time points, withdraw samples and analyze the concentration of this compound using a validated HPLC method.
-
Data Evaluation: Compare the degradation of this compound in your formulation to the unprotected solution and the dark control.
Q3: Are there any specific excipients that are known to enhance the photostability of this compound?
A3: Yes, several excipients have been shown to be effective:
-
Cyclodextrins: β-cyclodextrin (β-CD) and its derivatives like (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) are highly effective in forming inclusion complexes that protect Rutin from photodegradation.
-
Polymers and Surfactants: In nanosuspensions and emulsions, stabilizers such as Poloxamer 188, Sodium Dodecyl Sulfate (SDS), and Tween 80 have been used to create stable formulations.
-
Lipids: For topical formulations, lipids used in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can encapsulate and protect Rutin.
-
Antioxidants: As mentioned earlier, antioxidants like ascorbic acid (Vitamin C) can be beneficial.
Q4: Does the pH of the formulation significantly impact this compound's photostability?
A4: While pH primarily affects the chemical stability of this compound, it can indirectly influence photostability. Rutin is more stable in acidic to neutral conditions (pH 3-7). At alkaline pH (e.g., pH 11), significant degradation can occur even in the dark, which can be exacerbated by light exposure. Therefore, maintaining an appropriate pH is a critical step in preserving the integrity of this compound in a formulation.
Data Presentation
Table 1: Effect of Encapsulation on this compound Photostability
| Formulation Type | Light Source | Exposure Time | Rutin Remaining (%) | Reference |
| Free Rutin in Solution | UVB | 120 min | 86.4 | |
| Rutin:β-CD Complex | UVB | 120 min | Improved by 2.5 times | |
| Rutin:HP-β-CD Complex | UVB | 120 min | Improved by 5.4 times | |
| Rutin-loaded Ethosomes | UV | - | Markedly improved vs. free solution | |
| O/W Emulsion (25°C) | Ambient | 30 days | 22-35 |
Table 2: Impact of Emulsion Droplet Size on Rutin Degradation
| Mean Droplet Diameter (d₃,₂) | Degradation Rate Constant (k) | Half-life (t₁/₂) | Reference |
| 2.32 µm (Large) | Higher | Lower | |
| 0.73 µm (Medium) | Intermediate | Intermediate | |
| 0.56 µm (Small) | Lower | Higher |
Experimental Protocols
Protocol 1: Photostability Testing of this compound Formulations (ICH Q1B)
This protocol outlines the general procedure for assessing the photostability of a this compound formulation.
-
Objective: To determine the effect of light on the stability of the this compound formulation.
-
Materials:
-
This compound formulation
-
Placebo formulation (without this compound)
-
Unprotected this compound solution (as a control)
-
Photostability chamber equipped with a light source compliant with ICH Q1B (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Calibrated lux meter and radiometer.
-
Light-protective packaging (e.g., aluminum foil).
-
Validated stability-indicating HPLC method for this compound quantification.
-
-
Procedure:
-
Place the test samples (formulation, placebo, and unprotected solution) in chemically inert, transparent containers.
-
Prepare a "dark control" for each test sample by wrapping the container in aluminum foil.
-
Place all samples in the photostability chamber.
-
Expose the samples to a light source until an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m² is achieved.
-
Maintain a constant temperature throughout the experiment.
-
At predetermined time intervals, withdraw an aliquot of each sample for analysis.
-
Analyze the concentration of this compound and the formation of any degradation products using the validated HPLC method.
-
Visually inspect the samples for any changes in appearance (e.g., color).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for all samples.
-
Compare the degradation profile of the formulation with the unprotected solution and the dark control.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing a more photostable this compound formulation.
-
Objective: To prepare an inclusion complex of this compound with β-cyclodextrin (β-CD) or HP-β-CD to enhance its photostability.
-
Materials:
-
This compound
-
β-cyclodextrin or HP-β-cyclodextrin
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Prepare a solution of β-CD or HP-β-CD in a mixture of ethanol and water (e.g., 2:3 v/v) with continuous stirring.
-
Separately, dissolve this compound in ethanol.
-
Slowly add the this compound solution to the cyclodextrin solution while maintaining constant stirring.
-
Continue stirring the mixture at room temperature for 24 hours.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Collect the resulting solid powder, which is the this compound-cyclodextrin inclusion complex.
-
The complex can then be characterized (e.g., using FT-IR, XRD) and incorporated into the final formulation.
-
Visualizations
Caption: Workflow for Photostability Testing of this compound Formulations.
Caption: Decision Tree for Selecting a this compound Photostabilization Strategy.
References
- 1. Degradation kinetics of rutin encapsulated in oil-in-water emulsions: impact of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Irreversible UV-induced quercetin and rutin degradation in solution, studied by UV-spectrophotometry and HPLC chromatography (2012) | Jelena Zvezdanović | 50 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Rutin: Family Farming Products’ Extraction Sources, Industrial Applications and Current Trends in Biological Activity Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Alkali Dissolution-Acid Precipitation for Rutin Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the alkali dissolution-acid precipitation method for rutin extraction.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the alkali dissolution-acid precipitation method for rutin extraction?
A1: This method is based on the differential solubility of rutin at varying pH levels.[1] Rutin, with its phenolic hydroxyl groups, is soluble in alkaline solutions due to the formation of soluble phenolate salts.[1][2] When the pH of the solution is subsequently lowered by adding acid, rutin's solubility decreases, causing it to precipitate out of the solution, allowing for its separation from other components soluble in the acidic medium.[1][3]
Q2: From which plant sources is rutin commonly extracted using this method?
A2: Common plant sources for rutin extraction include buckwheat (Fagopyrum esculentum), Sophora japonica buds, and cassava leaves. Sophora japonica flower buds are a particularly rich source.
Q3: What are the key parameters that influence the yield and purity of rutin in this extraction process?
A3: The primary factors affecting rutin extraction efficiency are the pH of the alkaline solution, the precipitation pH, extraction temperature, the concentration of the alkali, the solid-to-liquid ratio, and the extraction time. Careful optimization of these parameters is crucial for maximizing yield and purity.
Q4: Can this method be used for large-scale industrial production of rutin?
A4: Yes, the alkali dissolution-acid precipitation method is a widely used technique in the industrial production of rutin due to its cost-effectiveness and scalability.
Troubleshooting Guides
Problem 1: Low Rutin Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution in Alkali | - Ensure the pH of the alkaline solution is sufficiently high (typically pH 8-11) to fully dissolve the rutin.- Increase the extraction temperature (e.g., to around 80-85°C), but be mindful of potential degradation at excessively high temperatures.- Optimize the solid-to-liquid ratio to ensure adequate solvent is available for dissolution.- Increase the extraction time to allow for complete dissolution. |
| Incomplete Precipitation | - Adjust the pH to the optimal acidic range for precipitation (typically pH 2-4).- Allow sufficient time for the precipitate to form completely after acidification. |
| Rutin Degradation | - Avoid excessively high temperatures (above 85°C) and prolonged exposure to strong alkaline conditions, as this can lead to rutin degradation.- When dissolving in an alkaline solution at pH 11.0 for 30 minutes, a decrease of about 10% in the initial rutin concentration can be observed. |
| Losses During Filtration and Washing | - Use a fine filter paper or a centrifuge to collect the precipitate.- Wash the precipitate with slightly acidified water to remove impurities without re-dissolving the rutin. |
Problem 2: Brownish or Off-Color Precipitate
| Potential Cause | Troubleshooting Steps |
| Presence of Pigments and Other Impurities | - Pre-wash the raw plant material to remove surface impurities.- Incorporate a decolorization step using activated carbon after the initial extraction.- Perform recrystallization of the crude rutin to obtain a purer, yellow product. |
| Oxidation of Phenolic Compounds | - Minimize exposure of the alkaline extract to air.- Consider performing the extraction under an inert atmosphere (e.g., nitrogen) if oxidation is a significant issue. |
Problem 3: Low Purity of the Final Product
| Potential Cause | Troubleshooting Steps |
| Co-precipitation of Other Flavonoids and Impurities | - Optimize the precipitation pH to selectively precipitate rutin.- Wash the crude rutin precipitate thoroughly with acidified water and then with a small amount of cold ethanol to remove soluble impurities. |
| Incomplete Removal of Solvents and Salts | - Ensure the final product is thoroughly dried to remove any residual solvents.- Wash the precipitate with deionized water to remove any remaining salts from the acid and base used. |
| Presence of Quercetin | - Quercetin is a common impurity that can form from the hydrolysis of rutin in alkaline conditions. Minimize exposure to high pH and temperature to reduce its formation.- Recrystallization can help in separating rutin from quercetin. |
Data Presentation
Table 1: Effect of pH on the Extraction Yield of Phenolic Compounds
| pH | Extraction Yield of Phenolics |
| 2 | Increases as pH moves towards 4 |
| 3 | Increases as pH moves towards 4 |
| 4 | Most efficient extraction |
| >4 | Decreases as pH increases |
Table 2: Effect of Temperature on Rutin Extraction Yield
| Temperature (°C) | Observation on Extraction Yield |
| 30-70 | Yield increases with temperature, with a significant increase between 70-85°C. |
| 60 | Considered a good balance for extraction yield and stability of anthocyanins (often co-extracted). |
| 85 | Highest flavonoid yield observed in one study. |
| >85 | Yield decreases rapidly due to potential oxidation and degradation of flavonoids. |
Experimental Protocols
Protocol 1: Alkali Dissolution-Acid Precipitation of Rutin from Sophora japonica
This protocol is a generalized procedure based on common laboratory practices.
-
Preparation of Raw Material:
-
Take dried Sophora japonica flower buds and grind them into a coarse powder.
-
-
Alkali Dissolution:
-
Prepare a 0.4% sodium tetraborate solution in water.
-
Add the powdered Sophora japonica to the boiling sodium tetraborate solution.
-
Adjust the pH of the solution to between 8 and 9 by adding calcium hydroxide.
-
Maintain the mixture at a temperature above 60°C and stir for 30 minutes to facilitate the dissolution of rutin.
-
-
Filtration:
-
While the solution is still hot (above 60°C), filter it through gauze and then filter paper to remove solid plant material.
-
-
Acid Precipitation:
-
To the clear, hot filtrate, add a hydrochloric acid solution dropwise while stirring to adjust the pH to between 2 and 3.
-
A yellow precipitate of crude rutin will form.
-
Allow the mixture to stand for a few hours to ensure complete precipitation.
-
-
Collection and Washing of Crude Rutin:
-
Collect the precipitate by vacuum filtration.
-
Wash the crude rutin cake with a small amount of acidified water (pH 3-4) to remove acid-soluble impurities.
-
Follow with a wash of a small amount of cold water to remove residual acid and salts.
-
-
Drying:
-
Dry the collected crude rutin in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
-
Protocol 2: Purification of Crude Rutin by Recrystallization
This protocol outlines a common method for purifying the crude rutin obtained from the initial extraction.
-
Dissolution:
-
Take the crude rutin and dissolve it in a minimal amount of boiling water or a suitable hot solvent like ethanol.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool down slowly to room temperature without disturbance. Rutin crystals will start to form.
-
For maximum crystal formation, the solution can be placed in an ice-water bath after it has reached room temperature.
-
-
Collection of Pure Crystals:
-
Collect the purified rutin crystals by vacuum filtration.
-
-
Washing:
-
Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified rutin crystals in a vacuum oven at a moderate temperature to obtain the final product.
-
Mandatory Visualization
Caption: Experimental workflow for rutin extraction and purification.
Caption: Factors influencing rutin extraction outcomes.
References
Technical Support Center: Optimization of Subcritical Water Hydrolysis of Rutin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of subcritical water hydrolysis of rutin.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of subcritical water hydrolysis of rutin?
Subcritical water hydrolysis of rutin is a successive reaction. The primary products are isoquercetin (quercetin-3-O-glucoside) and quercetin. Rutin (quercetin-3-O-rutinoside) is first hydrolyzed to isoquercetin, which is then further hydrolyzed to the aglycone quercetin.[1][2]
Q2: What are the most critical parameters influencing the hydrolysis process?
The main parameters that significantly affect the subcritical water hydrolysis of rutin are temperature, reaction time, and the addition of a catalyst like CO2 (which forms carbonic acid in water, lowering the pH).[2][3] Temperature has the most substantial impact on the yield of quercetin.[2]
Q3: What is the role of CO2 in this reaction?
Adding CO2 to the subcritical water increases the concentration of hydrogen ions by forming carbonic acid. This increased acidity enhances the catalytic capacity of the subcritical water, accelerating the hydrolysis of rutin. This can allow for lower reaction temperatures or shorter reaction times to achieve high yields.
Q4: Can quercetin degrade under subcritical water conditions?
Yes, at higher temperatures and longer reaction times, quercetin can degrade into smaller phenolic compounds. Common degradation products include protocatechuic acid and 2,5-dihydroxyacetophenone. The sugar moieties (glucose and rhamnose) can also degrade to form 5-hydroxymethylfurfurfural and 5-methylfurfural.
Q5: What are the optimal conditions for maximizing the yield of quercetin?
Optimal conditions can vary depending on the specific reactor setup. However, one study using response surface methodology identified optimal conditions for the simultaneous production of isoquercetin and quercetin to be a temperature of 171.4°C, a reaction time of 10.0 minutes, and a CO2 pressure of 11.0 MPa. Under these conditions, the predicted maximum yields were 13.7% for isoquercetin and 53.3% for quercetin. Another study found optimal conditions to be a temperature of 196°C, a time of 12.35 minutes, and a rutin concentration of 1.08 mg/mL under a CO2 atmosphere, which resulted in the hydrolysis of nearly all the rutin.
Q6: How can I analyze the products of the hydrolysis reaction?
High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the qualitative and quantitative analysis of rutin, isoquercetin, quercetin, and their degradation products. A C18 column is typically used with a mobile phase consisting of an acidified water/acetonitrile gradient.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of quercetin | 1. Temperature is too low: The rate of hydrolysis is highly dependent on temperature. 2. Reaction time is too short: Insufficient time for the complete hydrolysis of rutin and isoquercetin. 3. Absence of a catalyst: The reaction is slower in neutral subcritical water. | 1. Increase the reaction temperature. The yield of quercetin significantly increases with temperatures up to around 200°C. 2. Increase the reaction time. 3. Introduce CO2 to lower the pH and accelerate the reaction. |
| High levels of degradation products | 1. Temperature is too high: Quercetin and the sugar moieties are susceptible to thermal degradation at elevated temperatures. 2. Reaction time is too long: Prolonged exposure to high temperatures will lead to further degradation of quercetin. | 1. Decrease the reaction temperature. While higher temperatures increase the hydrolysis rate, they also promote degradation. 2. Reduce the reaction time to minimize the exposure of quercetin to harsh conditions. 3. Consider using CO2 to allow for lower temperatures while maintaining a high hydrolysis rate. |
| Low conversion of rutin | 1. Insufficient temperature or time: The initial hydrolysis of rutin to isoquercetin has not gone to completion. 2. Poor mixing: In a batch reactor, poor mixing can lead to non-uniform temperature distribution and incomplete reaction. | 1. Increase the temperature and/or reaction time. 2. Ensure adequate mixing within the reactor. |
| Only isoquercetin is produced, with little to no quercetin | Reaction conditions are too mild: The conditions are sufficient for the first hydrolysis step (rutin to isoquercetin) but not for the second (isoquercetin to quercetin). | Increase the temperature and/or reaction time to facilitate the second hydrolysis step. |
| Poor reproducibility of results | 1. Inconsistent heating and cooling profiles: The time it takes to reach the target temperature and cool down can affect the final product distribution. 2. Leaks in the reactor system: Loss of pressure, especially when using CO2, will alter the reaction conditions. 3. Inaccurate temperature or pressure readings. | 1. Standardize the heating and cooling protocols for all experiments. 2. Regularly check the reactor seals and connections for any leaks. 3. Calibrate temperature and pressure sensors regularly. |
Data Presentation
Table 1: Optimal Conditions for Subcritical Water Hydrolysis of Rutin
| Objective | Temperature (°C) | Time (min) | CO2 Pressure (MPa) | Predicted Yields | Reference |
| Maximize Isoquercetin & Quercetin | 171.4 | 10.0 | 11.0 | Isoquercetin: 13.7%, Quercetin: 53.3% | |
| Maximize Quercetin | 196 | 12.35 | 21.5 (215 bar) | Near complete hydrolysis of rutin |
Table 2: Effect of Temperature on Quercetin Yield
| Temperature (°C) | Pressure (bar) | Time (min) | Quercetin Content (mg/g) | Reference |
| 200 | 15 | 30 | 381.38 | |
| 300 | 100 | 30 | Not specified, but antioxidant activity was highest | |
| 400 | 250 | 30 | 1.40 |
Note: The study by Lee et al. (2022) used different pressure conditions that were dependent on the temperature and amount of water, and also investigated supercritical conditions.
Experimental Protocols
General Protocol for Subcritical Water Hydrolysis of Rutin
This protocol is a generalized procedure based on common practices in the cited literature.
1. Materials and Reagents:
-
Rutin
-
Deionized water
-
Carbon dioxide (if applicable)
-
Nitrogen (for purging)
-
Acetonitrile (HPLC grade)
-
Formic acid or acetic acid (for mobile phase)
-
Rutin, isoquercetin, and quercetin standards for HPLC
2. Equipment:
-
High-pressure stainless steel reactor vessel (e.g., 300 mL capacity)
-
Heating system (e.g., heating mantle, oven)
-
Temperature and pressure controllers and monitors
-
Stirring mechanism (optional but recommended)
-
CO2 pump (if applicable)
-
Cooling system (e.g., water bath)
-
HPLC system with a UV-Vis or DAD detector and a C18 column
3. Procedure:
-
Prepare a suspension of rutin in deionized water at the desired concentration (e.g., 1 mg/mL).
-
Load the rutin suspension into the high-pressure reactor vessel.
-
Purge the vessel with nitrogen gas to remove any dissolved oxygen.
-
Seal the reactor and begin heating to the desired reaction temperature (e.g., 170-200°C).
-
If using CO2, once the desired temperature is reached, pump liquefied CO2 into the reactor to achieve the target pressure (e.g., 11 MPa).
-
Maintain the desired temperature and pressure for the specified reaction time (e.g., 10-20 minutes).
-
After the reaction time has elapsed, rapidly cool the reactor to room temperature using a cooling bath to quench the reaction.
-
Carefully vent the pressure from the reactor.
-
Collect the reaction mixture and filter it through a 0.45 µm syringe filter before HPLC analysis.
4. HPLC Analysis:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm or 365 nm).
-
Quantification: Prepare calibration curves using rutin, isoquercetin, and quercetin standards to quantify the concentrations in the reaction samples.
Visualizations
Caption: Experimental workflow for subcritical water hydrolysis of rutin.
Caption: Signaling pathway for the hydrolysis of rutin to quercetin and its subsequent degradation.
References
Validation & Comparative
Rutin Hydrate vs. Quercetin: A Comparative Guide to their Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two prominent flavonoids, rutin hydrate and its aglycone, quercetin. By summarizing key experimental data and outlining detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Executive Summary
This compound and quercetin are closely related flavonoids renowned for their potent antioxidant and anti-inflammatory effects. Structurally, rutin is a glycoside of quercetin, meaning it is quercetin bound to a disaccharide, rutinose. This structural difference significantly influences their bioavailability and, consequently, their biological activity. In general, quercetin, being the aglycone, is more readily absorbed and often exhibits more potent anti-inflammatory effects in in vitro studies. However, rutin can be metabolized to quercetin in the body, providing a more sustained release and potential for prolonged activity. This guide delves into the experimental evidence comparing their efficacy in modulating key inflammatory pathways, including NF-κB, MAPK, and the NLRP3 inflammasome.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, comparing the inhibitory effects of this compound and quercetin on key inflammatory markers. It is important to note that experimental conditions, such as cell lines, stimulus concentrations, and incubation times, can vary between studies, affecting direct comparability.
| Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages | ||
| Compound | Concentration | % Inhibition of NO Production (approx.) |
| Quercetin | 12.5 µg/mL | Significant reduction[1] |
| Rutin | 25 µg/mL | ~53%[2] |
| Quercetin | Higher concentrations | Significant down-regulation (p < 0.05)[3][4] |
| Rutin | Higher concentrations | Significant down-regulation (p < 0.05)[3] |
| Table 2: Inhibition of Pro-inflammatory Cytokines and Enzymes | |||
| Target | Compound | Cell Line | Effect |
| COX-2 | Quercetin & Rutin | RAW 264.7 | Considerable reduction in protein expression (p < 0.05) |
| TNF-α | Quercetin | RAW 264.7 | Reduction in LPS-induced production |
| IL-1β | Quercetin | RAW 264.7 | Reduction in LPS-induced production |
| IL-6 | Quercetin | RAW 264.7 | Reduction in LPS-induced production |
| TNF-α, IL-1β, COX-2, NF-κB | Troxerutin (a derivative of rutin) | RAW 264.7 | Better downregulation compared to quercetin and rutin |
| IL-1β Production | Quercetin | Differentiated THP-1 cells | Significant inhibition at 10 µM |
| Table 3: IC50 Values for Enzyme Inhibition | ||
| Enzyme | Compound | IC50 Value |
| Angiotensin-Converting Enzyme (ACE) | Quercetin | 43 µM |
| Angiotensin-Converting Enzyme (ACE) | Rutin | 64 µM |
| Acetylcholinesterase (AChE) | Quercetin | ~1.3 - 2.5 µM |
| Acetylcholinesterase (AChE) | Rutin | ~1.3 - 2.5 µM |
Signaling Pathway Modulation
Rutin and quercetin exert their anti-inflammatory effects by modulating several key signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Both rutin and quercetin have been shown to inhibit its activation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of the inflammatory response. Quercetin and rutin exhibit differential effects on this pathway.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Both flavonoids have been shown to inhibit NLRP3 inflammasome activation.
Experimental Protocols
This section provides a generalized workflow for assessing the anti-inflammatory activity of rutin and quercetin, based on commonly cited methodologies.
General Experimental Workflow
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages are commonly used.
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays, 6-well for protein and RNA extraction). After reaching confluency, they are pre-treated with various concentrations of this compound or quercetin (dissolved in DMSO, final DMSO concentration usually <0.1%) for a specified time (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further period (e.g., 24 hours).
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 50-100 µL of culture supernatant from each well.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
3. Cytokine Measurement (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant.
-
Procedure:
-
Collect culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Determine cytokine concentrations from a standard curve.
-
4. Western Blot Analysis for Protein Expression:
-
Principle: To detect and quantify the expression levels of specific proteins involved in inflammatory signaling (e.g., COX-2, iNOS, total and phosphorylated forms of MAPK proteins, IκBα).
-
Procedure:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Conclusion
Both this compound and quercetin demonstrate significant anti-inflammatory properties by targeting key signaling pathways. Quercetin, as the aglycone, often shows higher potency in in vitro models, likely due to its greater bioavailability at the cellular level. However, rutin's conversion to quercetin in vivo suggests it may offer a more sustained therapeutic effect. The choice between these two flavonoids for research and development will depend on the specific application, desired pharmacokinetic profile, and the targeted inflammatory condition. This guide provides a foundational understanding of their comparative anti-inflammatory activities, supported by experimental evidence, to aid in the advancement of novel anti-inflammatory therapies.
References
- 1. Fraxin and Quercetin, separately and combined,... | F1000Research [f1000research.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Effects of Quercetin, Rutin, and Troxerutin Result From the Inhibition of NO Production and the Reduction of COX-2 Levels in RAW 264.7 Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of quercetin, rutin, and troxerutin result from the inhibition of NO production and the reduc… [ouci.dntb.gov.ua]
A Comparative Analysis of the Antioxidant Capacities of Rutin Hydrate and Ascorbic Acid
For researchers, scientists, and drug development professionals, understanding the relative antioxidant potential of different compounds is crucial for the development of new therapeutic agents and dietary supplements. This guide provides a detailed comparison of the antioxidant capacities of two prominent antioxidants: Rutin hydrate, a flavonoid glycoside, and Ascorbic acid (Vitamin C), a well-known antioxidant vitamin.
This comparison is based on experimental data from various in vitro antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the comparative antioxidant activities of this compound and Ascorbic acid from various studies.
| Assay | This compound (IC50/SC50) | Ascorbic Acid (IC50/SC50) | Key Findings | Reference |
| DPPH Radical Scavenging Assay | 9.168 µg/mL | 8.91 µg/mL | Rutin exhibited moderate activity, with an IC50 value closely matching that of ascorbic acid.[1] | [1] |
| 6.15 ± 0.13 µg/mL | Not specified in this study, but rutin was noted to be ten times less potent than in the ABTS assay.[2] | Rutin showed significantly lower potency in the DPPH assay compared to the ABTS assay.[2] | [2] | |
| 6.7 ± 0.1 µg/mL | Not specified in this study, but compared to gallic acid (19.0 ± 0.0 µg/mL). | Rutin demonstrated higher antioxidant activity than gallic acid in this particular study. | ||
| ABTS Radical Scavenging Assay | 0.62 ± 0.04 µg/mL | Not specified in this study, but rutin's activity was noted to be significantly higher than in the DPPH assay. | Rutin was found to be a potent scavenger of ABTS radicals. | |
| Not specified directly, but its activity was observed to be significantly higher than that of L-ascorbic acid. | Lower than Rutin. | Rutin demonstrated superior ABTS radical scavenging activity compared to ascorbic acid. | ||
| FRAP (Ferric Reducing Antioxidant Power) Assay | Not specified directly, but its ferric reducing ability was approximately one-half that of L-ascorbic acid. | Higher than Rutin. | L-ascorbic acid showed approximately double the ferric reducing ability of rutin. | |
| Not specified directly, but L-ascorbic acid showed three times greater antioxidant activity than rutin in the FRAP assay. | Three times higher than Rutin. | Ascorbic acid demonstrated significantly higher ferric reducing power compared to rutin in this study. |
Signaling Pathway: The Role of Nrf2 in Antioxidant Defense
Both Rutin and Ascorbic acid can modulate cellular antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The following diagram illustrates a simplified workflow of a typical antioxidant capacity experiment.
References
Validating the Radioprotective Effects of Rutin Hydrate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the radioprotective effects of Rutin hydrate against other alternatives, supported by experimental data.
Comparative Analysis of Radioprotective Efficacy
The radioprotective potential of this compound has been evaluated through various in vitro and in vivo studies. Its performance is often compared with its non-hydrated form, Rutin, and another prominent flavonoid, Quercetin. Amifostine is included as a benchmark, being a clinically approved radioprotector.
Table 1: In Vitro Antioxidant and DNA Protective Effects
| Compound | DPPH Radical Scavenging (EC50) | Hydroxyl Radical Scavenging | DNA Binding Constant (Ka) | DNA Radioprotection (Plasmid Assay) |
| This compound | 4.81 µM | Significant reduction [1] | 8.257 x 10⁴ M⁻¹ [1][2] | Retains ~80% supercoiled form (1.5-3.0 µM) |
| Rutin | 5.36 µM / 5.82 µM | Significant reduction | 1.834 x 10⁴ M⁻¹ | Retains ~80% supercoiled form (1.5-3.0 µM) |
| Quercetin | IC50: 8.09 µg/ml (ABTS assay) | Significant | Not specified | Significant reduction in DNA damage |
| Amifostine | Strong antioxidant | Scavenges free radicals | Not specified | Quenches DNA damage |
EC50: Half-maximal effective concentration. A lower value indicates higher antioxidant activity. Ka: Association constant. A higher value indicates stronger binding to DNA.
Table 2: In Vivo Radioprotective Effects in Animal Models
| Compound | Optimal Protective Dose | Survival Rate Increase | Dose Reduction Factor (DRF) | Effect on Endogenous Antioxidants |
| Rutin | 10 mg/kg b.wt. | 70% survival at 10 Gy | 1.15 | Elevates GSH, GST, SOD, CAT; Decreases LPO |
| Quercetin | 20 mg/kg b.wt. | Significant increase | 1.11 | Elevates GSH, GST, SOD, CAT; Decreases LPO |
| Amifostine | Varies (e.g., 300 mg/kg in mice) | Significant increase | 2.7 (H-ARS), 1.8 (GI-ARS) in mice | Protects normal tissues |
DRF: The ratio of the radiation dose causing a specific level of damage in the presence of the protector to the dose causing the same level of damage in its absence. A higher DRF indicates greater protection. GSH: Glutathione, GST: Glutathione-S-transferase, SOD: Superoxide dismutase, CAT: Catalase, LPO: Lipid peroxidation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and replication of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of a compound.
-
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced, leading to a loss of its deep violet color, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (e.g., this compound) in a suitable solvent.
-
Mix the test compound solution with the DPPH solution.
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The EC50 value is determined by plotting the scavenging percentage against the concentration of the test compound.
-
Plasmid DNA Relaxation Assay
This assay evaluates the ability of a compound to protect DNA from radiation-induced strand breaks.
-
Principle: Supercoiled plasmid DNA, when exposed to ionizing radiation, undergoes single-strand breaks, causing it to relax into an open-circular form. A radioprotective agent will prevent these breaks, preserving the supercoiled form. The different forms of plasmid DNA (supercoiled, open-circular, and linear) can be separated and visualized by agarose gel electrophoresis.
-
Procedure:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pET28a) in a suitable buffer.
-
Add the test compound (e.g., this compound) at various concentrations to the reaction mixture.
-
Expose the mixtures to a source of gamma radiation (e.g., 100 Gy).
-
A control sample with no test compound and an unirradiated control are also prepared.
-
After irradiation, the DNA samples are loaded onto an agarose gel.
-
Electrophoresis is performed to separate the different DNA forms.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
The percentage of DNA in the supercoiled form is quantified to determine the level of protection.
-
Comet Assay (Single Cell Gel Electrophoresis)
This is a sensitive method for detecting DNA damage in individual cells.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The extent of DNA damage is proportional to the length and intensity of the tail.
-
Procedure:
-
Single-cell suspensions are prepared from the desired tissue or cell culture.
-
The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
The slides are then placed in an electrophoresis tank with an alkaline buffer to unwind the DNA and expose alkali-labile sites.
-
Electrophoresis is performed, allowing the damaged DNA to migrate.
-
The slides are neutralized and stained with a fluorescent DNA dye.
-
Comets are visualized and analyzed using a fluorescence microscope and specialized software to quantify DNA damage (e.g., tail length, percentage of DNA in the tail, and olive tail moment).
-
Visualizing Mechanisms and Workflows
Diagrams are provided to illustrate the signaling pathways involved in Rutin's radioprotective effects and a typical experimental workflow.
Signaling Pathway
Rutin is known to exert its protective effects in part through the activation of the Nrf2 pathway, which is a key regulator of the antioxidant response. The PI3K/Akt/GSK-3β axis is an important upstream regulator of Nrf2.
Caption: PI3K/Akt/GSK-3β/Nrf2 signaling pathway in Rutin-mediated radioprotection.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the radioprotective effects of a compound in vitro.
Caption: In vitro workflow for evaluating radioprotective agents.
References
Rutin vs. Rutin Hydrate: A Comparative Analysis of Bioactivity
For researchers and drug development professionals, understanding the nuanced differences between the anhydrous and hydrated forms of a compound is critical for experimental design and interpretation. This guide provides an objective comparison of the bioactivities of rutin and rutin hydrate, focusing on experimental data related to their bioavailability, antioxidant, and anti-inflammatory properties.
Key Differences in Bioformulation and Structure
Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside found in numerous plants. This compound is the hydrated form of this molecule, typically available as rutin trihydrate, meaning each molecule of rutin is associated with three molecules of water. This hydration can influence the crystalline structure, solubility, and ultimately, the biological activity of the compound. The primary challenge in the therapeutic application of rutin is its low water solubility, which directly impacts its oral bioavailability.
Comparative Bioavailability and Solubility
The bioavailability of rutin is intrinsically linked to its solubility. Evidence suggests that different crystalline forms, such as solvates and hydrates, exhibit varied solubility profiles, which in turn affects their absorption in the gastrointestinal tract.
A study comparing a metastable rutin-ethanolate solvate (Form Π) to rutin trihydrate (Form Ι) found that the solvate form had significantly better solubility and a faster dissolution rate. This enhanced solubility translated directly to improved bioavailability in an in vivo rat model.
Table 1: Comparison of Solubility and Oral Bioavailability
| Parameter | Rutin (Anhydrous/General) | This compound (Trihydrate - Form I) | Rutin-Ethanolate Solvate (Form Π) |
| Water Solubility | Very low (~0.125 mg/mL)[1] | Sparingly soluble in aqueous buffers[2] | Better solubility than Form I |
| Oral Bioavailability (in rats) | Poor[3][4] | Baseline | 2.04 times higher than Form I |
Note: After oral administration, rutin is largely hydrolyzed to its aglycone, quercetin, by gut microbiota. The absorption of quercetin and its subsequent metabolites is significantly higher than that of rutin itself[5].
Antioxidant Activity
Both rutin and this compound are known for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. Direct comparative studies providing quantitative antioxidant values are limited; however, available data suggests potential differences in efficacy.
One study indicated that this compound possesses a better radical scavenging capacity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and a stronger binding constant to calf thymus DNA (CT-DNA) compared to anhydrous rutin. Conversely, another study comparing rutin to a more soluble rutin glycoside found the glycoside to have superior radical scavenging activity, highlighting the role of solubility in this in vitro assay.
Table 2: Comparative In Vitro Antioxidant and DNA Binding Activity
| Assay | Rutin | This compound |
| DPPH Radical Scavenging | Better scavenging capacity (lower EC50) | |
| CT-DNA Binding Constant (Ka) | 1.834 x 10⁴ M⁻¹ | 8.257 x 10⁴ M⁻¹ |
Data from a single study; further validation is recommended.
Anti-inflammatory Effects
Rutin and its hydrated form exert significant anti-inflammatory effects, primarily through the modulation of key inflammatory signaling pathways. Both forms have been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.
Inhibition of the NF-κB pathway by rutin and this compound leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). While direct in vivo comparative studies are scarce, research on rutin nanocrystals—a formulation designed to enhance solubility—demonstrates significantly improved anti-inflammatory efficacy in a rat paw edema model compared to a standard rutin preparation. This suggests that the enhanced bioavailability of more soluble forms of rutin, such as certain hydrates or other formulations, likely leads to greater in vivo anti-inflammatory activity.
A study comparing rutin to a more soluble rutin glycoside found that while their antioxidant activities differed, their ability to reduce nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6 in vitro was similar.
Caption: Rutin and this compound inhibit inflammation by blocking IKK activation and NF-κB nuclear translocation.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for determining the antioxidant capacity of a compound.
Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol. Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare stock solutions of rutin and this compound in a suitable solvent (e.g., DMSO or methanol). Create a series of dilutions from the stock solutions.
-
Assay Procedure:
-
In a 96-well microplate or cuvette, add a specific volume of the sample or standard (e.g., 100 µL).
-
Add the DPPH working solution (e.g., 100 µL) to initiate the reaction.
-
A blank well should contain the solvent instead of the sample.
-
A control well should contain the solvent and the DPPH solution.
-
-
Incubation and Measurement: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.
Caption: Workflow for determining antioxidant activity using the DPPH radical scavenging assay.
Plasmid DNA Relaxation Assay
This assay is used to assess the ability of a compound to protect DNA from oxidative damage.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., Tris-HCl).
-
Induction of Damage: Introduce a source of free radicals, such as gamma irradiation or a Fenton reagent (Fe²⁺ + H₂O₂), to induce single-strand breaks in the plasmid DNA. This converts the supercoiled form (Form I) into the relaxed circular form (Form II).
-
Treatment Groups:
-
Control: Plasmid DNA only.
-
Damage Control: Plasmid DNA + damaging agent.
-
Test Groups: Plasmid DNA + damaging agent + various concentrations of rutin or this compound.
-
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination and Analysis: Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA). Analyze the DNA forms by agarose gel electrophoresis.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. The supercoiled form migrates faster than the relaxed form. The protective effect is determined by the retention of the supercoiled DNA form in the presence of the test compound.
Caption: Workflow for assessing the DNA protective effects of rutin and this compound.
Conclusion
The primary difference between rutin and this compound that influences their bioactivity is solubility. The state of hydration can alter the crystalline structure, leading to differences in dissolution rate and subsequent oral bioavailability. Experimental evidence, particularly from studies on different solvates and nanocrystal formulations, strongly indicates that enhancing the solubility of rutin leads to greater bioavailability and more potent in vivo anti-inflammatory effects. While both forms exhibit strong antioxidant and anti-inflammatory properties through mechanisms like NF-κB inhibition, the hydrated form, or other more soluble crystalline forms, may offer a therapeutic advantage due to improved absorption. For in vitro studies, researchers should carefully consider the solvent used and the dissolution state of the compound, as this can significantly impact the observed results. For in vivo applications, formulations that enhance solubility are likely to yield superior therapeutic outcomes.
References
- 1. Chemical Structure–Antioxidant Activity Relationship of Water–Based Enzymatic Polymerized Rutin and Its Wound Healing Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mjvm.journals.ekb.eg [mjvm.journals.ekb.eg]
- 4. jfda-online.com [jfda-online.com]
- 5. [PDF] Bioavailability and metabolic pharmacokinetics of rutin and quercetin in rats | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Rutin Hydrate and Hesperidin in Adjuvant-Induced Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of two prominent flavonoids, rutin hydrate and hesperidin, in the context of adjuvant-induced arthritis (AIA), a well-established animal model for rheumatoid arthritis. The following sections present a comprehensive overview of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Data Summary
The anti-inflammatory and anti-arthritic effects of this compound and hesperidin have been evaluated in several preclinical studies. The data presented below, summarized from independent investigations, highlights their impact on key disease parameters in the rat AIA model.
Table 1: Effects of this compound on Adjuvant-Induced Arthritis in Rats
| Parameter | Treatment Group | Dosage | Result | Percentage Change vs. AIA Control |
| Paw Volume | Rutin | 15 mg/kg | Significant Reduction | Not explicitly stated, but significant (P<0.001 from day 9 to 21)[1] |
| Rutin | 30 mg/kg | Significant Reduction | Not explicitly stated, but significant (P<0.001 from day 3 to 21)[1] | |
| Arthritis Score | Rutin | 15 mg/kg | Significant Reduction | Not explicitly stated, but significant from day 9[1] |
| Rutin | 30 mg/kg | Significant Reduction | Not explicitly stated, but significant from day 6[1] | |
| Serum TNF-α | Rutin | 15 mg/kg | Significant Reduction | Not explicitly stated, but significant (P<0.05)[2] |
| Rutin | 30 mg/kg | Significant Reduction | Not explicitly stated, but significant (P<0.01) | |
| Serum IL-1β | Rutin | 15 mg/kg | Significant Reduction | Not explicitly stated, but dose-dependent lowering observed |
Note: The study by Ramesh et al. (2018) used oral administration of rutin for three weeks.
Table 2: Effects of Hesperidin on Adjuvant-Induced Arthritis in Rats
| Parameter | Treatment Group | Dosage | Result | Percentage Change vs. AIA Control |
| Secondary Paw Swelling | Hesperidin | 80 mg/kg | Significant Inhibition | Not explicitly stated, but significant |
| Hesperidin | 160 mg/kg | Significant Inhibition | Not explicitly stated, but significant | |
| Polyarthritis Index | Hesperidin | Not Specified | Significant Reduction | Not explicitly stated, but dose-dependently reduced |
| Synoviocyte TNF-α Production | Hesperidin | 80 mg/kg | Decreased | Not explicitly stated, but significant |
| Hesperidin | 160 mg/kg | Decreased | Not explicitly stated, but significant | |
| Synoviocyte IL-1β Production | Hesperidin | 80 mg/kg | Decreased | Not explicitly stated, but significant |
| Hesperidin | 160 mg/kg | Decreased | Not explicitly stated, but significant | |
| Synoviocyte IL-10 Production | Hesperidin | 80 mg/kg | Increased | Not explicitly stated, but significant |
| Hesperidin | 160 mg/kg | Increased | Not explicitly stated, but significant |
Note: The study by Li et al. (2009) involved intragastric administration of hesperidin.
Table 3: Direct Comparison from a Single Study
A study by Guardia et al. (2001) directly compared the anti-inflammatory effects of rutin and hesperidin in the adjuvant arthritis model.
| Parameter | Treatment Group | Dosage | Result |
| Acute & Chronic Inflammation | Rutin | 80 mg/kg (i.p.) | Inhibition of both phases |
| Hesperidin | 80 mg/kg (i.p.) | Inhibition of both phases |
Note: This study highlighted that rutin was the most active in the chronic phase of inflammation.
Experimental Protocols
The methodologies employed in the cited studies for the induction and assessment of adjuvant arthritis are crucial for the interpretation of the presented data.
Adjuvant-Induced Arthritis (AIA) Model Protocol
-
Induction: Arthritis is typically induced in rats (commonly Wistar or Sprague-Dawley strains) by a single subcutaneous or intradermal injection of Freund's Complete Adjuvant (FCA) into the subplantar region of the right hind paw or the base of the tail. FCA is a suspension of heat-killed Mycobacterium tuberculosis in mineral oil.
-
Disease Development: Following injection, an acute local inflammatory response develops in the injected paw. A systemic, polyarticular inflammation, which is the hallmark of AIA, typically manifests in the non-injected paws between days 10 and 14 post-injection.
-
Treatment: Administration of test compounds (this compound or hesperidin) is initiated either prophylactically (before or at the time of adjuvant injection) or therapeutically (after the onset of clinical signs of arthritis). The route of administration can be oral (gavage) or intraperitoneal.
-
Assessment of Arthritis: The severity of arthritis is monitored regularly using several parameters:
-
Paw Volume/Edema: Measured using a plethysmometer or a digital caliper. A significant reduction in paw swelling in treated animals compared to the untreated AIA control group indicates an anti-inflammatory effect.
-
Arthritis Score: A semi-quantitative scoring system is used to grade the severity of inflammation in each paw based on erythema, swelling, and joint deformity. The total score per animal is the sum of the scores for all paws.
-
Body Weight: A decrease in body weight is often observed in arthritic animals, and its restoration can be an indicator of therapeutic efficacy.
-
-
Biochemical and Histopathological Analysis: At the end of the study, blood and tissue samples are collected for further analysis.
-
Cytokine Levels: Serum or tissue homogenate levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured using ELISA.
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA), superoxide dismutase (SOD), and catalase are assessed to determine the antioxidant effects of the treatments.
-
Histopathology: Joints are sectioned and stained (e.g., with Hematoxylin and Eosin) to evaluate synovial hyperplasia, inflammatory cell infiltration, pannus formation, and cartilage and bone erosion.
-
Signaling Pathways and Mechanisms of Action
Both rutin and hesperidin exert their anti-arthritic effects by modulating key inflammatory signaling pathways.
This compound's Mechanism of Action
Rutin has been shown to suppress inflammation in AIA by inhibiting the NF-κB signaling pathway. This transcription factor plays a central role in orchestrating the expression of numerous pro-inflammatory genes.
Caption: Rutin inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production.
Hesperidin's Mechanism of Action
Hesperidin demonstrates a multi-faceted approach by not only downregulating pro-inflammatory cytokines but also upregulating the anti-inflammatory cytokine IL-10. It also modulates T-lymphocyte and macrophage function.
Caption: Hesperidin modulates macrophage and T-cell function, affecting cytokine balance.
Experimental Workflow
The general workflow for comparing these compounds in an AIA model is outlined below.
Caption: General experimental workflow for AIA studies.
References
A Comparative Guide to HPLC and UV-Vis Spectrophotometry for the Quantification of Rutin Hydrate
In the analytical landscape of natural product quantification, High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry stand out as two of the most prevalent techniques. This guide provides a detailed cross-validation and comparison of these methods for the quantification of Rutin hydrate, a flavonoid glycoside with significant pharmacological interest. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an informed decision on method selection based on performance, accuracy, and specific analytical needs.
Methodology Overview
The quantification of this compound by both HPLC and UV-Vis spectrophotometry relies on its chromophoric properties. UV-Vis spectrophotometry offers a simpler, more rapid analysis by measuring the absorbance of a solution at a specific wavelength. In contrast, HPLC provides a more selective and sensitive analysis by first separating the analyte from other components in a sample matrix before quantification.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method provides high selectivity and sensitivity for the quantification of Rutin. A common approach involves reversed-phase chromatography with UV detection.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required.
Chromatographic Conditions:
-
Column: C18 columns are widely used for the separation of flavonoids like Rutin. A typical dimension is 250 mm x 4.6 mm with a 5 µm particle size.[1][2][3]
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous solvent (often with an acidifier like acetic acid, formic acid, or phosphoric acid to improve peak shape) and an organic solvent (such as acetonitrile or methanol).[3][4] For instance, a mobile phase of acetonitrile and 0.1% v/v solution of glacial acetic acid has been used. Another example is a mixture of methanol and water (1:1 v/v) with the pH adjusted to 2.8 with phosphoric acid.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Rutin has absorption maxima around 257 nm and 354 nm. Detection is commonly performed at or near these wavelengths.
-
Column Temperature: The analysis is often carried out at ambient or a controlled temperature, for example, 30°C or 40°C.
-
Injection Volume: A typical injection volume is 20 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent, such as methanol or the mobile phase, to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to different concentrations to construct a calibration curve.
-
Sample Preparation: The preparation of sample solutions will depend on the matrix. For plant extracts, this may involve extraction with a suitable solvent (e.g., methanol), followed by filtration through a 0.45 µm syringe filter before injection.
UV-Vis Spectrophotometric Method
The UV-Vis spectrophotometric method is a simpler and faster alternative for the quantification of Rutin, particularly in less complex samples.
Instrumentation: A double beam UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length) is required.
Methodology:
-
Solvent: Methanol is a commonly used solvent for dissolving this compound. A mixture of methanol and water (9:1) has also been reported.
-
Determination of λmax: The wavelength of maximum absorbance (λmax) for Rutin in methanol is typically observed around 257 nm and 358.5 nm. The λmax should be experimentally determined by scanning a standard solution of Rutin over a suitable wavelength range (e.g., 200-400 nm).
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in the chosen solvent (e.g., 100 µg/mL in methanol).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing Rutin in the same solvent used for the standards and filter if necessary to obtain a clear solution.
-
Cross-Validation Workflow
The cross-validation of two analytical methods is crucial to ensure that both methods provide comparable and reliable results. A general workflow for this process is illustrated below.
Caption: General workflow for the cross-validation of analytical methods.
Performance Data Comparison
The following tables summarize the validation parameters for both HPLC and UV-Vis methods for this compound quantification, as reported in various studies.
Table 1: HPLC Method Validation Parameters
| Parameter | Reported Values | References |
| Linearity Range (µg/mL) | 2 - 10 | |
| 50 - 250 | ||
| 8 - 120 | ||
| 60 - 180 | ||
| Correlation Coefficient (r²) | > 0.999 | |
| > 0.995 | ||
| Accuracy (% Recovery) | 99.06 - 102.27 | |
| 96 - 100.8 | ||
| 98.09 - 101.37 | ||
| Precision (% RSD) | < 2% | |
| Limit of Detection (LOD) (µg/mL) | 2.6 | |
| 1.89 | ||
| 6.36 | ||
| 0.0024 | ||
| Limit of Quantification (LOQ) (µg/mL) | 8.0 | |
| 6.31 | ||
| 19.28 | ||
| 0.0072 |
Table 2: UV-Vis Method Validation Parameters
| Parameter | Reported Values | References |
| Linearity Range (µg/mL) | 2 - 12 | |
| 10 - 30 | ||
| 0.009 - 0.09 (mg/mL) | ||
| 1 - 20 | ||
| Correlation Coefficient (r²) | > 0.999 | |
| Accuracy (% Recovery) | 98.55 - 103.34 | |
| Precision (% RSD) | Intraday: 0.016 - 0.026 | |
| Limit of Detection (LOD) (mg/mL) | 0.00854 | |
| Limit of Quantification (LOQ) (mg/mL) | 0.0259 |
Comparative Analysis
| Feature | HPLC | UV-Vis Spectrophotometry |
| Selectivity/Specificity | High: Chromatographic separation resolves Rutin from interfering compounds. | Low to Moderate: Prone to interference from other compounds that absorb at the same wavelength. |
| Sensitivity | High: Generally lower LOD and LOQ values. | Moderate: Generally higher LOD and LOQ compared to HPLC. |
| Speed | Slower: Analysis time includes chromatographic run time (typically 5-15 minutes per sample). | Faster: Rapid measurements after sample preparation. |
| Cost | Higher: More expensive instrumentation, solvents, and columns. | Lower: Less expensive instrumentation and consumables. |
| Complexity | More Complex: Requires skilled personnel for method development, operation, and maintenance. | Simpler: Relatively easy to operate. |
| Sample Matrix | Suitable for complex matrices like plant extracts and formulations. | Best suited for pure substances or simple mixtures with no interfering components. |
| Robustness | Can be sensitive to changes in mobile phase composition, pH, and temperature. | Generally robust, but can be affected by solvent composition and pH. |
Conclusion
The choice between HPLC and UV-Vis spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC is the method of choice for the analysis of Rutin in complex matrices, such as herbal extracts and pharmaceutical formulations, where high selectivity and sensitivity are paramount. It is also the preferred method for stability-indicating assays and for the simultaneous determination of multiple components.
-
UV-Vis spectrophotometry is a suitable alternative for the rapid and cost-effective quantification of Rutin in bulk drug substances or simple formulations where interfering substances are not present. Its simplicity and speed make it ideal for routine quality control testing of raw materials.
A thorough cross-validation should be performed when transitioning between these methods to ensure consistency and reliability of the analytical results. The data presented in this guide can serve as a benchmark for such validation studies.
References
Correlation of In Vitro and In Vivo Effects of Rutin Hydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rutin hydrate, a flavonoid glycoside abundant in various plants, fruits, and vegetables, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2][3] Its therapeutic potential has been explored in a multitude of preclinical studies, both in laboratory settings (in vitro) and in living organisms (in vivo). This guide provides a comprehensive comparison of the effects of this compound observed in these different experimental contexts, offering valuable insights for researchers and drug development professionals. Understanding the correlation between in vitro mechanisms and in vivo outcomes is crucial for translating promising laboratory findings into effective clinical applications.
In Vitro Efficacy of this compound
In vitro studies are fundamental in elucidating the direct biochemical and cellular mechanisms of a compound. For this compound, these studies have primarily highlighted its strong antioxidant and anti-inflammatory capacities.
Antioxidant Activity
This compound demonstrates significant free radical scavenging activity in various chemical and cell-based assays. It effectively neutralizes reactive oxygen species (ROS), which are implicated in numerous pathological conditions.[4] Studies have shown that this compound's antioxidant potential is comparable to standard antioxidants like ascorbic acid (Vitamin C).[1]
A key observation is that this compound may possess a better scavenging capacity compared to its non-hydrated form, Rutin, as suggested by its lower EC50 value in the DPPH assay. Furthermore, it has been shown to protect DNA from radiation-induced damage, with its efficacy attributed to both its scavenging ability and its capacity to bind to DNA.
| In Vitro Assay | Compound | Concentration | Key Findings | Reference |
| DPPH Radical Scavenging | This compound vs. Rutin | - | This compound showed better scavenging capacity (lower EC50) | |
| DPPH Radical Scavenging | Rutin | 0.05 mg/ml | 90.4% inhibition, comparable to Ascorbic Acid (92.8%) | |
| Hydroxyl Radical Scavenging | This compound & Rutin | 10µM and 100µM | Both compounds significantly reduced hydroxyl radicals. | |
| Lipid Peroxidation | Rutin | Dose-dependent | Effective inhibition of egg yolk lipid peroxidation. | |
| Plasmid DNA Protection | This compound & Rutin | 1.5 µM to 3.0 µM | Retained about 80% of plasmid DNA in supercoiled form after 100 Gy irradiation. | |
| Nitric Oxide (NO) Inhibition | Rutin | Concentration-dependent | Decreased NO production in RAW 264.7 macrophages. |
Anti-inflammatory Effects
This compound has been shown to modulate inflammatory pathways in various cell models. It can suppress the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects are often mediated through the inhibition of signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
| Cell Line | Inducer | Rutin Concentration | Key Findings | Reference |
| RAW 264.7 Macrophages | LPS | - | Dose-dependent reduction of NO, PGE2, TNF-α, and IL-6. | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | HMGB1 | - | Suppressed production of TNF-α and IL-6; inhibited activation of NF-κB and ERK1/2. | |
| Human Intestinal Epithelial Cells (Caco-2) | LPS | - | Reduced production of IL-6 and IL-8; inhibited activation of NF-κB and MAPK pathways. |
In Vivo Efficacy of this compound
In vivo studies in animal models are essential to evaluate the physiological effects, bioavailability, metabolism, and overall therapeutic potential of a compound in a complex biological system.
Bioavailability and Metabolism
A critical aspect of correlating in vitro and in vivo data is understanding the bioavailability and metabolic fate of Rutin. Studies in rats have shown that Rutin has poor oral absorption. After oral administration, Rutin is often hydrolyzed by intestinal enzymes to its aglycone, quercetin, which is then absorbed and metabolized into quercetin glucuronides and sulfates. This indicates that many of the in vivo effects observed after oral Rutin administration may be attributable to quercetin and its metabolites.
Anti-inflammatory and Antioxidant Effects
Consistent with its in vitro properties, Rutin demonstrates potent anti-inflammatory and antioxidant effects in various animal models. In a rat model of adjuvant-induced arthritis, Rutin treatment significantly reduced paw diameter, modulated hematological parameters, and decreased levels of pro-inflammatory cytokines TNF-α and IL-1β. This anti-inflammatory action was linked to the suppression of the NF-κB signaling pathway. Furthermore, Rutin administration has been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), while reducing markers of oxidative stress like malondialdehyde (MDA).
| Animal Model | Condition | This compound Dosage | Key Findings | Reference |
| Rats | Adjuvant-Induced Arthritis | 15 mg/kg | Significant reduction in paw diameter; decreased TNF-α and IL-1β; suppression of NF-κB. | |
| Mice | UVB-Induced Skin Inflammation | Topical application | Reduced epidermal hyperplasia; inhibited expression of COX-2 and iNOS. | |
| Rats | Cisplatin-Induced Cardiotoxicity | 1 µM/L (perfused) | Attenuated detrimental effects on cardiac function; reduced degeneration and necrosis of cardiac muscle. | |
| Mice | Alzheimer's Disease Model (TgAPP) | 30 mg/kg/day (in diet) | Increased GSH/GSSG ratio; diminished MDA levels; lowered BACE1 enzyme activity. | |
| Rats | Wound Healing | 250 µg·g⁻¹ (topical) | Used in hydrogel formulation for in vivo wound healing experiments. |
Other In Vivo Effects
Beyond its anti-inflammatory and antioxidant actions, Rutin has shown a range of other beneficial effects in vivo, including neuroprotective, anti-diabetic, and anti-cancer activities. For instance, in a mouse model of Alzheimer's disease, a diet containing this compound improved brain intracellular redox homeostasis and reduced markers associated with the disease's pathology.
Correlation and Comparison with Alternatives
The observed in vivo therapeutic effects of this compound are largely consistent with its in vitro mechanisms of action. The potent antioxidant and free radical scavenging properties demonstrated in chemical assays translate to the reduction of oxidative stress and enhancement of endogenous antioxidant defenses in animal models. Similarly, the inhibition of inflammatory mediators and signaling pathways in cell cultures corresponds to the amelioration of inflammation in conditions like arthritis.
However, the low bioavailability of Rutin and its conversion to quercetin in vivo is a crucial consideration. This suggests that while in vitro studies on Rutin provide valuable mechanistic insights, the in vivo effects are likely mediated by a combination of Rutin and its more readily absorbed metabolite, quercetin.
When compared to alternatives, Rutin glycoside, a more water-soluble derivative, has shown higher antioxidant activity in some in vitro assays than Rutin itself. However, both compounds exhibited similar anti-inflammatory effects and impacts on platelet aggregation in vitro and in vivo. Quercetin, the aglycone of Rutin, generally shows a higher oral absorption rate.
Signaling Pathways Modulated by this compound
Rutin exerts its diverse biological effects by modulating multiple intracellular signaling pathways. These pathways are critical regulators of cellular processes such as inflammation, proliferation, apoptosis, and antioxidant response.
Caption: Correlation of this compound's in vitro mechanisms with in vivo outcomes.
The anti-inflammatory effects of Rutin are prominently mediated through the inhibition of the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, upstream kinases are activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Rutin can interfere with this cascade, thereby suppressing the inflammatory response.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Rutin also modulates the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Rutin has been shown to inhibit this pathway, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
References
A Comparative Analysis of Rutin and Its Glycoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin, a naturally occurring flavonoid glycoside, is well-regarded for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antithrombotic activities. However, its therapeutic potential is often hampered by poor water solubility, which can limit its bioavailability and clinical applications. To address this limitation, enzymatic glycosylation is employed to produce rutin glycosides, which are modified forms of rutin with additional glucose moieties. This guide provides an objective comparison of rutin and its glycoside derivatives, supported by experimental data, to aid researchers and drug development professionals in understanding the key differences and potential advantages of these compounds.
Physicochemical Properties: Enhanced Solubility of Rutin Glycoside
The most significant difference between rutin and its glycosylated form lies in their water solubility. The addition of glucose units through enzymatic transglycosylation dramatically improves the aqueous solubility of rutin. This enhanced solubility is a critical factor for pharmaceutical formulations, as it can lead to improved absorption and bioavailability.
Comparative Biological Activities
Antioxidant Activity: Rutin Glycoside Shows Superior Radical Scavenging
In vitro antioxidant assays consistently demonstrate that rutin glycoside possesses superior radical scavenging activity compared to rutin.[1] This is quantified by lower SC50 values in both DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis-3-ethylbenzthiazoline-6-sulphonic acid) assays, indicating that a lower concentration of rutin glycoside is required to scavenge 50% of the free radicals.
Table 1: Comparison of Antioxidant Activity
| Compound | DPPH Radical Scavenging (SC50, µM) | ABTS Radical Scavenging (SC50, µM) |
| Rutin | 60.25 ± 0.09 | 105.43 ± 0.16 |
| Rutin Glycoside | 29.13 ± 0.15 | 63.21 ± 0.09 |
Anti-inflammatory Effects: Similar Efficacy in Suppressing Inflammatory Mediators
Despite differences in antioxidant capacity, rutin and rutin glycoside exhibit comparable anti-inflammatory effects in vitro. Both compounds effectively reduce the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.
Table 2: Comparison of Anti-inflammatory Activity
| Inflammatory Mediator | Rutin | Rutin Glycoside |
| Nitric Oxide (NO) Production | Similar dose-dependent reduction | Similar dose-dependent reduction |
| Prostaglandin E2 (PGE2) Production | Similar dose-dependent reduction | Similar dose-dependent reduction |
| Tumor Necrosis Factor-alpha (TNF-α) Production | Similar dose-dependent reduction | Similar dose-dependent reduction |
| Interleukin-6 (IL-6) Production | Similar dose-dependent reduction | Similar dose-dependent reduction |
Antithrombotic Activity: Comparable Effects on Platelet Aggregation and Blood Coagulation
Rutin and rutin glycoside demonstrate similar efficacy in modulating platelet aggregation and blood coagulation in vitro. Both compounds significantly reduce the rate of platelet aggregation and prolong the prothrombin time (PT) and activated partial thromboplastin time (APTT).
Table 3: Comparison of Antithrombotic Activity (In Vitro)
| Parameter | Rutin | Rutin Glycoside |
| Platelet Aggregation Rate | Similar reduction compared to control | Similar reduction compared to control |
| Prothrombin Time (PT) | Similar delay compared to control | Similar delay compared to control |
| Activated Partial Thromboplastin Time (APTT) | Similar delay compared to control | Similar delay compared to control |
Experimental Protocols
Enzymatic Preparation of Rutin Glycoside
Rutin glycoside, composed of rutin mono-glucoside and di-glucoside, is synthesized from rutin via enzymatic transglycosylation.
-
Reaction Setup: The reaction is carried out using dextrin as a glucose donor and rutin as an acceptor.
-
Transglycosylation: Cyclodextrin glycosyltransferase (CGTase) is used to create rutin poly-glucoside.
-
Hydrolysis: The resulting rutin poly-glucoside is then treated with β-amylase to yield a mixture of rutin mono-glucoside and di-glucoside.
Antioxidant Activity Assays
DPPH Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Preparation: A stock solution of DPPH in methanol is prepared.
-
Reaction: Test samples (Rutin or Rutin glycoside) at various concentrations are mixed with the DPPH solution.
-
Measurement: The mixture is incubated in the dark, and the absorbance is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
ABTS Radical Scavenging Assay This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: The ABTS•+ is produced by reacting ABTS solution with potassium persulfate.
-
Reaction: The test samples are added to the ABTS•+ solution.
-
Measurement: The absorbance is measured at 734 nm after a short incubation period. The percentage of inhibition of absorbance is calculated to determine the scavenging activity.
Anti-inflammatory Assays in RAW 264.7 Macrophages
Cell Culture and Treatment RAW 264.7 macrophage cells are cultured and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells are co-treated with different concentrations of Rutin or Rutin glycoside.
Nitric Oxide (NO) Measurement The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Sample Collection: Cell culture supernatant is collected after treatment.
-
Griess Reaction: The supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measurement: The absorbance is measured at 550 nm, and the nitrite concentration is determined from a standard curve.
PGE2, TNF-α, and IL-6 Measurement The levels of these inflammatory mediators in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Antithrombotic Assays
In Vitro Platelet Aggregation Assay This assay measures the ability of a compound to inhibit platelet aggregation.
-
Plasma Preparation: Platelet-rich plasma (PRP) is prepared from whole blood.
-
Aggregation Induction: An aggregating agent (e.g., ADP, collagen) is added to the PRP to induce aggregation.
-
Measurement: The change in light transmittance through the PRP is measured over time using a platelet aggregometer. An increase in light transmittance corresponds to platelet aggregation.
In Vitro Blood Coagulation Assay These assays assess the effect of compounds on the intrinsic and extrinsic pathways of the coagulation cascade.
-
Plasma Preparation: Platelet-poor plasma (PPP) is prepared.
-
Prothrombin Time (PT): Measures the extrinsic pathway. Thromboplastin and calcium are added to the PPP, and the time to clot formation is measured.
-
Activated Partial Thromboplastin Time (APTT): Measures the intrinsic pathway. An activator and calcium are added to the PPP, and the time to clot formation is measured.
Visualizations
Conclusion
The enzymatic glycosylation of rutin successfully addresses its primary drawback of low water solubility. This modification leads to a significant improvement in its antioxidant properties, as evidenced by superior radical scavenging activity. While the anti-inflammatory and antithrombotic effects of rutin and rutin glycoside are comparable in the reported in vitro studies, the enhanced solubility of the glycoside form may offer advantages in vivo, potentially leading to better bioavailability and therapeutic efficacy. Further in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of rutin glycosides and to explore their full potential in drug development. This guide provides a foundational understanding for researchers to select the appropriate compound for their specific research and development needs.
References
Rutin Hydrate: A Promising Shield Against Cisplatin-Induced Heart Damage
For Immediate Release
A detailed comparison of Rutin hydrate's cardioprotective effects against other potential therapeutic agents in the context of cisplatin-induced cardiotoxicity reveals its significant potential in mitigating cardiac damage. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the experimental evidence supporting the use of this compound and other alternatives, presenting key data in a comparative format to inform future research and therapeutic strategies.
Cisplatin is a potent and widely used chemotherapeutic agent in the treatment of various cancers. However, its clinical utility is often limited by severe side effects, including cardiotoxicity. The development of heart-related complications can necessitate the reduction or even cessation of this life-saving treatment. Consequently, the search for effective cardioprotective agents is of paramount importance. This compound, a naturally occurring flavonoid, has emerged as a strong candidate in ameliorating the detrimental cardiac effects of cisplatin. This guide provides a validation of this compound's efficacy through a comparative analysis with other potential cardioprotective compounds, supported by experimental data and detailed methodologies.
Mitigating Cardiac Dysfunction: this compound's Superior Profile
Studies have demonstrated that cisplatin administration leads to a significant decline in cardiac function. Key parameters such as Left Ventricular Pressure (LVP) and the maximum and minimum rate of pressure development (dp/dt max and min) are adversely affected. This compound has shown a remarkable ability to counteract these effects.
In isolated perfused rat heart models, cisplatin-induced a dose-dependent reduction in LVP.[1] Pre-treatment with this compound, however, significantly attenuated this decline, preserving cardiac contractility.[1]
Table 1: Comparative Efficacy on Cardiac Function Parameters
| Agent | Cisplatin Dose | Agent Dose | Animal Model | Change in LVP | Change in +dp/dt | Change in -dp/dt | Reference |
| This compound | 14 mg/L (perfusion) | 1 µM/L (perfusion) | Isolated Rat Heart | Attenuated reduction | Attenuated reduction | Attenuated reduction | [1][2] |
| Control (Cisplatin only) | 14 mg/L (perfusion) | - | Isolated Rat Heart | Significant reduction to 65±4% of baseline | Significant reduction to 72±5% of baseline | Significant reduction to 69±4% of baseline | [1] |
Combating Oxidative Stress: A Key Mechanism of Protection
One of the primary mechanisms of cisplatin-induced cardiotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. This is evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and depletion of endogenous antioxidants such as glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT).
This compound has been shown to effectively counteract this oxidative damage. In rats treated with cisplatin, this compound administration led to a significant decrease in cardiac MDA levels and a restoration of GSH levels. This antioxidant activity is a cornerstone of its cardioprotective effect.
Several other natural compounds have also been investigated for their antioxidant properties in this context, providing a basis for comparison.
Table 2: Comparative Effects on Oxidative Stress Markers
| Agent | Cisplatin Dose | Agent Dose | Animal Model | Change in MDA | Change in GSH | Change in SOD | Change in CAT | Reference |
| This compound | 5 mg/kg | 100 mg/kg | Rat | Significant decrease | Significant increase | - | - | |
| This compound | 14 mg/L (perfusion) | 1 µM/L (perfusion) | Isolated Rat Heart | Reversed increase | Reversed reduction | - | - | |
| Curcumin | 5 mg/kg/week | 200 mg/kg | Rat | Significant decrease | - | Significant increase | Significant increase | |
| Beta-carotene | 5 mg/kg/week | 100 mg/kg | Rat | Significant decrease | - | Significant increase | Significant increase | |
| Green Tea Extract | 7 mg/kg | 400 mg/kg | Mouse | Significant decrease | - | Significant increase (GPx) | Significant increase | |
| Vitamin E | 7 mg/kg | 100 mg/kg | Mouse | Significant decrease | - | Significant increase (GPx) | Significant increase | |
| DL-α-Lipoic Acid | 10 mg/kg | 100 mg/kg | Rat | Significant decrease | Significant increase | Significant increase | - | |
| Silymarin | 10 mg/kg | 100 mg/kg | Rat | - | Significant increase | Significant increase | - | |
| Control (Cisplatin only) | 5 mg/kg | - | Rat | Significant increase | Significant decrease | - | - | |
| Control (Cisplatin only) | 5 mg/kg/week | - | Rat | Significant increase | - | Significant decrease | Significant decrease | |
| Control (Cisplatin only) | 7 mg/kg | - | Mouse | Significant increase | - | Significant decrease (GPx) | Significant decrease | |
| Control (Cisplatin only) | 10 mg/kg | - | Rat | Significant increase | Significant decrease | Significant decrease | - |
Attenuating Cardiac Injury: Impact on Biomarkers
The cardiotoxic effects of cisplatin are also reflected in elevated levels of cardiac injury biomarkers, including creatine kinase (CK), creatine kinase-MB (CK-MB), and cardiac troponin I (cTnI). These markers are indicative of damage to the heart muscle.
Studies have consistently shown that this compound administration significantly reduces the cisplatin-induced elevation of these biomarkers, further validating its cardioprotective role.
Table 3: Comparative Effects on Cardiac Injury Biomarkers
| Agent | Cisplatin Dose | Agent Dose | Animal Model | Change in CK | Change in CK-MB | Change in Troponin I | Reference |
| This compound | 5 mg/kg | 100 mg/kg | Rat | Significant decrease | Significant decrease | Significant decrease | |
| Green Tea Extract | 7 mg/kg | 400 mg/kg | Mouse | Significant decrease (CPK) | Significant decrease | Significant decrease | |
| Vitamin E | 7 mg/kg | 100 mg/kg | Mouse | Significant decrease (CPK) | Significant decrease | Significant decrease | |
| DL-α-Lipoic Acid | 10 mg/kg | 100 mg/kg | Rat | Significant decrease | - | - | |
| Acetyl-L-carnitine | 16 mg/kg | 200 mg/kg | Mouse | - | - | No significant difference | |
| Silymarin | 10 mg/kg | 100 mg/kg | Rat | - | Significant decrease | Significant decrease | |
| Control (Cisplatin only) | 5 mg/kg | - | Rat | Significant increase | Significant increase | Significant increase | |
| Control (Cisplatin only) | 7 mg/kg | - | Mouse | Significant increase (CPK) | Significant increase | Significant increase | |
| Control (Cisplatin only) | 10 mg/kg | - | Rat | Significant increase | - | - |
Experimental Protocols
Isolated Perfused Rat Heart Model
The cardioprotective effect of this compound against cisplatin-induced cardiac toxicity was evaluated using an isolated perfused rat heart model (Langendorff apparatus).
-
Animal Model: Male Wistar rats.
-
Heart Preparation: Hearts were rapidly excised and mounted on the Langendorff apparatus.
-
Perfusion: Hearts were retrogradely perfused with Krebs-Henseleit buffer at a constant pressure.
-
Drug Administration: Cisplatin (1, 7, and 14 mg/L) was perfused through the heart. In the treatment group, this compound (1 µM/L) was perfused 10 minutes prior to and concurrently with cisplatin.
-
Data Acquisition: Cardiac function parameters including LVP, +dp/dt, and -dp/dt were continuously recorded.
-
Biochemical Analysis: At the end of the experiment, heart tissue was collected for the analysis of oxidative stress markers (MDA and GSH).
In Vivo Rat Model
-
Animal Model: Male Wistar rats.
-
Experimental Groups:
-
Control (Saline)
-
Cisplatin (a single intraperitoneal injection of 5 mg/kg or 7 mg/kg)
-
Protective Agent + Cisplatin (e.g., this compound administered orally at 50 or 100 mg/kg daily for a specified period before and/or after cisplatin injection)
-
-
Data Collection:
-
Blood Samples: Collected for the analysis of cardiac injury biomarkers (CK, CK-MB, Troponin I).
-
Heart Tissue: Harvested for the measurement of oxidative stress markers (MDA, GSH, SOD, CAT) and histopathological examination.
-
Signaling Pathways and Experimental Workflow
The protective effects of this compound and other antioxidants against cisplatin-induced cardiotoxicity are mediated through the modulation of key signaling pathways involved in oxidative stress and cell death.
Caption: Signaling pathways in cisplatin cardiotoxicity and Rutin's protection.
Caption: Workflow for in vivo cisplatin cardiotoxicity studies.
Conclusion
The available experimental data strongly support the validation of this compound as a potent cardioprotective agent against cisplatin-induced cardiotoxicity. Its ability to preserve cardiac function, mitigate oxidative stress, and reduce cardiac injury biomarkers places it as a leading candidate for further investigation and potential clinical application. While other natural compounds also exhibit protective effects, the comprehensive evidence for this compound's efficacy is compelling. Further head-to-head comparative studies are warranted to definitively establish its superiority and to optimize its therapeutic use in combination with cisplatin chemotherapy.
References
A Researcher's Guide to Assessing the Purity of Commercial Rutin Hydrate
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients like Rutin hydrate is a critical first step. Rutin, a flavonoid glycoside, is known for a variety of biological activities, including antioxidant, anti-inflammatory, vasoprotective, and neuroprotective effects.[1] The quality and purity of the commercial-grade material can significantly impact experimental outcomes and the safety profile of potential therapeutics. This guide provides a comparative overview of common analytical methods for assessing the purity of this compound, complete with experimental protocols and supporting data.
Comparison of Analytical Methods for Purity Assessment
The purity of this compound is most commonly assessed using chromatographic and spectrophotometric methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for its high resolution and sensitivity, while UV-Vis Spectrophotometry offers a simpler, more rapid approach for quantitative estimation. Thin-Layer Chromatography (TLC) remains a valuable tool for rapid impurity profiling.[2]
The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or high-throughput screening. The table below summarizes key performance parameters for these techniques based on published data.
| Parameter | HPLC | UV-Vis Spectrophotometry | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Measurement of light absorbance at a specific wavelength. | Separation based on differential migration on a stationary phase. |
| Primary Use | Quantification, impurity profiling, and identification. | Quantitative estimation of total Rutin content. | Qualitative impurity profiling, semi-quantitative analysis. |
| Linearity Range | 2-250 µg/mL[3][4] | 2-12 µg/mL | 400-1200 ng/spot |
| Limit of Detection (LOD) | ~12.74 µg/mL | ~0.07 µg/mL | Not always reported, method dependent. |
| Limit of Quantitation (LOQ) | ~38.59 µg/mL | ~0.21 µg/mL | Not always reported, method dependent. |
| Common Solvents | Acetonitrile, Methanol, Water, Formic/Acetic Acid | Methanol, Ethanol | Ethyl acetate, Acetic acid, Formic acid, Water |
| Analysis Time | 5-20 minutes per sample | < 5 minutes per sample | 30-60 minutes per plate |
| Advantages | High specificity, accuracy, and resolution for separating impurities. | Rapid, simple, and economical. | Low cost, simple, can analyze multiple samples simultaneously. |
| Disadvantages | Higher cost, more complex instrumentation. | Prone to interference from other UV-absorbing compounds. | Lower resolution and sensitivity compared to HPLC. |
Pharmacopeial Standards and Commercial Purity
Major pharmacopeias, such as the United States Pharmacopeia (USP), provide reference standards for Rutin trihydrate to ensure its quality, purity, and strength in pharmaceutical preparations. These standards are highly characterized and are used for official tests and assays. Commercially available this compound typically specifies a purity of ≥95% or ≥98%. Some suppliers offer grades that meet USP/NF specifications, with assays ranging from 95% to 102%.
Commonly Encountered Impurities:
-
Quercetin: The aglycone of Rutin, which can be present as a degradation product or a related impurity from the manufacturing process.
-
Process-related impurities: Depending on the synthesis or extraction method, other related flavonoids or residual solvents may be present. One supplier lists Rutin Ethylene Glycol as a potential impurity.
Experimental Protocols
Detailed and validated methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for HPLC, UV-Vis, and TLC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification and Impurity Profiling
This method provides excellent separation of Rutin from its primary degradant, Quercetin, and other potential impurities.
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 250mm x 4.6mm, 5µm), a UV or Photodiode Array (PDA) detector, and an autosampler.
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 15:15:70 v/v/v), with the pH adjusted to 3.5 using 0.1% orthophosphoric acid. Isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 257 nm, 270 nm, or 354-360 nm, corresponding to the absorption maxima of Rutin.
-
Standard Preparation:
-
Prepare a stock solution of USP Rutin Reference Standard at 1000 µg/mL in a suitable solvent like acetonitrile or methanol.
-
Perform serial dilutions to create calibration standards ranging from 50 to 250 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the commercial this compound sample in the solvent to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 20 µL of each standard and sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of Rutin in the sample using the regression equation from the calibration curve. Purity is determined by comparing the main Rutin peak area to the total area of all peaks.
-
UV-Vis Spectrophotometry for Rapid Quantification
This technique is suitable for a quick estimation of total Rutin content, assuming no significant interference from impurities.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of Rutin (e.g., 10 µg/mL) from 200-400 nm. The λmax is typically observed around 257 nm and 358 nm.
-
Standard Preparation: Prepare a stock solution of Rutin standard (100 µg/mL) in methanol. Create a series of dilutions to obtain concentrations from 2 to 12 µg/mL.
-
Sample Preparation: Prepare a solution of the commercial this compound in methanol at a concentration expected to fall within the standard curve range.
-
Analysis:
-
Measure the absorbance of each standard and the sample solution at the determined λmax against a methanol blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve and calculate the purity based on the initial weight.
-
-
Thin-Layer Chromatography (TLC) for Impurity Visualization
TLC is an effective method for the qualitative detection of impurities.
-
Stationary Phase: Silica gel 60 F254 pre-coated plates.
-
Mobile Phase: A mixture of ethyl acetate, glacial acetic acid, and water (e.g., 7.5:1.5:1.5 v/v/v) or toluene, ethyl acetate, and formic acid (e.g., 9:8:0.2 v/v/v).
-
Standard and Sample Preparation: Prepare concentrated solutions (e.g., 1-2 mg/mL) of the reference standard and the commercial sample in methanol or ethanol.
-
Procedure:
-
Apply 3-5 µL spots of the standard and sample solutions onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase until the solvent front reaches a sufficient height.
-
Dry the plate and visualize the spots under UV light (e.g., 366 nm).
-
Alternatively, use a developing agent like a 5% alcoholic solution of NaOH.
-
-
Analysis: Compare the chromatogram of the commercial sample to the reference standard. The presence of additional spots in the sample lane indicates impurities. The relative intensity and Rf value of these spots can provide semi-quantitative information about the impurity levels.
Visualizing Workflows and Biological Pathways
Diagrams are essential for illustrating complex processes. The following visualizations, created using the DOT language, depict a standard workflow for purity assessment and a relevant biological pathway involving Rutin.
Caption: A flowchart of the experimental process for assessing the purity of commercial this compound.
Rutin exerts its biological effects through various signaling pathways. For instance, its anti-inflammatory activity involves the suppression of pathways like NF-κB and MAPKs.
Caption: Rutin's role in inhibiting key inflammatory signaling pathways like NF-κB and MAPK.
References
A Comparative Analysis of Rutin Hydrate Extraction Techniques: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of Rutin hydrate from plant matrices is a critical first step. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
This analysis delves into the methodologies and performance of several key extraction techniques: conventional methods (maceration, boiling, and reflux), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). By examining the underlying principles, experimental parameters, and resulting yields, this guide aims to provide a comprehensive resource for optimizing the isolation of this compound.
Comparative Performance of Extraction Techniques
The efficiency of this compound extraction is significantly influenced by the chosen method. The following table summarizes quantitative data from a comparative study on the extraction of Rutin from cassava leaves, providing a direct comparison of yields under optimized conditions for each technique.
| Extraction Technique | Rutin Yield (g/kg of dry weight) |
| Maceration | 16.00 ± 0.21 |
| Boiling | 20.38 ± 0.66 |
| Reflux | 22.33 ± 2.3 |
| Ultrasound-Assisted Extraction (UAE) | 24.49 ± 0.41 |
| Microwave-Assisted Extraction (MAE) | 23.37 ± 1.00 |
Data sourced from a study by Chahyadi et al. on cassava leaves.[1]
As the data indicates, modern techniques like UAE and MAE demonstrate a significantly higher extraction yield compared to conventional methods.[1] UAE, in this particular study, showed the highest yield.[1] Supercritical Fluid Extraction (SFE) is another advanced technique known for its high recovery rates, with one study reporting a recovery of 76% for rutin.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction processes. Below are the experimental protocols for the key techniques discussed.
Maceration
Maceration is a simple and widely used conventional extraction method.
Protocol:
-
Weigh 2.5 g of dried and powdered plant material.
-
Place the plant material in a suitable vessel (e.g., an Erlenmeyer flask).
-
Add 50 ml of ethanol (solid-liquid ratio of 1:20 w/v).
-
Allow the mixture to stand for 24 hours at room temperature with occasional agitation.
-
After 24 hours, filter the mixture to separate the extract from the solid plant material.
-
The resulting filtrate contains the extracted this compound.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to improved extraction efficiency.
Protocol:
-
Weigh 2.5 g of dried and powdered plant material.
-
Place the plant material in a 250 ml Erlenmeyer flask.
-
Add 40-60% aqueous ethanol at a solid-liquid ratio of 1:10 to 1:30 (w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture at a controlled temperature (e.g., 50 °C) for a specified duration (e.g., 90 minutes).[1]
-
After sonication, filter the mixture to collect the extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Protocol:
-
Weigh 2.5 g of dried and powdered plant material.
-
Place the plant material in a 250 ml digestion vessel.
-
Add a suitable solvent, such as 60% aqueous ethanol, at a solid-liquid ratio of 1:10 (w/v).[1]
-
Equip the vessel with a condenser to prevent solvent loss.
-
Place the vessel in a microwave extractor.
-
Apply microwave power (e.g., 540 W) for a short duration (e.g., 5 minutes).
-
After extraction, allow the mixture to cool and then filter to obtain the extract.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering high selectivity and yielding solvent-free extracts.
Protocol:
-
Grind the dried plant material to a uniform particle size.
-
Load the ground material into the extraction vessel of the SFE system.
-
Pressurize the system with carbon dioxide to the desired supercritical state (e.g., 250 bars).
-
Heat the extraction vessel to the optimal temperature (e.g., 60°C).
-
Introduce a co-solvent, such as 20% v/v ethanol, to enhance the solubility of Rutin.
-
Maintain a constant flow rate of the supercritical fluid and co-solvent mixture through the extraction vessel (e.g., 2 mL/min).
-
The extraction process consists of a static step (no outflow) followed by a dynamic step (continuous flow).
-
Collect the extract in a separation vessel where the pressure is reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted Rutin.
Visualizing the Processes and Pathways
To further clarify the experimental procedures and the biological context of Rutin, the following diagrams have been generated using Graphviz.
Experimental Workflows
Caption: Experimental workflows for different this compound extraction techniques.
Signaling Pathways Modulated by Rutin
Rutin has been shown to exert its biological effects by modulating various intracellular signaling pathways. These pathways are critical in cellular processes such as inflammation, proliferation, and apoptosis.
References
A Head-to-Head Battle of Flavonoids: Rutin Hydrate and its Contemporaries in Cancer Models
For Immediate Release
In the relentless pursuit of novel anticancer agents, researchers are increasingly turning their attention to the vast arsenal of natural compounds. Among these, flavonoids have emerged as a promising class of molecules with potent anti-tumor properties. This comprehensive guide provides a head-to-head comparison of Rutin hydrate against other prominent flavonoids—Quercetin, Naringenin, Hesperidin, Apigenin, and Luteolin—in various cancer models. This report collates quantitative data from multiple studies, details the experimental methodologies employed, and visualizes the key signaling pathways involved, offering a valuable resource for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Analysis of Anticancer Efficacy
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and other flavonoids across a range of cancer cell lines. Lower IC50 values indicate greater potency in inhibiting cancer cell growth. It is important to note that experimental conditions such as incubation time and assay method can influence these values.
Table 1: IC50 Values (in µM) of Flavonoids in Various Cancer Cell Lines
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Human melanoma (RPMI-7951) | 64.49 ± 13.27 | [1] |
| Human melanoma (SK-MEL-28) | 47.44 ± 2.41 | [1] | |
| Human renal cancer (786-O) | 45.2 | [2] | |
| Human oral cancer (KB-1) | 43.8 | [3] | |
| Human colorectal cancer (SW-480) | 125 | [4] | |
| Quercetin | Human lung cancer (A549) | 8.65 (24h), 7.96 (48h), 5.14 (72h) | |
| Human small cell lung cancer (H69) | 14.2 (24h), 10.57 (48h), 9.18 (72h) | ||
| Triple-negative breast cancer (MDA-MB-468) | 55 | ||
| Estrogen receptor-positive breast cancer (MCF-7) | 17.2 or 4.9 | ||
| Colon cancer (SW480) | ~60 | ||
| Colon cancer (HCT116) | 5.79 ± 0.13 | ||
| Breast cancer (MDA-MB-231) | 5.81 ± 0.13 | ||
| Naringenin | Human lung cancer (A549) | 37.63 ± 7.27 | |
| Human oral cancer (KB-1) | 125.3 | ||
| Breast cancer (MCF-7) | 780 - 880 | ||
| Colon cancer (HT-29) | 780 - 880 | ||
| Hesperidin | Larynx carcinoma (HEp-2) | 1.67 µg/mL | |
| Cervix carcinoma (HeLa) | 3.33 µg/mL | ||
| Breast carcinoma (MCF-7) | 4.17 µg/mL | ||
| Liver carcinoma (HepG2) | 4.58 µg/mL | ||
| Doxorubicin-resistant breast cancer (MCF-7/Dox) | 11 | ||
| Non-small cell lung cancer (A549) | 814.36 | ||
| Non-small cell lung cancer (H460) | 944.21 | ||
| Apigenin | Human pancreatic cancer (BxPC-3) | 13 - 50 | |
| Human cervical cancer (HeLa) | 40 | ||
| Luteolin | Human pancreatic cancer (BxPC-3) | 13 - 50 | |
| Human squamous cell cancer (A431) | 19 | ||
| Human lung carcinoma | 12 | ||
| Human colon cancer (HT-29) | 20 - 60 |
Experimental Protocols: Methodologies for Key Experiments
The following are detailed protocols for the key experiments commonly cited in the comparative studies of these flavonoids.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the flavonoid in culture medium. Add 100 µL of the treatment media to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute the stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed cells and treat with the desired concentrations of flavonoids for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with flavonoids and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: After treatment with flavonoids, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C. Antibody dilutions are typically 1:500 to 1:2000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The anticancer effects of these flavonoids are mediated through the modulation of various intracellular signaling pathways. Below are Graphviz diagrams illustrating the key pathways affected by this compound, Quercetin, and the flavanones Naringenin and Hesperidin, along with a general experimental workflow for their evaluation.
References
Safety Operating Guide
Proper Disposal of Rutin Hydrate: A Step-by-Step Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of rutin hydrate, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedure is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate Personal Protective Equipment (PPE).
Summary of Safety Information:
| Hazard & Precaution | Description |
| Hazard Class | Not classified as a hazardous substance in all contexts, but considered hazardous by some suppliers. Harmful if swallowed.[1][2] May cause skin and eye irritation. |
| Personal Protective Equipment (PPE) | Safety glasses with side shields (approved under NIOSH or EN 166), chemical-resistant gloves, and a dust respirator if dust formation is likely.[3] |
| Handling | Avoid creating dust. Use in a well-ventilated area. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
| Storage | Keep container tightly closed in a dry, well-ventilated place. Protect from light and moisture. |
| Incompatibilities | Strong oxidizing agents. |
Step-by-Step Disposal Procedure
This procedure applies to unused this compound, residual amounts, and contaminated materials. The primary method of disposal is through a licensed waste disposal company.
Step 1: Waste Identification and Segregation
-
Identify the material to be disposed of as "this compound."
-
Segregate it from other chemical waste streams to avoid incompatible mixtures.
Step 2: Containment and Labeling
-
For solid waste, sweep or shovel the material into a clean, dry, and sealable container. Ensure the container is appropriately labeled with the chemical name and any relevant hazard warnings.
-
For solutions, absorb the liquid with an inert, non-combustible material (e.g., diatomite, universal binders). Place the absorbed material into a suitable, closed container for disposal.
-
Contaminated packaging and disposable PPE (like gloves) should be handled as chemical waste and disposed of in the same manner as the product itself.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the waste through a licensed and qualified hazardous waste disposal company. This is the recommended method for both surplus product and non-recyclable solutions.
-
Crucially, all waste must be handled in accordance with local, state, and federal regulations. These regulations may vary, so it is the user's responsibility to be aware of and comply with the laws in their jurisdiction.
Environmental Note: Do not allow this compound to enter drains, sewers, surface water, or ground water. While some sources state no special environmental precautions are required, it is best practice to prevent any chemical release into the environment.
Accidental Spill Response
In the event of a spill, follow these procedures:
-
Ensure Safety: Alert personnel in the area and ensure proper ventilation.
-
Contain Spill: Prevent the spill from spreading or entering drains.
-
Clean-up (Dry Spill):
-
Avoid generating dust.
-
Use dry clean-up procedures: gently sweep up, shovel, or use a vacuum designed for combustible dusts.
-
Place the collected material into a sealed and labeled container for disposal.
-
-
Clean-up (Wet Spill):
-
Absorb the liquid with an inert material.
-
Shovel or vacuum the absorbed material into a labeled container for disposal.
-
Wash the spill area with water, but prevent the runoff from entering drains.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Essential Safety and Logistics for Handling Rutin Hydrate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Rutin hydrate, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields, tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2] |
| Hand Protection | Protective gloves (e.g., nitrile rubber, neoprene, natural rubber, PVC). Gloves must be inspected prior to use.[2][3] |
| Body Protection | Impervious clothing or long-sleeved clothing to prevent skin contact.[1] |
| Respiratory Protection | For nuisance levels of dust, use type N95 (US) or type P1 (EN 143) dust masks. Use in a well-ventilated area is recommended. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for safety and to maintain the integrity of the compound.
1. Pre-Handling Preparations:
-
Ensure a well-ventilated area, such as a laboratory hood, is available.
-
Verify that a safety shower and eye wash station are accessible.
-
Inspect all PPE for integrity before use.
-
Review the Safety Data Sheet (SDS) for any specific handling instructions.
2. Handling the Compound:
-
Avoid all personal contact, including inhalation of dust.
-
Wear the appropriate PPE as specified in the table above.
-
Avoid the formation of dust and aerosols.
-
When handling, do not eat, drink, or smoke.
-
Keep the container tightly sealed when not in use.
3. Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep in the original, tightly sealed container.
-
Protect from direct sunlight and moisture.
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.
-
Recommended storage temperatures can vary, with suggestions of 4°C, -20°C for powder, or 15–25 °C.
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination.
-
All waste must be handled in accordance with local, state, and federal regulations.
-
Do not discharge into sewers or waterways.
-
Collect waste material in a clean, dry, sealable, and labeled container for disposal.
-
Contaminated packaging should be handled in the same way as the substance itself.
Emergency Procedures
In the event of accidental exposure or spillage, follow these procedures.
Accidental Release Measures:
-
Minor Spills:
-
Avoid breathing dust and contact with skin and eyes.
-
Wear full protective equipment.
-
Use dry clean-up procedures to avoid generating dust. Sweep up, shovel, or vacuum the spilled material.
-
Place the spilled material into a clean, dry, sealable, and labeled container for disposal.
-
-
Major Spills:
-
Evacuate personnel to a safe area.
-
Alert emergency responders and inform them of the location and nature of the hazard.
-
Prevent the spillage from entering drains or water courses.
-
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water. If irritation persists, seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, seek medical attention. |
| Inhalation | Move the person into fresh air. If breathing is difficult, give artificial respiration. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Information Center. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
